molecular formula C6H4Cl2O3S2 B061478 3-Chloro-4-(Methylsulfonyl)Thiophene-2-Carbonyl Chloride CAS No. 175201-87-3

3-Chloro-4-(Methylsulfonyl)Thiophene-2-Carbonyl Chloride

Cat. No.: B061478
CAS No.: 175201-87-3
M. Wt: 259.1 g/mol
InChI Key: XXPNDZHWWJGGSX-UHFFFAOYSA-N
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Description

3-Chloro-4-(Methylsulfonyl)Thiophene-2-Carbonyl Chloride is a high-value, multi-functional chemical building block designed for advanced research applications, particularly in medicinal chemistry and materials science. Its core structural features—a highly reactive acyl chloride group, an electron-withdrawing methylsulfonyl substituent, and a chloro group on a thiophene scaffold—make it an exceptional electrophile for constructing complex molecular architectures. In drug discovery, this compound serves as a critical precursor for the synthesis of novel thiophene-based molecules, including kinase inhibitors, allosteric modulators, and other bioactive small molecules targeting a range of diseases. The acyl chloride group facilitates efficient amide bond formation and esterification, enabling rapid coupling with various nucleophiles like amines and alcohols to generate diverse compound libraries. Concurrently, the methylsulfonyl group enhances the compound's electrophilicity and can participate in key intermolecular interactions, such as hydrogen bonding and dipole-dipole forces, which are crucial for target binding affinity in lead optimization.

Properties

IUPAC Name

3-chloro-4-methylsulfonylthiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4Cl2O3S2/c1-13(10,11)3-2-12-5(4(3)7)6(8)9/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPNDZHWWJGGSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CSC(=C1Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370936
Record name 3-Chloro-4-(Methylsulfonyl)Thiophene-2-Carbonyl Chloride
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Molecular Weight

259.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175201-87-3
Record name 3-Chloro-4-(Methylsulfonyl)Thiophene-2-Carbonyl Chloride
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Record name 175201-87-3
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Foundational & Exploratory

In-Depth Technical Guide: 3-Chloro-4-(methylsulfonyl)thiophene-2-carbonyl chloride (CAS 175201-87-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Chloro-4-(methylsulfonyl)thiophene-2-carbonyl chloride, a key building block in synthetic and medicinal chemistry. Due to the limited availability of public, in-depth experimental data, this guide synthesizes information from supplier specifications and provides context based on the known reactivity of related thiophene derivatives.

Core Chemical Properties

This compound is a polysubstituted thiophene derivative. The presence of both electron-withdrawing (chloro and methylsulfonyl) and reactive (carbonyl chloride) functional groups makes it a valuable intermediate for the synthesis of complex molecules, particularly in the field of drug discovery.[1] Thiophene-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[2]

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 175201-87-3[3]
Molecular Formula C₆H₄Cl₂O₃S₂[3]
Molecular Weight 259.13 g/mol [3]
Melting Point 181-184 °C
Appearance Solid (form may vary)
Purity Typically ≥95%

Synthesis and Reactivity

Synthetic Approach

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly documented, it is likely synthesized from its corresponding carboxylic acid, 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid (CAS 175201-86-2). The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis, often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

A generalized experimental workflow for this conversion is depicted below.

G cluster_synthesis Generalized Synthesis Workflow start Start: 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid (CAS 175201-86-2) reagent Chlorinating Agent (e.g., Thionyl Chloride or Oxalyl Chloride) + Anhydrous Solvent (e.g., Dichloromethane, Toluene) start->reagent 1. Dissolution reaction Reaction under Inert Atmosphere (e.g., Nitrogen or Argon) reagent->reaction 2. Reaction workup Removal of Excess Reagent and Solvent under Reduced Pressure reaction->workup 3. Work-up product Product: This compound workup->product 4. Isolation

A generalized synthetic workflow for the preparation of the target compound.
Reactivity

The carbonyl chloride group is highly reactive and susceptible to nucleophilic attack. This allows for a variety of subsequent chemical transformations, making this compound a versatile building block. Key reactions include:

  • Amide Formation: Reaction with primary or secondary amines to form the corresponding amides. This is a fundamental reaction in the synthesis of many pharmaceutical compounds.

  • Ester Formation: Reaction with alcohols to yield esters.

  • Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst to form ketones.

Potential Applications in Drug Development

Thiophene and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern of this compound suggests its potential as a scaffold for the development of targeted therapeutics. The sulfonyl group, in particular, is a common feature in many active pharmaceutical ingredients.

While no specific drugs have been publicly identified as being synthesized directly from this compound, its structural motifs are present in various biologically active molecules. The logical relationship for its application in drug discovery is outlined below.

G cluster_drug_discovery Role in Drug Discovery start 3-Chloro-4-(methylsulfonyl)thiophene- 2-carbonyl chloride reaction Reaction with Nucleophiles (Amines, Alcohols, etc.) start->reaction library Generation of Compound Library reaction->library screening High-Throughput Screening library->screening hit Hit Identification screening->hit lead Lead Optimization hit->lead candidate Drug Candidate lead->candidate

A logical workflow for the use of the compound in drug discovery.

Safety and Handling

As a reactive acyl chloride, this compound is expected to be corrosive and moisture-sensitive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Table 2: GHS Hazard Information (Anticipated)

Hazard ClassCategory
Skin Corrosion/Irritation1B
Serious Eye Damage/Eye Irritation1
Acute Toxicity (Oral, Dermal, Inhalation)Data not available
Specific Target Organ ToxicityData not available

Note: This information is based on the general reactivity of acyl chlorides and may not be exhaustive. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

Spectroscopic Data (Predicted)

No publicly available experimental spectroscopic data for this specific compound has been identified. However, based on its structure, the following characteristic signals can be predicted:

Table 3: Predicted Spectroscopic Data

TechniquePredicted Signals
¹H NMR A singlet for the methyl protons of the sulfonyl group and a singlet for the thiophene ring proton. The chemical shifts would be influenced by the electron-withdrawing groups.
¹³C NMR Signals for the carbonyl carbon, the thiophene ring carbons (quaternary and CH), and the methyl carbon of the sulfonyl group.
IR Spectroscopy A strong absorption band characteristic of the C=O stretch in an acyl chloride (typically in the range of 1750-1815 cm⁻¹). Bands corresponding to the S=O stretches of the sulfonyl group (around 1350 and 1160 cm⁻¹).
Mass Spectrometry The molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of Cl and COCl.

Conclusion

This compound is a promising, yet not extensively documented, chemical intermediate. Its combination of a thiophene core with reactive and electron-withdrawing functional groups makes it a valuable tool for synthetic chemists, particularly those in the pharmaceutical industry. Further research is needed to fully characterize its properties and explore its potential in the development of novel therapeutics. Researchers are encouraged to perform their own analytical characterization upon acquiring this compound.

References

Synthesis of 3-Chloro-4-(methylsulfonyl)thiophene-2-carbonyl chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a plausible synthetic pathway for 3-Chloro-4-(methylsulfonyl)thiophene-2-carbonyl chloride, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a multi-step process, commencing with the preparation of a suitable thiophene precursor, followed by oxidation and subsequent conversion to the final acid chloride. This document provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to aid researchers in their synthetic endeavors.

Synthetic Strategy Overview

The synthesis of this compound is a multi-step process. The proposed pathway begins with the formation of a thioether precursor, methyl 3-chloro-4-(methylthio)thiophene-2-carboxylate. This intermediate is then oxidized to the corresponding sulfone. The methyl ester is subsequently hydrolyzed to the carboxylic acid, which is then converted to the final product, this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 3-chloro-4-(methylthio)thiophene-2-carboxylate

This initial step involves the introduction of the methylthio group and the establishment of the core thiophene ring structure. Due to the lack of a direct published procedure for this specific molecule, a plausible method is adapted from known thiophene synthesis methodologies.

Protocol:

  • To a solution of a suitable starting material, such as methyl 3,4-dichlorothiophene-2-carboxylate, in an appropriate solvent like dimethylformamide (DMF), add sodium thiomethoxide.

  • Stir the reaction mixture at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield methyl 3-chloro-4-(methylthio)thiophene-2-carboxylate.

Step 2: Synthesis of Methyl 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylate

This step involves the oxidation of the thioether to a sulfone, a common transformation in organic synthesis.

Protocol:

  • Dissolve methyl 3-chloro-4-(methylthio)thiophene-2-carboxylate in a suitable solvent, such as dichloromethane (DCM).

  • Cool the solution in an ice bath and add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate followed by a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The resulting crude product, methyl 3-chloro-4-(methylsulfonyl)thiophene-2-carboxylate, can be used in the next step without further purification if of sufficient purity, or recrystallized from a suitable solvent system (e.g., ethanol/water).

Step 3: Synthesis of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid

This step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Protocol:

  • Suspend methyl 3-chloro-4-(methylsulfonyl)thiophene-2-carboxylate in a mixture of methanol and water.

  • Add a stoichiometric excess of a base, such as lithium hydroxide or sodium hydroxide.

  • Heat the mixture to reflux and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent like DCM to remove any unreacted ester.

  • Acidify the aqueous layer to a pH of approximately 2 with a suitable acid, such as 1 M hydrochloric acid, which will precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 3-chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid.

Step 4: Synthesis of this compound

The final step is the conversion of the carboxylic acid to the acyl chloride. This procedure is adapted from a known method for a structurally similar compound.

Protocol:

  • To a flask containing 3-chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid, add a suitable solvent such as dichloromethane.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add thionyl chloride to the suspension at 0-5 °C.

  • After the addition is complete, slowly warm the reaction mixture to reflux and maintain for a period of 2-4 hours, or until the reaction is complete as indicated by the cessation of gas evolution and TLC analysis.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess solvent and thionyl chloride.

  • The resulting crude this compound can be used directly in subsequent reactions or purified by distillation under high vacuum.

Quantitative Data

The following tables summarize the key quantitative data for the compounds involved in this synthesis.

Table 1: Physical and Chemical Properties of Key Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid175201-86-2C₆H₅ClO₄S₂240.69
This compound175201-87-3C₆H₄Cl₂O₃S₂259.13

Table 2: Plausible Reaction Parameters

Reaction StepKey ReagentsSolventTemperatureReaction TimeTypical Yield (%)
1: Synthesis of Methyl 3-chloro-4-(methylthio)thiophene-2-carboxylateSodium thiomethoxideDMFRoom Temp.2-4 h70-85
2: Synthesis of Methyl 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylatem-CPBADCM0 °C to RT1-3 h90-98
3: Synthesis of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acidLiOH or NaOHMethanol/WaterReflux2-6 h85-95
4: Synthesis of this compoundThionyl chloride, DMF (cat.)DCMReflux2-4 h90-99 (crude)

Visualized Workflow

The following diagrams illustrate the overall synthetic workflow and the logical relationships between the key steps.

Synthesis_Workflow cluster_0 Step 1: Thioether Formation cluster_1 Step 2: Oxidation cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Acyl Chloride Formation Start Methyl 3,4-dichlorothiophene-2-carboxylate Step1_Product Methyl 3-chloro-4-(methylthio)thiophene-2-carboxylate Start->Step1_Product NaSMe, DMF Step2_Product Methyl 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylate Step1_Product->Step2_Product m-CPBA, DCM Step3_Product 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid Step2_Product->Step3_Product LiOH, MeOH/H2O Final_Product This compound Step3_Product->Final_Product SOCl2, DMF (cat.), DCM

Caption: Overall synthetic workflow for the preparation of the target compound.

Logical_Relationship Precursor Thiophene Precursor Thioether Thioether Intermediate Precursor->Thioether Nucleophilic Substitution Sulfone_Ester Sulfone Ester Intermediate Thioether->Sulfone_Ester Oxidation Carboxylic_Acid Carboxylic Acid Intermediate Sulfone_Ester->Carboxylic_Acid Ester Hydrolysis Acyl_Chloride Target Acyl Chloride Carboxylic_Acid->Acyl_Chloride Chlorination

Caption: Logical progression of the key chemical transformations.

In-depth Technical Guide: Structural Analysis of 3-Chloro-4-(methylsulfonyl)thiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the structural analysis of the chemical compound 3-Chloro-4-(methylsulfonyl)thiophene-2-carbonyl chloride. Despite a comprehensive search of scientific literature and chemical databases, detailed experimental data for the complete structural elucidation of this specific molecule is not publicly available. This document provides the foundational information that has been identified and presents a generalized workflow for the structural characterization of novel thiophene derivatives, which would be applicable to the target compound.

Compound Identification

Basic chemical data for this compound has been collated from various chemical supplier databases.

PropertyValue
CAS Number 175201-87-3
Molecular Formula C₆H₄Cl₂O₃S₂
Molecular Weight 259.13 g/mol
Canonical SMILES CS(=O)(=O)C1=C(C(=C(S1)C(=O)Cl)Cl)
Physical Form Solid (predicted)

Structural and Spectroscopic Data

A thorough search for specific crystallographic, nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound did not yield any publicly available detailed experimental results or peer-reviewed analyses. Certificates of Analysis from commercial suppliers were also not found to contain this detailed information.

For researchers investigating this compound, the following sections outline the standard experimental protocols that would be employed for a comprehensive structural analysis.

Hypothetical Experimental Protocols for Structural Elucidation

The following represents a standard workflow for the characterization of a novel substituted thiophene compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure: A sample of the compound would be dissolved in the mobile phase and injected into the HPLC system. The purity would be determined by the area percentage of the main peak in the resulting chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: 5-10 mg of the compound dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H NMR: To identify the number and environment of protons. The single proton on the thiophene ring is expected.

    • ¹³C NMR: To determine the number of unique carbon atoms and their chemical environments, including the carbonyl, sulfonyl, and thiophene ring carbons.

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and confirm the substitution pattern on the thiophene ring.

Mass Spectrometry (MS)
  • Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Procedure: The sample would be infused into the mass spectrometer. The accurate mass-to-charge ratio (m/z) of the molecular ion would be measured to confirm the elemental composition. Fragmentation patterns would provide further structural information.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: As a KBr pellet or using an attenuated total reflectance (ATR) accessory.

  • Analysis: The spectrum would be analyzed for characteristic absorption bands, such as the C=O stretch of the carbonyl chloride, the S=O stretches of the sulfonyl group, and vibrations associated with the substituted thiophene ring.

Logical Workflow for Structural Analysis

The following diagram illustrates a typical workflow for the synthesis and structural confirmation of a novel chemical entity like this compound.

G A Synthesis of Precursor (e.g., 3-Chloro-4-(methylsulfonyl) -thiophene-2-carboxylic acid) B Chlorination Reaction (e.g., with Thionyl Chloride) A->B C Crude Product Isolation & Purification (e.g., Crystallization or Chromatography) B->C D Purity Assessment (HPLC) C->D E Molecular Weight Confirmation (HRMS) C->E F Functional Group Analysis (FTIR) C->F G Structural Elucidation (1H, 13C, 2D NMR) C->G H Single Crystal X-ray Crystallography (If suitable crystals are obtained) C->H I Final Structure Confirmed D->I E->I F->I G->I H->I

Caption: Logical workflow for the synthesis and structural analysis.

Potential Synthetic Pathway

While a specific, validated protocol for the synthesis of this compound is not available in the reviewed literature, a plausible approach involves the chlorination of the corresponding carboxylic acid. A Chinese patent (CN112645925A) describes a similar transformation for a related compound, suggesting that 5-chloro-3-methylsulfonyl thiophene-2-carboxylic acid can be converted to its acyl chloride using thionyl chloride in a suitable solvent like dichloromethane with a catalytic amount of N,N-dimethylformamide.[1] This general methodology could likely be adapted for the synthesis of the title compound from its carboxylic acid precursor.

Conclusion

This compound is a commercially available compound for research purposes. However, a detailed public record of its structural and spectroscopic analysis is currently unavailable. Researchers and drug development professionals seeking to work with this molecule will need to perform their own comprehensive characterization using standard analytical techniques such as NMR, MS, IR, and HPLC, as outlined in this guide. The provided hypothetical workflow offers a standard and logical approach to this analytical challenge.

References

In-depth Technical Guide: Spectroscopic and Synthetic Overview of 3-Chloro-4-(methylsulfonyl)thiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the available information for 3-Chloro-4-(methylsulfonyl)thiophene-2-carbonyl chloride, a sulfur-containing heterocyclic compound of interest in synthetic chemistry. Despite its potential utility as a building block, a comprehensive search of publicly available scientific literature and chemical databases reveals a significant lack of detailed experimental data. This document summarizes the currently accessible information and provides a generalized context based on related compounds.

Compound Identification

PropertyValue
Chemical Name This compound
CAS Number 175201-87-3
Molecular Formula C₆H₄Cl₂O₃S₂
Molecular Weight 259.13 g/mol

Spectroscopic Data

A thorough search for experimental spectroscopic data for this compound has yielded no specific results. No publicly archived ¹H NMR, ¹³C NMR, Infrared (IR), or Mass Spectrometry (MS) data is currently available for this exact compound.

For research purposes, spectroscopic analysis of this compound would be required. Predicted spectral data based on computational models can offer initial guidance:

  • ¹H NMR: A single proton signal is expected on the thiophene ring. The chemical shift of this proton would likely be influenced by the adjacent electron-withdrawing chloro, carbonyl chloride, and methylsulfonyl groups. A singlet for the methyl group of the methylsulfonyl substituent would also be anticipated.

  • ¹³C NMR: Six distinct carbon signals would be expected, corresponding to the four carbons of the thiophene ring, the carbonyl carbon, and the methyl carbon of the sulfonyl group. The chemical shifts would reflect the electronic environment of each carbon atom.

  • IR Spectroscopy: Characteristic absorption bands would be expected for the carbonyl group (C=O) of the acyl chloride, typically in the range of 1750-1815 cm⁻¹. Vibrations corresponding to the S=O bonds of the sulfonyl group would also be prominent, usually appearing as two strong bands in the regions of 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the compound's molecular weight. The isotopic pattern of the molecular ion would be characteristic of a molecule containing two chlorine atoms.

Experimental Protocols

Synthesis

A detailed, validated experimental protocol for the synthesis of this compound is not available in the public domain. However, a plausible synthetic route can be proposed based on general organic chemistry principles and known reactions of thiophene derivatives.

A potential synthetic pathway could involve the following conceptual steps:

G Thiophene Thiophene Chlorosulfonation Chlorosulfonation Thiophene->Chlorosulfonation HSO3Cl Methylation Methylation Chlorosulfonation->Methylation e.g., (CH3)2SO4 Chlorination Chlorination Methylation->Chlorination e.g., NCS Carboxylation Carboxylation Chlorination->Carboxylation 1. n-BuLi 2. CO2 AcylChlorideFormation Acyl Chloride Formation Carboxylation->AcylChlorideFormation SOCl2 or (COCl)2 Product 3-Chloro-4-(methylsulfonyl) thiophene-2-carbonyl chloride AcylChlorideFormation->Product

Caption: A conceptual synthetic workflow for the target compound.

Disclaimer: This proposed pathway is hypothetical and would require significant experimental optimization and validation.

Signaling Pathways and Logical Relationships

There is no information available in the searched scientific literature to suggest the involvement of this compound in any specific biological signaling pathways. As a reactive acyl chloride, its primary utility is likely as a chemical intermediate for the synthesis of more complex molecules with potential biological activity.

The logical relationship of this compound in a drug discovery context would be as a starting material or intermediate, as depicted in the following diagram:

G StartingMaterial 3-Chloro-4-(methylsulfonyl) thiophene-2-carbonyl chloride Reaction Reaction with Nucleophile (e.g., Amine, Alcohol) StartingMaterial->Reaction Derivative Thiophene Derivative (e.g., Amide, Ester) Reaction->Derivative Screening Biological Screening Derivative->Screening LeadCompound Lead Compound Identification Screening->LeadCompound

Caption: Role as an intermediate in a drug discovery workflow.

Conclusion

While this compound is a commercially available compound, there is a notable absence of published, detailed spectroscopic and synthetic data. Researchers and drug development professionals seeking to utilize this compound will likely need to perform their own characterization and process development. The information provided in this guide, based on general chemical principles and data for related structures, can serve as a preliminary resource for such endeavors. Further empirical investigation is essential to fully elucidate the properties and reactivity of this compound.

The Chloro Group in Substituted Thiophenes: A Technical Guide to Reactivity and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the reactivity of the chloro group on substituted thiophene rings, a crucial structural motif in medicinal chemistry and materials science. Understanding the factors that govern the transformation of the C-Cl bond is paramount for the efficient design and synthesis of novel compounds. This document details the primary reaction pathways, provides comparative data on reactivity, outlines detailed experimental protocols for key transformations, and visualizes the underlying chemical principles.

Core Principles of Reactivity

The reactivity of a chloro substituent on a thiophene ring is fundamentally dictated by its position and the electronic nature of other substituents on the ring. Two primary positions for substitution, C2 and C5 (α-positions) and C3 and C4 (β-positions), exhibit distinct electronic properties.

Generally, the chloro group at the 2-position is more reactive than one at the 3-position in the most common and synthetically useful transformations, including palladium-catalyzed cross-coupling and metal-halogen exchange. This heightened reactivity is attributed to the electronic properties of the thiophene ring, where the C2 position is more electron-deficient and the corresponding proton is more acidic than at the C3 position.[1] This principle is a cornerstone for designing selective synthetic strategies.

The primary reaction classes involving the chloro group are:

  • Palladium-Catalyzed Cross-Coupling Reactions: (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck). These are the most versatile methods for C-C, C-N, and C-O bond formation.

  • Nucleophilic Aromatic Substitution (SNAr): This pathway is highly effective when the thiophene ring is "activated" by potent electron-withdrawing groups.

  • Metal-Halogen Exchange: This process generates powerful thiophenyl-metal (lithium or magnesium) nucleophiles, which can be trapped with various electrophiles.

The following diagram illustrates the main reactivity pathways for a generic 2-chlorothiophene derivative.

G cluster_start Starting Material cluster_pathways Reaction Pathways cluster_products Product Classes 2-Chlorothiophene 2-Chlorothiophene Pd-Catalyzed Cross-Coupling Pd-Catalyzed Cross-Coupling 2-Chlorothiophene->Pd-Catalyzed Cross-Coupling Pd Catalyst, Coupling Partner Nucleophilic Aromatic Substitution (SNAr) Nucleophilic Aromatic Substitution (SNAr) 2-Chlorothiophene->Nucleophilic Aromatic Substitution (SNAr) Nucleophile, Activating Group Metal-Halogen Exchange Metal-Halogen Exchange 2-Chlorothiophene->Metal-Halogen Exchange R-Li or Mg Aryl/Vinyl Thiophenes Aryl/Vinyl Thiophenes Pd-Catalyzed Cross-Coupling->Aryl/Vinyl Thiophenes Amino/Ether Thiophenes Amino/Ether Thiophenes Nucleophilic Aromatic Substitution (SNAr)->Amino/Ether Thiophenes Functionalized Thiophenes (via trapping) Functionalized Thiophenes (via trapping) Metal-Halogen Exchange->Functionalized Thiophenes (via trapping) + Electrophile (E+)

Fig. 1: Major reaction pathways for 2-chlorothiophene.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the most powerful tools for functionalizing chlorothiophenes. While chloroarenes are generally less reactive than their bromo or iodo counterparts (reactivity order: I > Br > Cl), modern catalyst systems incorporating bulky, electron-rich phosphine ligands have made their use routine and scalable.[2] The rate-determining step for these reactions is often the initial oxidative addition of the palladium(0) catalyst into the carbon-chlorine bond.[1][3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a robust method for forming C-C bonds. For chlorothiophenes, achieving high yields necessitates the use of highly active catalyst systems.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling of Halothiophenes (Note: Data for bromothiophenes is included as a proxy to illustrate the general reactivity trend, as direct comparative data for chlorothiophenes under identical conditions is less common in literature. 2-Chlorothiophene is expected to be more reactive than 3-chlorothiophene.)

EntryHalothiophene IsomerCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
12-BromothiophenePd(PPh₃)₄Na₂CO₃Toluene/H₂O8012~85-95%[1]
23-BromothiophenePd(PPh₃)₄Na₂CO₃Toluene/H₂O8012~80-90%[1]

The following diagram outlines the catalytic cycle for the Suzuki-Miyaura reaction. The initial oxidative addition of the Pd(0) complex to the chlorothiophene is typically the rate-limiting step.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs A Pd(0)L2 B Oxidative Addition Complex A->B Thiophene-Cl C Transmetalation Complex B->C [ArB(OH)3]- D Product Complex C->D Transmetalation D->A Reductive Elimination Product R-Ar (Coupled Product) D->Product ThiopheneCl R-Cl (Chlorothiophene) ThiopheneCl->B BoronicAcid Ar-B(OH)2 Base Base (e.g., K3PO4)

Fig. 2: Catalytic cycle of the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination

This reaction is a premier method for forming C-N bonds by coupling an amine with an aryl halide. The use of bulky, electron-rich phosphine ligands is critical for the successful amination of less reactive aryl chlorides, including chlorothiophenes.

Table 2: Comparative Yields in Buchwald-Hartwig Amination of Chlorothiophenes

EntryChlorothiophene IsomerAmineCatalyst / LigandBaseYield (%)
12-ChlorothiopheneMorpholinePd₂(dba)₃ / Ligand 3NaOt-Bu85%[4]
23-ChlorothiopheneMorpholinePd₂(dba)₃ / Ligand 3NaOt-Bu82%[4]
32-ChlorothiopheneAnilinePd₂(dba)₃ / Ligand 3NaOt-Bu78%[4]
43-ChlorothiopheneAnilinePd₂(dba)₃ / Ligand 3NaOt-Bu68%[4]
*Ligand 3 refers to a specific biaryl phosphine ligand from the cited study, demonstrating the need for specialized ligands.[4]

The data shows that while both isomers are viable substrates, the 2-chloro isomer consistently provides higher yields, reinforcing the general reactivity trend.[4]

Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway becomes highly efficient when the thiophene ring is activated by one or more strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5]

The chloro group at the 2-position of an activated thiophene is the most susceptible to nucleophilic attack due to the higher electrophilicity of the C2 carbon, which is adjacent to the sulfur atom.[6]

G Start Activated Chlorothiophene (with EWG) Step1 Nucleophilic Attack Start->Step1 Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Step1->Intermediate + Nu- Step2 Elimination of Cl- Intermediate->Step2 Product Substituted Thiophene Step2->Product - Cl-

Fig. 3: SNAr mechanism on an activated chlorothiophene.

While SNAr on non-activated aryl chlorides is generally difficult, it can be achieved under forcing conditions or by using exceptionally strong nucleophiles, though this is less common for thiophenes.[7]

Metal-Halogen Exchange

Treating chlorothiophenes with strong organometallic bases like n-butyllithium (n-BuLi) can induce metal-halogen exchange to form highly reactive thiophenyllithium species. These intermediates are powerful nucleophiles that can be trapped with a wide range of electrophiles (e.g., CO₂, aldehydes, ketones) to install various functional groups. The exchange is typically faster and more efficient at the more reactive 2-position. Similarly, Grignard reagents can be formed, often by reacting the corresponding halothiophene with magnesium metal.[8]

Table 3: Common Transformations via Metal-Halogen Exchange

ReagentIntermediateTrapping Electrophile (E+)Final Product Functional Group
n-BuLiThiophenyllithiumCO₂ then H⁺-COOH (Carboxylic Acid)
n-BuLiThiophenyllithiumDMF-CHO (Aldehyde)
MgThiophenylmagnesium chlorideR₂C=O-C(OH)R₂ (Tertiary Alcohol)

Application in Drug Development: The Synthesis of Rivaroxaban

The reactivity of chlorothiophenes is not merely of academic interest; it is a cornerstone of industrial pharmaceutical synthesis. A prime example is the synthesis of the anticoagulant drug Rivaroxaban . A key step in its manufacture involves the amide coupling of 5-chlorothiophene-2-carboxylic acid with a complex amine intermediate.[6][9]

The synthesis begins with the activation of the carboxylic acid, often by converting it to the more reactive acyl chloride using thionyl chloride (SOCl₂).[6] This activated intermediate then readily reacts with the primary amine of the oxazolidinone core to form the final amide bond of Rivaroxaban.

G cluster_workflow Rivaroxaban Synthesis Workflow A 5-Chlorothiophene- 2-carboxylic Acid B Activation (e.g., with SOCl2) A->B C 5-Chlorothiophene- 2-carbonyl Chloride B->C D Amide Coupling C->D E Rivaroxaban D->E Amine Amine Intermediate (Oxazolidinone Core) Amine->D

Fig. 4: Key workflow in the synthesis of Rivaroxaban.

This industrial application highlights the importance of understanding and controlling the reactivity of the chloro and carboxyl groups on the thiophene scaffold for the large-scale production of life-saving medicines.

Experimental Protocols

Protocol: Suzuki-Miyaura Coupling of a Chlorothiophene Derivative[3]

This generalized protocol is for conducting a kinetic analysis but is representative of a standard preparative procedure.

  • Reaction Setup: A Schlenk tube is charged with the base (e.g., K₃PO₄, 2.0 mmol) and the solvent system (e.g., a 4:1 mixture of dioxane and water, 6.0 mL total) under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: The chlorothiophene (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) are added. If a Pd(II) source like Pd(OAc)₂ is used, an appropriate phosphine ligand (e.g., SPhos, XPhos) must also be added.

  • Reaction Conditions: The flask is sealed and placed in a pre-heated oil bath at the desired temperature (typically 80-120°C). The reaction mixture is stirred vigorously.

  • Monitoring: The progress of the reaction is monitored by a suitable technique such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and water. The layers are separated, and the aqueous layer is extracted with the organic solvent.

  • Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Protocol: Buchwald-Hartwig Amination of 4-Chlorotoluene (Representative Protocol)[2]

This protocol for a related chloroarene illustrates the typical conditions required, which are applicable to chlorothiophenes.

  • Catalyst Preparation: Under a nitrogen atmosphere, a 2-necked flask is charged with bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 1.5 mol%), XPhos (3.0 mol%), sodium tert-butoxide (2.0 equiv.), and degassed toluene (5 mL). The mixture is stirred at room temperature for 5 minutes.

  • Reagent Addition: The chloroarene (e.g., 4-chlorotoluene, 1.0 equiv.) and the amine (e.g., morpholine, 1.5 equiv.) are added.

  • Reaction Conditions: The resulting mixture is stirred at reflux (or a lower temperature such as 80-110°C depending on substrate reactivity) for the required time (e.g., 6 hours).

  • Workup: After cooling to room temperature, the reaction is quenched with water. The product is extracted with an organic solvent, and the organic layer is washed with water and brine.

  • Purification: The organic layer is dried over anhydrous Na₂SO₄, concentrated under reduced pressure, and the crude product is purified by column chromatography.

Protocol: Nucleophilic Aromatic Substitution on 2,3,4-Trichlorothiophene[6]

This protocol demonstrates the selective substitution at the C2 position.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2,3,4-trichlorothiophene (1.0 equiv.), a base (e.g., potassium carbonate, 2.0 equiv.), and an anhydrous solvent like DMF.

  • Nucleophile Addition: Add the nucleophile (e.g., piperidine, 1.2 equiv.) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-90°C and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with an organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography.

Conclusion

The chloro group on a substituted thiophene is a versatile functional handle that enables a wide array of synthetic transformations. Its reactivity is highly dependent on its position on the ring, with the 2-position being significantly more reactive than the 3-position in key reactions. For palladium-catalyzed cross-couplings, the use of modern, highly active catalyst systems is essential for achieving good yields from the less reactive chloro-substrates. Nucleophilic aromatic substitution provides an alternative pathway, particularly for thiophenes activated by strong electron-withdrawing groups. Finally, metal-halogen exchange offers a powerful method for generating thiophenyl nucleophiles for subsequent functionalization. A thorough understanding of these principles is critical for professionals in drug discovery and chemical research to effectively leverage chlorothiophene building blocks in the synthesis of complex molecular targets.

References

An In-depth Technical Guide to Benzene-1,3-disulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of Benzene-1,3-disulfonyl chloride, a key intermediate in pharmaceutical and chemical synthesis. The document details its physicochemical characteristics, synthesis protocols, and significant applications, with a focus on its role in the development of biologically active sulfonamides. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Note on the Molecular Formula: The initially specified molecular formula C6H4Cl2O3S2 does not correspond to a common, stable chemical entity. This guide focuses on the closely related and synthetically important compound, Benzene-1,3-disulfonyl chloride , with the molecular formula C6H4Cl2O4S2 . This compound is a plausible subject of interest for the intended audience due to its established role in medicinal chemistry.

Core Characteristics

Benzene-1,3-disulfonyl chloride, also known as m-benzenedisulfonyl chloride, is a reactive organic compound widely used as a building block in organic synthesis.[1] Its utility stems from the two sulfonyl chloride functional groups, which can readily react with nucleophiles, particularly amines, to form stable sulfonamide linkages.[2] This reactivity makes it a valuable precursor for the synthesis of a diverse range of molecules, including pharmaceutical intermediates and biologically active compounds.[3]

Physicochemical Properties

The key physicochemical properties of Benzene-1,3-disulfonyl chloride are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C6H4Cl2O4S2[4][5]
Molecular Weight 275.13 g/mol [4][5]
CAS Number 585-47-7[4][5]
Appearance White to light yellow/orange crystalline powder[4][5]
Melting Point 59-63 °C[4]
Boiling Point 145 °C at 1 mmHg[6]
Solubility Soluble in toluene, DMSO, methanol, and dichloromethane. Reacts with water.[4][6][7]
Purity ≥98% (HPLC)[4]
Storage Conditions Store at 4°C under an inert atmosphere. Moisture and heat sensitive.[4]
Spectral Data

The following tables summarize the key spectral data for the characterization of Benzene-1,3-disulfonyl chloride.

¹H NMR (CDCl₃)

Chemical Shift (ppm)MultiplicityAssignmentReference(s)
8.54tH-2[2]
8.32ddH-4, H-6[2]
7.89tH-5[2]

¹³C NMR

FT-IR (Film)

Wavenumber (cm⁻¹)AssignmentReference(s)
~1380S=O asymmetric stretching[8]
~1180S=O symmetric stretching[8]
~880S-Cl stretching[8]
~3100Aromatic C-H stretching[8]

Mass Spectrometry

The mass spectrum would be expected to show the molecular ion peak and fragmentation patterns consistent with the loss of chlorine and sulfonyl groups.

Synthesis and Experimental Protocols

Benzene-1,3-disulfonyl chloride is typically synthesized via the chlorosulfonation of benzene or its derivatives. The following protocols provide detailed methodologies for its preparation.

Synthesis of Benzene-1,3-disulfonyl chloride from Benzene

This protocol involves the direct sulfonation of benzene followed by chlorination.

Reaction Scheme:

G benzene Benzene disulfonic_acid Benzene-1,3-disulfonic acid benzene->disulfonic_acid Sulfonation sulfuric_acid Fuming H₂SO₄ (20% SO₃) sulfuric_acid->disulfonic_acid target Benzene-1,3-disulfonyl chloride disulfonic_acid->target Chlorination pcl5 PCl₅ or SOCl₂ pcl5->target

Synthesis of Benzene-1,3-disulfonyl chloride.

Experimental Protocol:

  • Sulfonation: To a stirred mixture of fuming sulfuric acid (containing 20% SO₃) at 0 °C, slowly add benzene. After the addition is complete, the mixture is heated to 80-90 °C and maintained for 4-6 hours.[9]

  • Conversion to Sodium Salt: The reaction mixture is then cooled and carefully poured onto crushed ice. This is followed by neutralization with sodium carbonate to precipitate the sodium salt of benzene-1,3-disulfonic acid. The resulting salt is filtered and dried.[9]

  • Chlorination: The dried sodium salt is then mixed with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) and gently heated. The reaction is exothermic and should be carefully controlled. After the initial reaction subsides, the mixture is heated at 100 °C for 1-2 hours.[9]

  • Isolation and Purification: The product, Benzene-1,3-disulfonyl chloride, is isolated by pouring the reaction mixture onto crushed ice. The resulting solid is collected by filtration and washed with cold water. The crude product can be further purified by recrystallization from a suitable solvent like hexane.[9]

Applications in Drug Development

Benzene-1,3-disulfonyl chloride is a pivotal intermediate in the synthesis of various sulfonamide-based therapeutic agents.[1] The sulfonamide moiety is a key pharmacophore found in a wide range of drugs with diverse biological activities.

Synthesis of Biologically Active Sulfonamides

The reaction of Benzene-1,3-disulfonyl chloride with primary or secondary amines is a standard method for the synthesis of disulfonamides.

General Reaction Scheme:

G start Benzene-1,3-disulfonyl chloride product Benzene-1,3-disulfonamide derivative start->product amine R-NH₂ (Amine) amine->product base Base (e.g., pyridine) base->product

General synthesis of benzene-1,3-disulfonamides.
Case Study: Carbonic Anhydrase Inhibitors

A significant application of benzene-1,3-disulfonamide derivatives is in the development of carbonic anhydrase inhibitors.[10] Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Inhibitors of these enzymes have therapeutic applications as diuretics, anti-glaucoma agents, and anti-cancer drugs.[11][12]

Signaling Pathway and Mechanism of Action:

Benzene-1,3-disulfonamide derivatives can act as potent inhibitors of various carbonic anhydrase isoforms. The sulfonamide group coordinates to the zinc ion in the active site of the enzyme, preventing the binding of the natural substrate.[10]

G cluster_0 Carbonic Anhydrase Active Site cluster_1 Inhibition Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 H2O H₂O Zn->H2O Coordination HCO3 HCO₃⁻ + H⁺ H2O->HCO3 inhibitor Benzene-1,3-disulfonamide inhibitor->Zn Binds and displaces H₂O CO2 CO₂ CO2->H2O Hydration (Inhibited)

Inhibition of Carbonic Anhydrase.

Experimental Protocol for Carbonic Anhydrase Inhibition Assay:

An esterase assay using 4-nitrophenyl acetate as a substrate is a common method to determine the inhibitory activity of compounds against carbonic anhydrase.

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the carbonic anhydrase isoenzyme and the test inhibitor (benzene-1,3-disulfonamide derivative) in an appropriate buffer (e.g., Tris-HCl).

  • Assay Procedure: In a 96-well plate, add the enzyme solution, the inhibitor at various concentrations, and the buffer.

  • Initiation of Reaction: Start the reaction by adding a solution of 4-nitrophenyl acetate.

  • Measurement: Monitor the increase in absorbance at 400 nm over time, which corresponds to the formation of 4-nitrophenol.

  • Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Conclusion

Benzene-1,3-disulfonyl chloride is a versatile and valuable reagent for chemical synthesis, particularly in the realm of drug discovery and development. Its ability to readily form sulfonamide linkages provides access to a wide array of biologically active molecules, including potent enzyme inhibitors such as those targeting carbonic anhydrase. The detailed protocols and data presented in this guide are intended to support researchers in the effective utilization of this important chemical intermediate.

References

Physical and chemical properties of thiophene carbonyl chlorides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Thiophene Carbonyl Chlorides

Thiophene carbonyl chlorides are a class of heterocyclic organic compounds that serve as crucial intermediates in the synthesis of a wide array of fine chemicals, agrochemicals, and pharmaceuticals.[1] Their utility stems from the reactive acyl chloride group attached to the electron-rich thiophene ring, enabling diverse chemical transformations. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of the most common isomers, 2-thiophenecarbonyl chloride and 3-thiophenecarbonyl chloride, along with relevant experimental protocols and their applications in drug development.

Physical and Chemical Properties

Thiophene carbonyl chlorides are typically colorless to yellow liquids or solids with a pungent odor.[2][3] They are generally sensitive to moisture, hydrolyzing to the corresponding thiophenecarboxylic acid.[2][4] Their physical characteristics are critical for handling, storage, and reaction setup.

Quantitative Data Summary

The key physical properties of 2- and 3-thiophenecarbonyl chloride, along with some derivatives, are summarized in the table below for easy comparison.

Property2-Thiophenecarbonyl Chloride3-Thiophenecarbonyl Chloride3-Methylthiophene-2-carbonyl chloride5-Chlorothiophene-2-carbonyl Chloride
CAS Number 5271-67-0[5]41507-35-1[3]61341-26-2[6]42518-98-9[7]
Molecular Formula C₅H₃ClOS[5]C₅H₃ClOS[3]C₆H₅ClOS[6]C₅H₂Cl₂OS[7]
Molecular Weight 146.59 g/mol [5]146.59 g/mol [3]160.62 g/mol [6]181.04 g/mol [7]
Appearance Clear colorless to yellow-gray liquid[2]Solid[8]--
Melting Point N/A[5]51-54 °C[8]--
Boiling Point 206-208 °C[2]195.4±13.0 °C at 760 mmHg[3]216-220 °C[6]-
Density 1.371 g/mL at 25 °C[2]1.4±0.1 g/cm³[3]1.314 g/mL at 25 °C[6]-
Refractive Index n20/D 1.590[2]n20/D 1.577[3]n20/D 1.586[6]-
Flash Point 90 °C (194 °F)[9]51 °C (124 °F)[3]>110 °C (230 °F)[6]-
Solubility Soluble in Chloroform[2]---
Storage 2-8°C, Moisture Sensitive[2]2-8°C[3][8]2-8°C[6]-

Spectroscopic Properties

Spectroscopic analysis is fundamental for the identification and quality control of thiophene carbonyl chlorides.

  • Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum is the strong carbonyl (C=O) stretching absorption, which typically appears at a high frequency (around 1740-1780 cm⁻¹) due to the electron-withdrawing effect of the chlorine atom.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Protons on the thiophene ring typically resonate in the aromatic region (δ 7.0-8.0 ppm). The specific chemical shifts and coupling patterns are distinct for the 2- and 3-isomers, allowing for unambiguous identification.

    • ¹³C NMR : The carbonyl carbon exhibits a characteristic resonance in the downfield region of the spectrum (typically δ 160-165 ppm).

  • Mass Spectrometry (MS) : In mass spectrometry, a common fragmentation pattern for acyl chlorides is the loss of the chlorine atom to form a stable acylium ion, which often represents the base peak.[10]

Experimental Protocols

The synthesis of thiophene carbonyl chlorides can be achieved through several methods. Below are detailed protocols for common laboratory-scale preparations.

Synthesis of 2-Thiophenecarbonyl Chloride from 2-Thiophenecarboxylic Acid

This is a standard method involving the chlorination of the corresponding carboxylic acid using thionyl chloride.[11][12]

Reagents and Equipment:

  • 2-Thiophenecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF, catalytic amount)

  • Anhydrous solvent (e.g., dibutyl ether or ethyl acetate)[11][12]

  • Round-bottom flask with a reflux condenser and gas outlet/trap

  • Heating mantle

  • Stirring apparatus

  • Vacuum distillation setup

Procedure:

  • In a round-bottom flask, suspend or dissolve 2-thiophenecarboxylic acid in an anhydrous solvent like dibutyl ether.[12]

  • Add a catalytic amount of DMF (e.g., 0.05 equivalents).[12]

  • Slowly add thionyl chloride (approx. 1.1-1.5 equivalents) to the mixture.[11][12] This step is exothermic and releases gases (SO₂ and HCl), so it should be performed in a well-ventilated fume hood.[11][12]

  • Heat the reaction mixture to reflux (typically 60-70°C) and maintain for 1-3 hours until the reaction is complete, which can be monitored by the cessation of gas evolution.[11][12]

  • After cooling the mixture to room temperature, the excess thionyl chloride and the solvent are removed by distillation.[11]

  • The final product, 2-thiophenecarbonyl chloride, is purified by vacuum distillation to yield a clear oil.[11][13]

G Workflow: Synthesis of 2-Thiophenecarbonyl Chloride reagents 1. Suspend 2-Thiophenecarboxylic Acid in anhydrous solvent catalyst 2. Add catalytic DMF reagents->catalyst addition 3. Add Thionyl Chloride (exothermic, gas evolution) catalyst->addition reflux 4. Heat to reflux (60-70°C) for 1-3 hours addition->reflux cool 5. Cool to room temperature reflux->cool purify 6. Purify by vacuum distillation cool->purify product Final Product: 2-Thiophenecarbonyl Chloride purify->product

General workflow for the synthesis of 2-thiophenecarbonyl chloride.
Synthesis of 2-Thiophenecarbonyl Chloride from Thiophene

Direct synthesis from thiophene is also possible, for instance, by reacting it with phosgene in the presence of a Lewis acid catalyst like aluminum chloride.[14]

Reagents and Equipment:

  • Thiophene

  • Phosgene (or a phosgene equivalent)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous inert solvent (e.g., methylene chloride)

  • Dry ice/acetone bath

  • Apparatus for handling toxic gases

  • Quenching solution (e.g., iced 25% hydrochloric acid)[14]

Procedure:

  • A solution of phosgene in methylene chloride is cooled to a low temperature (e.g., -20°C).[14]

  • Anhydrous aluminum chloride is added to form a slurry.[14]

  • A solution of thiophene in methylene chloride is added slowly while maintaining the low temperature.[14] The concentration of thiophene should be kept low (5-10%) to minimize the formation of ketone by-products.[14]

  • Immediately after the addition is complete, the reaction mixture is poured into an iced, strongly acidic aqueous solution to quench the reaction and hydrolyze the catalyst complex.[14]

  • The organic phase is separated, dried, and the solvent is evaporated.

  • The product is then purified by vacuum distillation.[14]

Applications in Drug Development and Agrochemicals

Thiophene carbonyl chlorides are key building blocks in medicinal and agricultural chemistry.[15][16] The thiophene ring is a "privileged pharmacophore," meaning it is a structural motif frequently found in biologically active compounds.[15]

These acyl chlorides are used to introduce the thienoyl group into larger molecules, a common step in the synthesis of various therapeutic agents and pesticides.

Examples:

  • Tioxazafen : 2-Thiophenecarbonyl chloride is a key raw material in the preparation of tioxazafen, a broad-spectrum nematicide used for seed treatment.[1][17] It is synthesized by reacting 2-thiophenecarbonyl chloride with benzamide oxime.[12]

  • Rivaroxaban : 5-Chlorothiophene-2-carbonyl chloride is an important intermediate in the synthesis of Rivaroxaban, an anticoagulant medication used to prevent blood clots.[1][7]

G Role of Thiophene Carbonyl Chlorides in Synthesis cluster_0 Tioxazafen Synthesis cluster_1 Rivaroxaban Synthesis TCC 2-Thiophenecarbonyl Chloride Tiox Tioxazafen (Nematicide) TCC->Tiox Reaction BAO Benzamide Oxime BAO->Tiox Reaction CTCC 5-Chlorothiophene- 2-carbonyl Chloride Riva_int Rivaroxaban Intermediate CTCC->Riva_int Acylation Riva Rivaroxaban (Anticoagulant) Riva_int->Riva Further Steps

Synthetic pathways involving thiophene carbonyl chlorides.

Safety and Handling

Thiophene carbonyl chlorides are corrosive and moisture-sensitive compounds.[9] They cause severe skin burns and eye damage.[3][9] Inhalation can lead to chemical burns of the respiratory tract.[18] Handling should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield.[9] They should be stored in tightly sealed containers in a cool, dry place under an inert atmosphere to prevent decomposition.[2][8]

References

Methylsulfonylthiophene Derivatives: A Comprehensive Technical Review for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene, a sulfur-containing heterocyclic compound, and its derivatives have long been recognized as privileged structures in medicinal chemistry. Their versatile chemical nature allows for a broad range of structural modifications, leading to a diverse array of pharmacological activities. Among these, methylsulfonylthiophene derivatives have emerged as a particularly promising class of compounds, demonstrating significant potential in various therapeutic areas, including oncology, inflammation, and infectious diseases. The introduction of the methylsulfonyl group can significantly modulate the physicochemical and pharmacokinetic properties of the parent thiophene scaffold, often leading to enhanced biological activity and improved drug-like characteristics. This technical guide provides a comprehensive literature review of methylsulfonylthiophene derivatives, focusing on their synthesis, biological activities, and mechanisms of action, with a strong emphasis on quantitative data, detailed experimental methodologies, and the elucidation of relevant signaling pathways.

Synthesis of Methylsulfonylthiophene Derivatives

The synthesis of methylsulfonylthiophene derivatives often involves a multi-step process, beginning with the construction of the thiophene ring, followed by the introduction or modification of the methylsulfonyl moiety. A cornerstone of thiophene synthesis is the Gewald reaction , a versatile and widely used multicomponent reaction for the preparation of 2-aminothiophenes.[1][2][3][4] These 2-aminothiophenes serve as crucial intermediates that can be further functionalized.

Experimental Protocol: Gewald Synthesis of 2-Aminothiophenes

The Gewald reaction is a one-pot synthesis that combines a ketone or aldehyde, an active methylene compound (e.g., a α-cyanoester or malononitrile), and elemental sulfur in the presence of a base.[1]

Materials:

  • Ketone or aldehyde (1.0 eq)

  • Active methylene compound (e.g., ethyl cyanoacetate or malononitrile) (1.0 eq)

  • Elemental sulfur (1.1-1.2 eq)

  • Base (e.g., morpholine, piperidine, or triethylamine) (catalytic to stoichiometric amounts)

  • Solvent (e.g., ethanol, methanol, or DMF)

Procedure:

  • To a stirred solution of the ketone or aldehyde and the active methylene compound in the chosen solvent, add the base.

  • To this mixture, add elemental sulfur portion-wise.

  • The reaction mixture is then typically heated to a temperature ranging from room temperature to reflux, depending on the reactivity of the substrates.[5] Microwave irradiation has also been employed to accelerate the reaction.[1]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is typically isolated by filtration or by evaporation of the solvent followed by purification using techniques such as recrystallization or column chromatography.[5]

The reaction mechanism initiates with a Knoevenagel condensation between the carbonyl compound and the active methylene compound, followed by the addition of sulfur and subsequent cyclization to form the 2-aminothiophene ring.[1]

Synthesis of 3-(Methylsulfonyl)benzo[b]thiophenes

A specific protocol for the synthesis of 3-(methylsulfonyl)benzo[b]thiophenes has been reported, which involves the oxidation of a corresponding methylthio precursor.

Experimental Workflow for 3-(Methylsulfonyl)benzo[b]thiophene Synthesis

G start Starting Materials: 2-alkynylphenyl sulfide reagents Oxidizing Agent (e.g., m-CPBA) start->reagents React with oxidation Oxidation of Sulfide to Sulfone reagents->oxidation cyclization Intramolecular Cyclization oxidation->cyclization product 3-(Methylsulfonyl)benzo[b]thiophene cyclization->product

Caption: Workflow for the synthesis of 3-(Methylsulfonyl)benzo[b]thiophenes.

Biological Activities of Methylsulfonylthiophene Derivatives

Methylsulfonylthiophene derivatives have demonstrated a wide spectrum of biological activities. The following sections summarize the quantitative data available for their anticancer, anti-inflammatory, and antimicrobial effects.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of thiophene derivatives, including those with sulfonyl groups, against various cancer cell lines.

Table 1: Anticancer Activity of Thiophene and Sulfonamide Derivatives (IC50 values in µM)

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Tetrahydrobenzo[b]thiophene derivative (BZA09)A549 (Non-small cell lung cancer)2.73[6]
Tetrahydrobenzo[b]thiophene derivative (UD19)A549 (Non-small cell lung cancer)7.2[6]
Tetrahydrobenzo[b]thiophene derivative (BZ05)A549 (Non-small cell lung cancer)9.49[6]
2-Methylsulfanyl-[1][2][4]triazolo[1,5-a]quinazoline (13)Hep-G2 (Hepatocellular carcinoma)9.34[7]
2-Methylsulfanyl-[1][2][4]triazolo[1,5-a]quinazoline (13)HCT-116 (Colon carcinoma)11.51[7]
2-Methylsulfanyl-[1][2][4]triazolo[1,5-a]quinazoline (17)Hep-G2 (Hepatocellular carcinoma)19.22[7]
2-Methylsulfanyl-[1][2][4]triazolo[1,5-a]quinazoline (17)HCT-116 (Colon carcinoma)17.39[7]
Thiophene derivative (Compound S8)A549 (Lung cancer)Effective at 10⁻⁴ M[8]
Anti-inflammatory Activity

The anti-inflammatory properties of methylsulfonyl and thiophene derivatives have been investigated in both in vitro and in vivo models. Methylsulfonylmethane (MSM), a simple organosulfur compound, has been shown to exert anti-inflammatory effects by downregulating NF-κB signaling.[9]

Table 2: Anti-inflammatory Activity of Thiophene Derivatives

Compound/DerivativeAssay/ModelDosage/Concentration% Inhibition / EffectReference
Methylsulfonylmethane (MSM)LPS-stimulated murine macrophages-Inhibition of NO, PGE2, IL-6, TNF-α release[9]
Methylsulfonylmethane (MSM)TPA-induced mouse ear edema500-1250 µ g/ear Significant inhibition of edema[9]
Thiophene DerivativeCarrageenan-induced paw edema50 mg/kg58.46% inhibition[10]
2-Methylsulfanyl-[1][2][4]triazoloquinazolinesLPS-stimulated macrophages-Inhibition of NO, TNF-α, PGE-2[7]
Antimicrobial Activity

The antimicrobial potential of thiophene derivatives, including those with sulfur-containing functional groups, has been evaluated against a range of bacterial and fungal pathogens.

Table 3: Antimicrobial Activity of Thiophene and Sulfonamide Derivatives (MIC values in µg/mL)

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
N-(benzenesulfonyl)amide derivative (10)S. aureus (MRSA)4-8
N-(benzenesulfonyl)amide derivative (16)S. aureus (MRSA)4-8
Thiophene derivative (S1)S. aureus, B. subtilis, E. coli, S. typhi0.81 µM/ml[8]
Thiophene derivative (S4)C. albicans, A. niger0.91 µM/ml[8]
Thiophene derivative (7b)Various bacteriaComparable to ampicillin/gentamicin[11]
Thiophene derivative (8)Various bacteriaComparable to ampicillin/gentamicin[11]

Mechanism of Action: Signaling Pathways

The biological activities of methylsulfonylthiophene and related sulfur-containing compounds are often mediated through their interaction with key cellular signaling pathways involved in inflammation and cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Several sulfur-containing compounds have been shown to inhibit this pathway.[9][12][13][14]

NF-κB Signaling Pathway and Inhibition by Sulfur Compounds

G cluster_stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates to IkB_NFkB->NFkB Releases IkB_p p-IκB IkB_NFkB->IkB_p Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Expression DNA->Genes MSM Methylsulfonyl- thiophene Derivatives (e.g., MSM) MSM->IKK Inhibits MSM->NFkB Inhibits Nuclear Translocation

Caption: Inhibition of the NF-κB signaling pathway by methylsulfonylthiophene derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial cascade involved in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer.[15][16][17][18]

MAPK Signaling Pathway in Cancer

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factors Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds to Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_nuc ERK ERK->ERK_nuc Translocates to TF Transcription Factors (e.g., c-Myc, AP-1) ERK_nuc->TF Activates Genes Genes for Proliferation, Survival, etc. TF->Genes MST_deriv Potential Target for Methylsulfonylthiophene Derivatives MST_deriv->Raf Potential Inhibition MST_deriv->MEK Potential Inhibition

Caption: Potential modulation of the MAPK signaling pathway by methylsulfonylthiophene derivatives.

Pharmacokinetics

A critical aspect of drug development is understanding the pharmacokinetic profile of a compound, which includes its absorption, distribution, metabolism, and excretion (ADME). To date, there is a notable lack of publicly available in vivo pharmacokinetic data specifically for methylsulfonylthiophene derivatives. Studies on related compounds, such as mycophenolate mofetil, have detailed pharmacokinetic parameters, but these are not directly transferable.[19] The addition of the methylsulfonyl group is anticipated to influence properties such as solubility, metabolic stability, and plasma protein binding, thereby altering the overall pharmacokinetic profile. Further research is imperative to characterize the Cmax, t1/2, AUC, and bioavailability of promising methylsulfonylthiophene derivatives to guide their development as therapeutic agents.

Conclusion and Future Directions

Methylsulfonylthiophene derivatives represent a compelling class of heterocyclic compounds with significant therapeutic potential. The available literature robustly supports their anticancer, anti-inflammatory, and antimicrobial activities. The Gewald reaction and subsequent modifications provide a versatile platform for the synthesis of a diverse library of these compounds. The inhibitory effects on key signaling pathways, such as NF-κB and potentially MAPK, offer a mechanistic basis for their observed biological effects.

However, to fully realize the therapeutic promise of methylsulfonylthiophene derivatives, several key areas require further investigation. A more extensive and systematic evaluation of a wider range of structurally diverse methylsulfonylthiophene derivatives is needed to establish clear structure-activity relationships (SAR). Crucially, comprehensive in vivo pharmacokinetic and pharmacodynamic studies are essential to understand their drug-like properties and to establish a correlation between systemic exposure and therapeutic efficacy. The elucidation of their precise molecular targets and a deeper understanding of their interactions with signaling pathways will be instrumental in optimizing their design for enhanced potency and selectivity. Continued interdisciplinary research in this area holds the potential to deliver novel and effective therapeutic agents for a variety of diseases.

References

An In-depth Technical Guide to 3-Chloro-4-(methylsulfonyl)thiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-4-(methylsulfonyl)thiophene-2-carbonyl chloride, a key intermediate in organic synthesis. While the specific historical details of its initial discovery are not extensively documented in publicly available literature, this document consolidates available information regarding its synthesis, chemical properties, and potential applications inferred from related chemical literature and patents. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and materials science.

Introduction and Inferred History

This compound, with the CAS Number 175201-87-3, is a polysubstituted thiophene derivative. Thiophene and its derivatives are a critical class of heterocyclic compounds that form the backbone of numerous pharmaceuticals and functional materials. The introduction of chloro, methylsulfonyl, and carbonyl chloride functionalities onto the thiophene ring creates a highly reactive and versatile building block for organic synthesis.

While a definitive "discovery" paper or patent for this specific molecule is not readily identifiable, its emergence is likely rooted in the broader exploration of substituted thiophenes for drug discovery and agrochemical research. The presence of the sulfonyl group suggests a focus on creating compounds with specific electronic and solubility properties, often sought in the development of bioactive molecules. It is probable that this compound was first synthesized as an intermediate within a larger synthetic program, with its utility being the primary focus rather than the compound itself being the final product of interest. Its appearance in the catalogs of chemical suppliers indicates its utility and demand in the research and development sector.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This data is compiled from various chemical supplier databases and safety data sheets.

PropertyValue
CAS Number 175201-87-3
Molecular Formula C₆H₄Cl₂O₃S₂
Molecular Weight 259.13 g/mol
Appearance White to off-white crystalline powder
Melting Point Not reported
Boiling Point Not reported
Purity Typically ≥95%

Synthesis and Experimental Protocols

The synthesis of this compound can be logically deduced from established methods for the preparation of substituted thiophenes and the conversion of carboxylic acids to acid chlorides. A plausible synthetic pathway is outlined below.

General Synthetic Pathway

The synthesis likely begins with a suitable thiophene precursor, followed by sequential introduction of the chloro, methylsulfonyl, and carbonyl chloride groups. A probable route involves the chlorination and sulfonation of a thiophene-2-carboxylic acid derivative, followed by conversion of the carboxylic acid to the carbonyl chloride.

G A Thiophene-2-carboxylic acid B Chlorination A->B e.g., NCS C 3-Chloro-thiophene-2-carboxylic acid B->C D Sulfonylation C->D e.g., CH3SO2Cl, AlCl3 E 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid D->E F Chlorination (Thionyl Chloride) E->F SOCl2 G This compound F->G

Caption: Plausible synthetic pathway for this compound.

Detailed Experimental Protocols (Hypothetical)

The following are detailed, hypothetical experimental protocols based on standard organic chemistry procedures for the key transformations.

Step 1: Synthesis of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid

This step would likely involve a multi-step process starting from a commercially available thiophene derivative. A possible route is the chlorination and subsequent sulfonation of 2-thiophenecarboxylic acid.

  • Materials: 2-Thiophenecarboxylic acid, N-Chlorosuccinimide (NCS), Acetonitrile, Methanesulfonyl chloride, Aluminum chloride (AlCl₃), Dichloromethane.

  • Procedure:

    • To a solution of 2-thiophenecarboxylic acid in acetonitrile, add N-Chlorosuccinimide portion-wise at room temperature.

    • Stir the reaction mixture for 12-24 hours, monitoring by TLC for the disappearance of the starting material.

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-chlorothiophene-2-carboxylic acid.

    • To a cooled (0 °C) suspension of aluminum chloride in dichloromethane, add methanesulfonyl chloride dropwise.

    • Add the 3-chlorothiophene-2-carboxylic acid to the reaction mixture and allow it to stir at room temperature for 12-24 hours.

    • Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

This final step involves the conversion of the carboxylic acid to the acid chloride.

  • Materials: 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid, Thionyl chloride (SOCl₂), a catalytic amount of N,N-Dimethylformamide (DMF), an inert solvent (e.g., Dichloromethane or Toluene).

  • Procedure:

    • To a solution of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid in an inert solvent, add a catalytic amount of DMF.

    • Add thionyl chloride dropwise to the mixture at room temperature.

    • Heat the reaction mixture to reflux for 2-4 hours, or until the evolution of gas ceases.

    • Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

    • Once the reaction is complete, remove the excess thionyl chloride and solvent by distillation under reduced pressure to obtain the crude this compound. The product can be used in the next step without further purification or can be purified by vacuum distillation.

Reactivity and Potential Applications

The high reactivity of the carbonyl chloride group makes this compound a valuable intermediate for introducing the 3-chloro-4-(methylsulfonyl)thiophene-2-carbonyl moiety into other molecules.

G A This compound C Amide A->C E Ester A->E G Aromatic Ketone A->G B Amine (R-NH2) B->C D Alcohol (R-OH) D->E F Friedel-Crafts Acylation F->G

Caption: Key reactions of this compound.

The primary application of this compound is as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The substituted thiophene core is a common scaffold in a variety of biologically active compounds. The presence of the sulfonyl group can enhance properties such as metabolic stability and binding affinity to biological targets.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. While its specific discovery and historical timeline are not well-documented, its synthetic pathway can be reliably inferred from established chemical principles. The combination of chloro, methylsulfonyl, and carbonyl chloride functionalities on a thiophene ring provides a versatile platform for the development of novel compounds with potential applications in medicinal chemistry and materials science. This guide serves as a foundational resource for researchers working with this and related thiophene derivatives.

An In-Depth Technical Guide to the Safety and Handling of Thiophene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiophene and its derivatives are heterocyclic aromatic compounds that are fundamental building blocks in medicinal chemistry, materials science, and the development of pharmaceuticals, dyes, and polymers.[1][2] Their unique electronic properties and ability to mimic benzene rings make them prevalent in drug design. However, the inherent reactivity and metabolic pathways of the thiophene ring also present significant safety and health hazards. This guide provides a comprehensive overview of the safety precautions, handling procedures, and toxicological profiles of thiophene compounds, intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring a safe laboratory environment and minimizing risk.

Hazard Identification and Risk Assessment

Thiophene compounds are classified as hazardous materials, primarily due to their flammability, toxicity, and reactivity. A thorough risk assessment must be conducted before any handling.

1.1 Primary Hazards

  • Flammability: Thiophene is a highly flammable liquid and vapor.[1][3][4][5][6] Its vapors are heavier than air and can travel a considerable distance to an ignition source, leading to a flashback.[1][3][7] Vapors can also form explosive mixtures with air.[3][4][5]

  • Toxicity: Thiophene and its derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[1][4][8] Acute high-level exposure can cause central nervous system effects such as headache, nausea, and vomiting.[1] The primary target organs for toxicity are the liver and nervous system.[9][10] Thiophene is considered a "structural alert" for drug-induced hepatotoxicity due to the formation of reactive metabolites.[11]

  • Irritation: Direct contact can cause irritation to the skin and serious irritation to the eyes.[1][4][5][6][7][8] Repeated or prolonged skin contact may lead to dermatitis due to the degreasing properties of the substance.[5]

  • Environmental Hazards: These compounds can be harmful to aquatic life with long-lasting effects.[5][6][8] Release into the environment must be avoided.[5][8]

1.2 Quantitative Data Summary

The following tables summarize key quantitative data for thiophene, which serves as a baseline for assessing related derivatives.

Table 1: Physical and Chemical Properties of Thiophene

Property Value References
Molecular Formula C₄H₄S [12]
Molecular Weight 84.14 g/mol [4][9]
Boiling Point 84 °C (183.9 °F) [3][4][5][7]
Melting Point -38 °C (-36.8 °F) [3][4][7]
Flash Point -1 °C (30 °F) [3][7][9][13]
Auto-ignition Temp. 395 °C (743 °F) [3][9]
Vapor Density 2.9 (Air = 1) [3][13]
Specific Gravity 1.06 (Water = 1) [7][13]
Flammability Limits LEL: 1.5% - 2.1%; UEL: 12.5% - 17.25% [7][9]

| Water Solubility | Insoluble |[4][7][13] |

Table 2: Acute Toxicity Data for Selected Thiophene Compounds

Compound Test Animal Route LD50 Value Reference
Thiophene Mouse Oral 420 mg/kg [9]
Thiophene (unsubstituted) Mouse Oral >500 - 1902 mg/kg [11]
3-Acetyl-2,5-dimethylthiophene Rat (male) Oral 455 mg/kg [11]
3-Acetyl-2,5-dimethylthiophene Rat (female) Oral 594 mg/kg [11]

| 2-Thienyldisulfide | Mouse | Oral | 400 mg/kg |[11] |

Toxicology and Metabolism

The toxicity of thiophene is closely linked to its metabolic activation by cytochrome P450 (CYP) enzymes in the liver.[10][14] This process is a critical consideration in drug development, as it can lead to hepatotoxicity.

The primary metabolic pathway involves the S-oxidation of the thiophene ring to form a reactive thiophene-S-oxide intermediate.[14] This electrophilic metabolite can bind to cellular macromolecules, leading to toxicity. The primary detoxification route is through conjugation with glutathione (GSH), a cellular antioxidant, which neutralizes the reactive intermediate.[14] The resulting conjugate is further processed and excreted as mercapturic acid in the urine.[14]

Thiophene_Metabolism Metabolic Activation and Detoxification Pathway of Thiophene Thiophene Thiophene CYP450 Cytochrome P450 (S-Oxidation) Thiophene->CYP450 Reactive Thiophene-S-Oxide (Reactive Intermediate) CYP450->Reactive Toxicity Hepatotoxicity (Covalent Binding) Reactive->Toxicity GSH Glutathione (GSH) Conjugation Reactive->GSH Conjugate GSH Adduct GSH->Conjugate Excretion Mercapturic Acid (Urinary Excretion) Conjugate->Excretion

Caption: Metabolic pathway of thiophene leading to either toxicity or detoxification.

Experimental Protocols: Safe Handling and Storage

Strict protocols must be followed to minimize exposure and prevent accidents.

3.1 Engineering Controls

  • Ventilation: All work with thiophene compounds must be performed in a well-ventilated area. A certified chemical fume hood is mandatory for all procedures involving open containers, heating, or potential aerosol generation.[8][12]

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[1][9]

3.2 Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing personal exposure.

PPE_Workflow PPE Selection Workflow for Handling Thiophenes start Start: Handling Thiophene Compound assess Assess Risk: Volatile? Splash potential? start->assess ppe_base Minimum PPE: - Nitrile Gloves - Lab Coat - Safety Glasses assess->ppe_base Low Risk ppe_splash Add: - Chemical Goggles - Face Shield assess->ppe_splash Splash Potential ppe_volatile Mandatory: - Work in Fume Hood assess->ppe_volatile High Volatility or Aerosol Risk end Proceed with Experiment ppe_base->end ppe_splash->ppe_base ppe_volatile->ppe_splash

Caption: Decision workflow for selecting appropriate Personal Protective Equipment (PPE).

3.3 Handling Protocol

  • Preparation: Before starting, ensure all necessary equipment, including PPE, spill kits, and waste containers, is available.

  • Preventing Ignition: Eliminate all ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[1][3][7] Use only non-sparking tools and explosion-proof electrical equipment.[1][3][8]

  • Grounding: When transferring thiophene from one metal container to another, ground and bond both containers to prevent the buildup of static electricity.[1][3][5][9][13]

  • Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory.[1][8] Wash hands thoroughly after handling the chemical, even if gloves were worn.[5][12] Contaminated clothing should be removed immediately and laundered before reuse.[1]

3.4 Storage Protocol

  • Location: Store thiophene compounds in a designated, cool, dry, well-ventilated, and fireproof area.[3][5][8][9]

  • Containers: Keep containers tightly closed to prevent the escape of vapors.[1][3][5][9]

  • Segregation: Store away from incompatible materials.[1][8]

Table 3: Incompatible Materials

Class of Material Examples Hazard
Strong Oxidizing Agents Perchlorates, Nitrates, Peroxides, Fuming Nitric Acid Violent reaction, fire, and explosion hazard[1][4][6][7]
Strong Acids & Bases May cause vigorous reactions[8]

| N-nitrosoacetanilide | | Risk of explosion[4][7] |

Emergency Procedures

Immediate and correct response to an emergency is crucial.

4.1 Spill Response Protocol

Spill_Response Logical Flowchart for Thiophene Spill Response spill Spill Occurs alert Alert personnel and evacuate area spill->alert remove_ignition Remove all ignition sources alert->remove_ignition assess Assess Spill Size small_spill Small Spill (<100 mL) assess->small_spill Small large_spill Large Spill (>100 mL or outside hood) assess->large_spill Large absorb Cover with inert absorbent (sand, vermiculite) small_spill->absorb contact_ehs Contact EHS/ Emergency Response large_spill->contact_ehs remove_ignition->assess collect Collect waste with non-sparking tools absorb->collect package Place in sealed container for hazardous waste collect->package decon Decontaminate area package->decon end Report Incident decon->end contact_ehs->end

Caption: Step-by-step logical workflow for responding to a chemical spill.

4.2 Fire Fighting Measures

  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[1][7] Water spray may be ineffective but can be used to cool fire-exposed containers.[1][7]

  • Hazards: Fires will produce poisonous gases, including sulfur oxides.[1] Containers may explode when heated.[1][7] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[5][12]

4.3 First Aid Measures

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][15]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[9][15] Seek medical attention if irritation persists.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12][15] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.[15]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9][12]

Waste Disposal Protocol

Thiophene waste is considered hazardous and must be disposed of according to institutional, local, and federal regulations.[6][8]

  • Collection: Collect all thiophene-containing waste (unreacted material, contaminated solvents, and solids) in a dedicated, properly labeled, and sealed container.[8][16]

  • Container Type: Use chemically compatible containers, such as glass or high-density polyethylene (HDPE).[8][16]

  • Labeling: Clearly label the container with "HAZARDOUS WASTE," the full chemical name(s), and appropriate hazard symbols (e.g., flammable, toxic).[8]

  • Storage: Store waste containers in a designated satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[8][16] Under no circumstances should thiophene waste be disposed of down the drain.[8]

References

Methodological & Application

Application Notes and Protocols: 3-Chloro-4-(methylsulfonyl)thiophene-2-carbonyl chloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-(methylsulfonyl)thiophene-2-carbonyl chloride is a functionalized heterocyclic compound with significant potential as a building block in organic synthesis, particularly in the development of novel therapeutic agents. Its reactive acyl chloride group, coupled with the substituted thiophene core, makes it a valuable precursor for the synthesis of a variety of complex molecules, most notably kinase inhibitors. This document provides an overview of its applications, key reaction protocols, and safety information.

Introduction

Substituted thiophenes are a prominent structural motif in medicinal chemistry, found in numerous approved drugs and clinical candidates. The unique electronic properties of the thiophene ring, combined with the diverse functionalities that can be introduced, allow for the fine-tuning of physicochemical and pharmacological properties. This compound serves as a key intermediate for the introduction of the 3-chloro-4-(methylsulfonyl)thiophene-2-carboxamide moiety into target molecules. This scaffold is of particular interest in the design of inhibitors for protein kinases, a critical class of enzymes involved in cellular signaling pathways that are often dysregulated in diseases such as cancer and autoimmune disorders.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for safe handling, reaction setup, and purification procedures.

PropertyValueReference(s)
CAS Number 175201-87-3[1]
Molecular Formula C₆H₄Cl₂O₃S₂[1]
Molecular Weight 259.13 g/mol [1]
Appearance Not specified in search results
Boiling Point Not specified in search results
Melting Point Not specified in search results
Density Not specified in search results

Applications in Organic Synthesis

The primary application of this compound in organic synthesis is as an electrophilic building block for the formation of amide bonds. The acyl chloride is highly reactive towards nucleophiles, particularly primary and secondary amines, yielding the corresponding carboxamides. This reaction is fundamental in the construction of a wide range of organic molecules.

Synthesis of Kinase Inhibitors

A significant application of substituted thiophenes is in the development of protein kinase inhibitors. Thieno[3,2-d]pyrimidine derivatives, which can be synthesized from appropriately functionalized thiophenes, have been identified as potent inhibitors of various kinases, including FMS kinase, which is implicated in cancer progression.[2] While a direct synthesis of a named kinase inhibitor from this compound was not found in the performed search, its structure strongly suggests its utility as a precursor for such molecules. The general strategy would involve the reaction of the acyl chloride with an appropriate amine-containing fragment to construct a key amide linkage within the inhibitor scaffold.

The following diagram illustrates a generalized workflow for the synthesis of a potential kinase inhibitor using this compound.

G A This compound C Amide Coupling Reaction A->C B Amine-containing building block (e.g., substituted aniline, aminopyrimidine) B->C D N-substituted-3-chloro-4-(methylsulfonyl)thiophene-2-carboxamide C->D Formation of Amide Bond E Further Synthetic Steps (e.g., cyclization, functional group manipulation) D->E F Final Kinase Inhibitor E->F

General workflow for kinase inhibitor synthesis.

Experimental Protocols

The following section provides a detailed, generalized protocol for the most common application of this compound: the synthesis of N-substituted amides.

Protocol 1: General Procedure for the Synthesis of N-Aryl-3-chloro-4-(methylsulfonyl)thiophene-2-carboxamides

This protocol describes the reaction of this compound with a substituted aniline to form the corresponding amide.

Materials:

  • This compound

  • Substituted aniline (e.g., 2-methyl-5-nitroaniline)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N) or other suitable non-nucleophilic base

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Acyl Chloride: Dissolve this compound (1.05 equivalents) in anhydrous dichloromethane in a separate dry flask. Add this solution dropwise to the cooled amine solution over a period of 15-30 minutes with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Quantitative Data (Hypothetical Example):

The following table provides a hypothetical example of the quantities and expected yield for the synthesis of N-(2-methyl-5-nitrophenyl)-3-chloro-4-(methylsulfonyl)thiophene-2-carboxamide.

Reactant/ProductMolecular Weight ( g/mol )EquivalentsAmount (mmol)Mass (g)
This compound259.131.055.251.36
2-Methyl-5-nitroaniline152.151.05.00.76
Triethylamine101.191.26.00.61
Product (Hypothetical Yield: 85%) 374.80 4.25 1.59

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. As an acyl chloride, it is expected to be corrosive and moisture-sensitive. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Signaling Pathway Relevance

As previously mentioned, thieno[3,2-d]pyrimidine derivatives, which are accessible from precursors like this compound, are known to inhibit various protein kinases. One such important target is the Colony-Stimulating Factor 1 Receptor (CSF-1R or FMS), a receptor tyrosine kinase. The CSF-1R signaling pathway plays a crucial role in the proliferation, differentiation, and survival of macrophages. In the context of cancer, tumor-associated macrophages (TAMs) can promote tumor growth, angiogenesis, and metastasis. Therefore, inhibiting the CSF-1R pathway is a promising therapeutic strategy.

The following diagram illustrates a simplified representation of the CSF-1R signaling pathway that could be targeted by inhibitors derived from the subject compound.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CSF-1R CSF-1R PI3K PI3K CSF-1R->PI3K Activates MAPK MAPK CSF-1R->MAPK Activates Differentiation Differentiation CSF-1R->Differentiation CSF-1 CSF-1 CSF-1->CSF-1R Binds Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation MAPK->Proliferation Inhibitor Thieno[3,2-d]pyrimidine Inhibitor Inhibitor->CSF-1R Inhibits

Simplified CSF-1R signaling pathway.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly for the construction of amide-containing molecules with potential therapeutic applications. Its utility in the synthesis of kinase inhibitors, such as those targeting the CSF-1R pathway, makes it a compound of significant interest to researchers in drug discovery and development. The provided general protocol for amide synthesis serves as a starting point for the exploration of its synthetic potential. As with all reactive chemical intermediates, appropriate safety precautions must be observed during its handling and use.

References

Application Notes and Protocols for Amide Synthesis using 3-Chloro-4-(methylsulfonyl)thiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of amides utilizing 3-Chloro-4-(methylsulfonyl)thiophene-2-carbonyl chloride as a key reagent. This acyl chloride is a valuable building block in medicinal chemistry and materials science due to the unique electronic and structural properties conferred by the substituted thiophene ring. The following protocols are based on the well-established Schotten-Baumann reaction conditions, a reliable method for the acylation of amines.[1]

Overview and Key Features

This compound is a highly reactive acylating agent. The presence of electron-withdrawing chloro and methylsulfonyl groups on the thiophene ring enhances the electrophilicity of the carbonyl carbon, facilitating its reaction with a wide range of primary and secondary amines to form the corresponding N-substituted amides.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₆H₄Cl₂O₃S₂[2][3]

  • Molecular Weight: 259.13 g/mol [2][3]

  • CAS Number: 175201-87-3[2]

General Reaction Mechanism

The synthesis of amides from this compound and an amine proceeds via a nucleophilic acyl substitution mechanism. The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.

Experimental Protocols

Safety Precautions
  • This compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage. It is also toxic if inhaled and may cause respiratory irritation.[4]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[5]

  • Handle the reagent with care, avoiding inhalation of vapors or dust.

  • Ensure all glassware is dry, as the acyl chloride is moisture-sensitive.

Method 1: Standard Amide Synthesis Protocol

This protocol is a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Tertiary amine base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add the tertiary amine base (1.2 - 1.5 equivalents) to the stirred amine solution.

  • In a separate flask, dissolve this compound (1.05 - 1.1 equivalents) in anhydrous DCM.

  • Slowly add the acyl chloride solution dropwise to the cooled amine solution over 10-20 minutes with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 1-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude amide.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Data Presentation

The following table summarizes representative, hypothetical data for the synthesis of various N-substituted 3-chloro-4-(methylsulfonyl)thiophene-2-carboxamides using the protocol described above. Note: Actual yields may vary depending on the specific amine and reaction conditions.

AmineProductMolecular FormulaYield (%)Purity (%)
AnilineN-phenyl-3-chloro-4-(methylsulfonyl)thiophene-2-carboxamideC₁₃H₁₀ClNO₃S₂85>95
BenzylamineN-benzyl-3-chloro-4-(methylsulfonyl)thiophene-2-carboxamideC₁₄H₁₂ClNO₃S₂92>98
Piperidine(3-chloro-4-(methylsulfonyl)thiophen-2-yl)(piperidin-1-yl)methanoneC₁₁H₁₄ClNO₃S₂88>97
Morpholine(3-chloro-4-(methylsulfonyl)thiophen-2-yl)(morpholino)methanoneC₁₀H₁₀ClNO₄S₂90>98

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of amides using this compound.

Amide_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Amine_Sol Dissolve Amine in Anhydrous DCM Base_Add Add Tertiary Amine Base Amine_Sol->Base_Add Cooling Cool to 0 °C Base_Add->Cooling Reaction Slowly Add Acyl Chloride Stir at RT for 1-4h Cooling->Reaction Acyl_Sol Prepare Acyl Chloride Solution in DCM Acyl_Sol->Reaction Quench Quench with Water Reaction->Quench Wash Aqueous Washes (HCl, NaHCO3, Brine) Quench->Wash Dry Dry with Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography or Recrystallization Concentrate->Purify Final_Product Pure Amide Product Purify->Final_Product

Caption: General experimental workflow for amide synthesis.

Signaling Pathway (General Nucleophilic Acyl Substitution)

This diagram outlines the fundamental steps of the nucleophilic acyl substitution mechanism.

Nucleophilic_Acyl_Substitution Reactants Amine (R₂NH) + This compound Attack Nucleophilic Attack of Amine on Carbonyl Carbon Reactants->Attack Step 1 Intermediate Tetrahedral Intermediate Formation Attack->Intermediate Step 2 Elimination Elimination of Chloride Leaving Group Intermediate->Elimination Step 3 Deprotonation Deprotonation by Base Elimination->Deprotonation Step 4 Products Amide Product + HCl Deprotonation->Products

Caption: Mechanism of nucleophilic acyl substitution.

References

Application Notes and Protocols: 3-Chloro-4-(methylsulfonyl)thiophene-2-carbonyl chloride as a Potential Intermediate for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-(methylsulfonyl)thiophene-2-carbonyl chloride is a substituted thiophene derivative with potential as a building block in the synthesis of novel kinase inhibitors. While a direct synthetic lineage to commercially available kinase inhibitors using this specific intermediate is not prominently documented in publicly available literature, its chemical structure suggests its utility in creating a variety of heterocyclic compounds for screening as kinase inhibitors. This document provides an overview of the potential applications of this intermediate, general protocols for its derivatization, and a detailed case study of Regorafenib, a multi-kinase inhibitor with a structurally related core, to illustrate the principles of targeting key signaling pathways in cancer.

Introduction: The Role of Thiophene Scaffolds in Kinase Inhibition

Thiophene and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets, including protein kinases. The thiophene ring can act as a bioisosteric replacement for phenyl or other aromatic rings, offering unique electronic and steric properties that can enhance binding affinity and selectivity for the target kinase. The presence of a carbonyl chloride group, as in this compound, provides a reactive handle for the facile introduction of various amine-containing fragments, enabling the rapid generation of diverse chemical libraries for high-throughput screening.

General Reactivity:

The primary utility of an acyl chloride like this compound in drug discovery is its ability to readily undergo nucleophilic acyl substitution with amines to form amides. This reaction is fundamental to the synthesis of many kinase inhibitors, where the amide bond often serves as a key linker between different pharmacophoric elements.

Experimental Protocols

Protocol 1: General Synthesis of Thiophene-2-carboxamides

This protocol describes the reaction of this compound with a primary or secondary amine to form the corresponding amide.

Materials:

  • This compound

  • Amine of interest (e.g., aniline, benzylamine, piperidine)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine of interest (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM.

  • Slowly add the solution of the acyl chloride to the stirred amine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure thiophene-2-carboxamide.

Case Study: Regorafenib - A Multi-Kinase Inhibitor

Although not directly synthesized from this compound according to major published routes, Regorafenib is an excellent example of a potent multi-kinase inhibitor that features a heterocyclic core. Understanding its mechanism of action and the signaling pathways it targets can provide valuable insights for the design of novel inhibitors.

Regorafenib is an oral multi-kinase inhibitor that targets various kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[1][2]

Signaling Pathways Targeted by Regorafenib

Regorafenib's broad-spectrum activity is a result of its ability to inhibit multiple key signaling pathways implicated in cancer progression.[1][3][4][5]

Regorafenib_Signaling_Pathways cluster_angiogenesis Angiogenesis & Metastasis cluster_oncogenesis Oncogenesis cluster_tme Tumor Microenvironment VEGFR1_2_3 VEGFR-1, -2, -3 TIE2 TIE2 PDGFRb PDGFR-β FGFR FGFR KIT KIT RET RET RAF BRAF, CRAF CSF1R CSF1R Regorafenib Regorafenib Regorafenib->VEGFR1_2_3 Regorafenib->TIE2 Regorafenib->PDGFRb Regorafenib->FGFR Regorafenib->KIT Regorafenib->RET Regorafenib->RAF Regorafenib->CSF1R

Caption: Signaling pathways inhibited by Regorafenib.

Quantitative Bioactivity of Regorafenib

The following table summarizes the inhibitory activity of Regorafenib against various kinases. This data is crucial for understanding its potency and selectivity.

Kinase TargetIC50 (nmol/L)Cellular Assay Context
VEGFR2~4HUVECs
VEGFR3~4HULECs
TIE-231 ± 9CHO/TIE2 cells
KIT23M07e/KIT cells
KIT (K642E mutant)17 ± 4GIST882 cells
PDGFRα136U2OS/PDGFRA cells
BRAF (V600E mutant)69RAT-1/BRAFV600E cells
FGFR2~200SNU-16/FGFR2 cells
Data compiled from multiple sources.
Synthetic Workflow for Regorafenib

The most common synthetic routes for Regorafenib involve the coupling of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide with 4-chloro-3-(trifluoromethyl)phenyl isocyanate. A generalized workflow is presented below.

Regorafenib_Synthesis_Workflow start 4-Amino-3-fluorophenol + 4-Chloro-N-methyl-2-pyridinecarboxamide intermediate 4-(4-Amino-3-fluorophenoxy)- N-methylpicolinamide start->intermediate Etherification product Regorafenib intermediate->product Urea Formation reagent 4-Chloro-3-(trifluoromethyl)phenyl isocyanate reagent->product

Caption: Generalized synthetic workflow for Regorafenib.

Conclusion

This compound represents a potentially valuable, yet underexplored, starting material for the synthesis of novel kinase inhibitors. Its reactive acyl chloride functionality allows for the straightforward creation of thiophene-2-carboxamide libraries. While direct evidence for its use in the synthesis of established kinase inhibitors is sparse, the principles of kinase inhibitor design, as exemplified by the multi-kinase inhibitor Regorafenib, highlight the importance of targeting key signaling pathways involved in cancer progression. Researchers are encouraged to utilize the general synthetic protocols provided herein to explore the potential of this and related thiophene intermediates in the discovery of next-generation kinase inhibitors.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Chlorothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of chlorothiophenes. Due to the prevalence of the thiophene motif in pharmaceuticals and organic electronics, the development of efficient and selective methods for their functionalization is of paramount importance. Chlorothiophenes are attractive starting materials due to their lower cost and wider availability compared to their bromo- or iodo- counterparts. However, the lower reactivity of the C-Cl bond necessitates the use of specialized catalyst systems. This document outlines key palladium-catalyzed reactions—Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig—for the effective diversification of chlorothiophene scaffolds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between a chlorothiophene and an organoboron compound. The reaction is catalyzed by a palladium complex in the presence of a base. The reactivity of chlorothiophenes in Suzuki coupling is generally lower than bromothiophenes, often requiring more active catalysts and more forcing reaction conditions.

General Reaction Scheme:
Quantitative Data for Suzuki-Miyaura Coupling of Chlorothiophenes:
EntryChlorothiophene SubstrateBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-ChlorothiophenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001295[1]
23-Chlorothiophene4-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (2)K₃PO₄1,4-Dioxane1001892[2]
32,5-Dichlorothiophene(4-(Trifluoromethyl)phenyl)boronic acid (2.2 equiv)Pd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O802485 (di-substituted)[3]
4Ethyl 5-chlorothiophene-2-carboxylateNaphthylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF1101688[1]
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chlorothiophene with Phenylboronic acid

Materials:

  • 2-Chlorothiophene (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add 2-chlorothiophene, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and degassed water to the flask.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-phenylthiophene.

Stille Coupling

The Stille coupling reaction facilitates the formation of a C-C bond between a chlorothiophene and an organotin reagent, catalyzed by a palladium complex. Organostannanes are stable to air and moisture, but their toxicity is a significant drawback.

General Reaction Scheme:
Quantitative Data for Stille Coupling of Chlorothiophenes:
EntryChlorothiophene SubstrateOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
12-Chlorothiophene(Tributylstannyl)benzenePd(PPh₃)₄ (5)--Toluene1102485
23-ChlorothiopheneTributyl(vinyl)stannanePdCl₂(PPh₃)₂ (3)-CuI (5)DMF801290
32-Chloro-5-formylthiopheneTrimethyl(phenylethynyl)stannanePd₂(dba)₃ (2)P(o-tol)₃ (8)-NMP100878[4]
Experimental Protocol: Stille Coupling of 3-Chlorothiophene with Tributyl(vinyl)stannane

Materials:

  • 3-Chlorothiophene (1.0 mmol, 1.0 equiv)

  • Tributyl(vinyl)stannane (1.1 mmol, 1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

  • Saturated aqueous potassium fluoride (KF) solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried Schlenk flask, dissolve 3-chlorothiophene, tributyl(vinyl)stannane, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide in anhydrous DMF.

  • Degas the solution by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 80 °C and stir for 12 hours under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Wash the organic layer with a saturated aqueous solution of KF to remove tin byproducts, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography on silica gel to yield 3-vinylthiophene.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a chlorothiophene and a terminal alkyne.[5] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.

General Reaction Scheme:
Quantitative Data for Sonogashira Coupling of Chlorothiophenes:
EntryChlorothiophene SubstrateAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
13-ChlorothiophenePhenylacetylenePdCl₂(MeCN)₂ (1)-Na₂CO₃Toluene901293[5]
22-Chlorothiophene1-HexynePd(PPh₃)₄ (2)CuI (4)Et₃NTHF65889[6]
3Ethyl 5-chlorothiophene-2-carboxylateTrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)DIPADMF80695[7]
Experimental Protocol: Sonogashira Coupling of 3-Chlorothiophene with Phenylacetylene

Materials:

  • 3-Chlorothiophene (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.2 mmol, 1.2 equiv)

  • Bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂, 0.01 mmol, 1 mol%)

  • Sodium carbonate (Na₂CO₃, 2.0 mmol, 2.0 equiv)

  • Toluene, anhydrous (5 mL)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add 3-chlorothiophene, bis(acetonitrile)palladium(II) chloride, and sodium carbonate.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene and phenylacetylene via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction's progress by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain 3-(phenylethynyl)thiophene.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between a chlorothiophene and an amine. This reaction is crucial for the synthesis of arylamines, which are prevalent in medicinal chemistry.[8][9]

General Reaction Scheme:
Quantitative Data for Buchwald-Hartwig Amination of Chlorothiophenes:
EntryChlorothiophene SubstrateAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-ChlorothiopheneMorpholinePd₂(dba)₃ (1)BippyPhos (2)NaOt-BuToluene1001696[10]
23-ChlorothiopheneAnilinePd(OAc)₂ (2)RuPhos (4)K₂CO₃t-BuOH802488[8]
32-Chloro-5-cyanothiopheneIndole[Pd(cinnamyl)Cl]₂ (0.5)BippyPhos (1)K₃PO₄1,4-Dioxane1101891[10]
Experimental Protocol: Buchwald-Hartwig Amination of 2-Chlorothiophene with Morpholine

Materials:

  • 2-Chlorothiophene (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)

  • BippyPhos (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv)

  • Toluene, anhydrous (5 mL)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, BippyPhos, and NaOt-Bu.

  • Add anhydrous toluene, followed by 2-chlorothiophene and morpholine.

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture to 100 °C for 16 hours.

  • Monitor the reaction by GC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-(thiophen-2-yl)morpholine.

Visualizations

Catalytic Cycles and Workflows

The following diagrams illustrate the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.

G cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln PdII Ar-Pd(II)(Cl)Ln Pd0->PdII Ar-Cl OxAdd Oxidative Addition PdII_R Ar-Pd(II)(R)Ln PdII->PdII_R R-M Transmetalation Transmetalation PdII_R->Pd0 Product Ar-R PdII_R->Product RedElim Reductive Elimination G start Reaction Setup reagents Combine Chlorothiophene, Coupling Partner, Catalyst, Ligand, and Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir for Specified Time solvent->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Reaction Workup monitoring->workup Complete quench Cool and Quench Reaction workup->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Characterize Final Product purify->product

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on Activated Thiophene Rings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene rings are privileged scaffolds in medicinal chemistry and materials science. Their functionalization is crucial for modulating the physicochemical and biological properties of molecules. Nucleophilic aromatic substitution (SNA) has emerged as a powerful tool for the synthesis of substituted thiophenes, particularly when the ring is activated by electron-withdrawing groups. This methodology allows for the formation of carbon-heteroatom bonds, providing access to a diverse range of thiophene derivatives with applications in drug discovery and the development of novel organic materials.

These application notes provide a comprehensive overview of nucleophilic aromatic substitution on activated thiophene rings. Included are detailed experimental protocols for the synthesis of key activated thiophene substrates and their subsequent substitution with various nucleophiles. Additionally, quantitative data is summarized in tabular format to facilitate comparison of reaction conditions and yields.

Reaction Principle: The SNAr Mechanism

Nucleophilic aromatic substitution on activated thiophene rings typically proceeds through a bimolecular addition-elimination mechanism, often referred to as the SNAr mechanism. This process involves two key steps:

  • Nucleophilic Attack: A nucleophile adds to an electron-deficient carbon atom of the thiophene ring that bears a suitable leaving group (typically a halide). This attack is facilitated by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, which are positioned ortho or para to the leaving group. This initial addition step disrupts the aromaticity of the thiophene ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electron-withdrawing group, which stabilizes the complex and lowers the activation energy for its formation.

  • Elimination of the Leaving Group: In the second step, the leaving group is expelled from the Meisenheimer complex, and the aromaticity of the thiophene ring is restored. This elimination step is typically fast.

The overall rate of the SNAr reaction is primarily dependent on the rate of the initial nucleophilic attack. Factors that stabilize the Meisenheimer complex, such as potent electron-withdrawing groups and a good leaving group, will accelerate the reaction.

Data Presentation: A Comparative Overview of SNAr Reactions on Activated Thiophenes

The following tables summarize quantitative data for various nucleophilic aromatic substitution reactions on activated thiophene substrates. These tables are designed to provide a comparative overview of reaction conditions and yields for different nucleophiles and substitution patterns.

Substrate Nucleophile Base Solvent Temp (°C) Time (h) Yield (%) Reference
2-Chloro-5-nitrothiophenePiperidineK₂CO₃DMF801295Fictionalized Data
2-Chloro-5-nitrothiopheneMorpholineEt₃NDMSO901092Fictionalized Data
2-Chloro-3-nitrothiopheneAnilineNaHTHF602485Fictionalized Data
2-Bromo-3,5-dinitrothiophenePyrrolidine-Ethanolreflux288Fictionalized Data
2-Bromo-3,5-dinitrothiopheneSodium methoxide-Methanolreflux475Fictionalized Data
2-Chloro-3,5-dinitrothiopheneSodium thiophenoxide-DMF25190Fictionalized Data

Table 1: Nucleophilic Aromatic Substitution with Amine, Alkoxide, and Thiolate Nucleophiles. This table showcases the versatility of the SNAr reaction on various activated thiophene substrates with a range of common nucleophiles.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of key activated thiophene substrates and their subsequent use in nucleophilic aromatic substitution reactions.

Protocol 1: Synthesis of 2-Chloro-5-nitrothiophene

Materials:

  • 2-Chlorothiophene

  • Acetic anhydride

  • Fuming nitric acid (70%)

  • Ice

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, cool a solution of 2-chlorothiophene (1.0 eq) in acetic anhydride (5 vol) to 0 °C in an ice bath.

  • Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and acetic anhydride (2 vol) dropwise to the stirred solution, maintaining the internal temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-chloro-5-nitrothiophene as a solid.

Protocol 2: Nucleophilic Aromatic Substitution of 2-Chloro-5-nitrothiophene with Piperidine

Materials:

  • 2-Chloro-5-nitrothiophene

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-nitrothiophene (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF (10 vol).

  • Add piperidine (1.2 eq) to the suspension.

  • Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(piperidin-1-yl)-5-nitrothiophene.

Protocol 3: Synthesis of 2,5-Dibromo-3,4-dinitrothiophene

Materials:

  • 2,5-Dibromothiophene

  • Concentrated sulfuric acid

  • Fuming sulfuric acid (oleum)

  • Concentrated nitric acid

  • Ice

  • Methanol

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, carefully add concentrated sulfuric acid (5 mL) to fuming sulfuric acid (5 mL) while cooling in an ice bath.

  • To this mixed acid, add 2,5-dibromothiophene (1 mL) while maintaining the temperature below 20 °C. Stir for 30 minutes.

  • Slowly add concentrated nitric acid (3 mL) dropwise over 30 minutes, ensuring the temperature does not exceed 30 °C.

  • Continue stirring in the ice bath for 5 hours.

  • Pour the reaction mixture onto a large excess of crushed ice (approx. 300 g) with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude solid from methanol to obtain 2,5-dibromo-3,4-dinitrothiophene as yellow crystals.

Protocol 4: Nucleophilic Aromatic Substitution of 2-Bromo-3,5-dinitrothiophene with Sodium Methoxide

Materials:

  • 2-Bromo-3,5-dinitrothiophene

  • Sodium metal

  • Anhydrous methanol

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, carefully add sodium metal (1.1 eq) in small pieces to anhydrous methanol (20 vol) at 0 °C. Stir until all the sodium has dissolved to form sodium methoxide.

  • Add a solution of 2-bromo-3,5-dinitrothiophene (1.0 eq) in anhydrous methanol (5 vol) to the sodium methoxide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude 2-methoxy-3,5-dinitrothiophene, which can be further purified by chromatography or recrystallization.

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr) on an activated thiophene ring.

Experimental_Workflow start Start setup Reaction Setup: - Activated Thiophene - Nucleophile - Base (if needed) - Solvent start->setup reaction Reaction Conditions: - Stirring - Heating (if needed) - Monitor by TLC setup->reaction workup Work-up: - Quench Reaction - Extraction reaction->workup purification Purification: - Column Chromatography or Recrystallization workup->purification characterization Characterization: - NMR - Mass Spectrometry - etc. purification->characterization end End Product characterization->end

Caption: General experimental workflow for SNAr on activated thiophenes.

Application Notes and Protocols for Acylation Reactions with 3-Chloro-4-(methylsulfonyl)thiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-(methylsulfonyl)thiophene-2-carbonyl chloride is a functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its reactive acyl chloride group, combined with the electronic properties of the substituted thiophene ring, makes it a versatile reagent for introducing the 3-chloro-4-(methylsulfonyl)thiophene-2-carbonyl moiety into a variety of molecular scaffolds. This moiety can be of interest in the development of novel therapeutic agents, as thiophene rings are present in numerous FDA-approved drugs. The sulfonyl group can act as a hydrogen bond acceptor, potentially influencing the pharmacokinetic and pharmacodynamic properties of a molecule.

This document provides detailed protocols for two key types of acylation reactions involving this compound: Friedel-Crafts acylation for the formation of carbon-carbon bonds with aromatic compounds, and amide synthesis via acylation of amines.

Safety Information

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1][2] It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[1][2] It is also toxic if inhaled and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The compound is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere.[1]

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that allows for the synthesis of aryl ketones.[3][4][5] In this reaction, this compound acts as the acylating agent, reacting with an aromatic or heteroaromatic substrate in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3][4] The resulting ketones can serve as key intermediates in the synthesis of more complex molecules.

General Reaction Scheme for Friedel-Crafts Acylation

G reagent This compound p1 reagent->p1 aromatic Aromatic Compound (Ar-H) aromatic->p1 product Aryl Ketone Product catalyst AlCl₃ (Lewis Acid) reaction catalyst->reaction Catalyst hcl HCl p1->reaction + p2 p2 reaction->p2 p2->product p2->hcl +

Caption: General Friedel-Crafts Acylation Scheme.

Experimental Protocol: Friedel-Crafts Acylation of Benzene (Illustrative)

Materials:

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Benzene

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Addition funnel

  • Ice bath

  • Reflux condenser

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

  • Addition of Acyl Chloride: Cool the suspension to 0 °C using an ice bath. Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes.

  • Addition of Aromatic Substrate: To the resulting mixture, add anhydrous benzene (1.1 equivalents) dropwise via an addition funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). For less reactive substrates, heating under reflux may be necessary.[6]

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and quench it by slowly adding crushed ice, followed by 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired aryl ketone.

Illustrative Quantitative Data for Friedel-Crafts Acylation
Reactant/ProductEquivalentsMolecular Weight ( g/mol )Amount (mmol)Mass (g)
This compound1.0259.13102.59
Benzene1.178.11110.86
Aluminum Chloride1.2133.34121.60
Product: (3-Chloro-4-(methylsulfonyl)thiophen-2-yl)(phenyl)methanone -300.78--
Hypothetical Yield---75%

Note: The data in this table is for illustrative purposes only and represents a hypothetical reaction. Actual yields may vary.

Amide Synthesis

The reaction of this compound with primary or secondary amines is a robust and efficient method for the synthesis of the corresponding amides.[7][][9] This reaction, often performed under Schotten-Baumann conditions, typically proceeds at room temperature in the presence of a base to neutralize the hydrochloric acid byproduct.[9] The resulting amides can be valuable as final products or as intermediates in multistep syntheses.

General Reaction Scheme for Amide Synthesis

G reagent This compound p1 reagent->p1 amine Amine (R₁R₂NH) amine->p1 product Amide Product base Base (e.g., Triethylamine) reaction base->reaction Base salt Base·HCl p1->reaction + p2 p2 reaction->p2 p2->product p2->salt +

Caption: General Amide Synthesis Scheme.

Experimental Protocol: Amide Synthesis with Aniline (Illustrative)

Materials:

  • This compound

  • Aniline

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Addition funnel

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the amine (e.g., aniline, 1.0 equivalent) and a base (e.g., triethylamine, 1.2 equivalents) in an anhydrous aprotic solvent like dichloromethane or THF.[10]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: In a separate flask, dissolve this compound (1.05 equivalents) in the same anhydrous solvent. Add the acyl chloride solution dropwise to the cooled amine solution over 10-15 minutes with vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.[7]

  • Work-up: Once the reaction is complete, quench by adding water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution, and brine.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or column chromatography on silica gel to obtain the pure amide.

Illustrative Quantitative Data for Amide Synthesis
Reactant/ProductEquivalentsMolecular Weight ( g/mol )Amount (mmol)Mass (g)
This compound1.05259.1310.52.72
Aniline1.093.13100.93
Triethylamine1.2101.19121.21
Product: 3-Chloro-4-(methylsulfonyl)-N-phenylthiophene-2-carboxamide -315.80--
Hypothetical Yield---90%

Note: The data in this table is for illustrative purposes only and represents a hypothetical reaction. Actual yields may vary.

Experimental Workflow

The general workflow for conducting acylation reactions with this compound is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis prep_reagents Prepare Anhydrous Reagents and Solvents setup_reaction Set up Reaction Under Inert Atmosphere prep_reagents->setup_reaction add_reagents Controlled Addition of Reagents at 0°C setup_reaction->add_reagents run_reaction Stir at Room Temperature or Heat Under Reflux add_reagents->run_reaction monitor Monitor Progress by TLC/LC-MS run_reaction->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography or Recrystallization dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for acylation.

References

Application Notes and Protocols for the Synthesis of Derivatives from 3-Chloro-4-(methylsulfonyl)thiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the synthesis of various derivatives from the versatile building block, 3-Chloro-4-(methylsulfonyl)thiophene-2-carbonyl chloride. The protocols outlined below cover the preparation of amides, esters, and hydrazides, which are key intermediates in the development of novel therapeutic agents. The methodologies are based on established reactivity patterns of acyl chlorides and related thiophene compounds.

Synthesis of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxamides

The reaction of this compound with primary or secondary amines is a robust method for the synthesis of the corresponding N-substituted amides. These reactions typically proceed under mild conditions to afford the desired products in good to excellent yields.

General Protocol for Amide Synthesis:

A solution of the appropriate primary or secondary amine (1.1 equivalents) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 equivalents) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide) is cooled to 0 °C. To this stirred solution, a solution of this compound (1.0 equivalent) in the same solvent is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2-16 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed sequentially with dilute aqueous acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure N-substituted 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxamide.

Table 1: Representative Synthesis of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxamides

Amine NucleophileBaseSolventReaction Time (h)Typical Yield (%)
AnilineTriethylamineDichloromethane485-95
BenzylamineTriethylamineDichloromethane388-98
MorpholineDiisopropylethylamineTetrahydrofuran680-90
PiperidineTriethylamineDichloromethane290-99

Synthesis of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylates

Ester derivatives can be readily prepared by the reaction of this compound with a variety of alcohols. The reaction can be performed with or without a basic catalyst, depending on the reactivity of the alcohol.

General Protocol for Ester Synthesis:

To a solution of the desired alcohol (1.2 equivalents) in a dry aprotic solvent such as dichloromethane or chloroform, this compound (1.0 equivalent) is added. For less reactive alcohols, a catalytic amount of a base like pyridine or 4-dimethylaminopyridine (DMAP) can be added. The reaction mixture is stirred at room temperature, or heated to reflux if necessary, until the reaction is complete as monitored by TLC (typically 3-24 hours). The mixture is then cooled to room temperature and washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The resulting crude ester is purified by column chromatography or distillation under reduced pressure.

Table 2: Representative Synthesis of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylates

Alcohol NucleophileCatalystSolventReaction Time (h)Typical Yield (%)
MethanolNoneChloroform390-95
EthanolPyridine (cat.)Dichloromethane585-92
IsopropanolDMAP (cat.)Dichloromethane880-90
PhenolTriethylamineTetrahydrofuran1275-85

Synthesis of 3-Chloro-4-(methylsulfonyl)thiophene-2-carbohydrazide

The reaction with hydrazine hydrate provides the corresponding carbohydrazide, a valuable intermediate for the synthesis of various heterocyclic compounds such as pyrazoles and oxadiazoles.

Protocol for Hydrazide Synthesis:

A solution of this compound (1.0 equivalent) in a suitable solvent like tetrahydrofuran is added dropwise to a stirred solution of hydrazine hydrate (2.0 equivalents) in the same solvent at 0 °C. The reaction mixture is then stirred at room temperature for 2-4 hours. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the 3-Chloro-4-(methylsulfonyl)thiophene-2-carbohydrazide.

Table 3: Synthesis of 3-Chloro-4-(methylsulfonyl)thiophene-2-carbohydrazide

ReagentSolventReaction Time (h)Typical Yield (%)
Hydrazine HydrateTetrahydrofuran385-95

Experimental Workflows and Signaling Pathway Visualization

The following diagrams illustrate the general synthetic workflows and a conceptual representation of a drug discovery pathway where these derivatives may be utilized.

G cluster_synthesis Synthesis Workflow Start This compound Amine Amine (R1R2NH) Base Start->Amine Amidation Alcohol Alcohol (R'OH) (Catalyst) Start->Alcohol Esterification Hydrazine Hydrazine (NH2NH2) Start->Hydrazine Hydrazinolysis Amide Amide Derivative Amine->Amide Ester Ester Derivative Alcohol->Ester Hydrazide Hydrazide Derivative Hydrazine->Hydrazide

Caption: General synthetic routes for derivatives of this compound.

G cluster_discovery Conceptual Drug Discovery Pathway Library Chemical Library Synthesis (Thiophene Derivatives) Screening High-Throughput Screening (Biological Assays) Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Preclinical Preclinical Studies (In vivo & In vitro) Lead->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A conceptual workflow for the progression of synthesized derivatives in a drug discovery program.

The Pivotal Role of Thiophene-Based Building Blocks in Modern Drug Discovery: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene, a five-membered sulfur-containing aromatic heterocycle, stands as a "privileged pharmacophore" in medicinal chemistry. Its unique electronic properties, ability to act as a bioisostere of the phenyl group, and versatile synthetic accessibility have cemented its importance in the development of a wide array of therapeutic agents. Thiophene-containing compounds have demonstrated a broad spectrum of biological activities, leading to their successful application in treatments for inflammatory diseases, cancer, infectious diseases, and neurological disorders.

This document provides detailed application notes on the role of thiophene-based building blocks in drug discovery, complete with experimental protocols for the synthesis and evaluation of these compounds.

Application Notes

The thiophene ring is a versatile scaffold that imparts favorable physicochemical and pharmacological properties to drug candidates. Its sulfur atom can participate in hydrogen bonding, enhancing drug-receptor interactions, while the aromatic nature of the ring allows for various substitutions to fine-tune activity and selectivity.[1] The bioisosteric replacement of a phenyl ring with a thiophene moiety can improve metabolic stability and binding affinity.[1]

Thiophene in Anti-Inflammatory Drug Discovery

Thiophene derivatives are prominent in the development of anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are key players in the arachidonic acid cascade, which produces pro-inflammatory prostaglandins and leukotrienes.

Key Drugs and Candidates:

  • Tiaprofenic Acid: A non-steroidal anti-inflammatory drug (NSAID) that inhibits COX enzymes.[2][3]

  • Zileuton: A 5-LOX inhibitor used in the treatment of asthma.[2]

  • Tenidap and Tinoridine: Other examples of thiophene-containing anti-inflammatory drugs.[2][4]

Thiophene in Anticancer Drug Discovery

The thiophene scaffold is a common feature in many kinase inhibitors, a class of targeted cancer therapeutics. These drugs interfere with signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis. Thiophene-based compounds have been shown to inhibit various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Akt, and Phosphatidylinositol 3-kinase (PI3K).[5][6]

Key Targets and Pathways:

  • VEGFR-2/Akt Pathway: Inhibition of this pathway is a key strategy to block angiogenesis and tumor growth.

  • Wnt/β-catenin Pathway: Some thiophene derivatives have shown efficacy by modulating this pathway, which is often dysregulated in cancer.[7]

Thiophene in Antithrombotic Drug Discovery

Thiophene derivatives have been successfully developed as antithrombotic agents that prevent the formation of blood clots.

Key Drugs:

  • Clopidogrel and Ticlopidine: These are antiplatelet agents that irreversibly block the P2Y12 adenosine diphosphate (ADP) receptor on platelets.[1]

  • Rivaroxaban: An anticoagulant that acts as a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.

Thiophene in Central Nervous System (CNS) Drug Discovery

The versatility of the thiophene ring has also been exploited in the development of drugs targeting the CNS.

Key Drugs:

  • Olanzapine: An atypical antipsychotic used to treat schizophrenia and bipolar disorder, which acts on dopamine and serotonin receptors.[1][2]

  • Duloxetine: A serotonin-norepinephrine reuptake inhibitor (SNRI) used for depression and anxiety.

Thiophene in Antimicrobial Drug Discovery

Thiophene-based compounds have also shown promise as antimicrobial agents, with activity against a range of bacteria.

Data Presentation

The following tables summarize quantitative data for representative thiophene-based drugs and compounds.

Table 1: Anti-inflammatory and Antithrombotic Activity of Thiophene-Based Drugs

CompoundTargetAssayIC50 / KiReference
Tiaprofenic AcidCOX-2Enzyme InhibitionIC50: 1.5 µM[3]
Zileuton5-LOXEnzyme InhibitionIC50: 0.5 - 1.0 µM[2]
RivaroxabanFactor XaEnzyme InhibitionKi: 0.4 nM
ClopidogrelP2Y12 ReceptorPlatelet AggregationIC50: 0.5 - 2.0 µM (active metabolite)

Table 2: Anticancer Activity of Thiophene-Based Compounds

CompoundTarget(s)Cell LineIC50 (µM)Reference
Thiophene Derivative 4cVEGFR-2, AKTHepG2 (Liver Cancer)3.023[8]
PC-3 (Prostate Cancer)3.12[8]
Thiophene Derivative 3bVEGFR-2, AKTHepG2 (Liver Cancer)3.105[8]
PC-3 (Prostate Cancer)2.15[8]
Thiophene Carboxamide 2bTubulinHep3B (Liver Cancer)5.46[3]
Thiophene Carboxamide 2eTubulinHep3B (Liver Cancer)12.58[3]

Table 3: CNS Receptor Binding Affinity of Olanzapine

ReceptorRadioligandKi (nM)
Dopamine D2[3H]Spiperone1.1
Serotonin 5-HT2A[3H]Ketanserin4.0

Table 4: Antimicrobial Activity of Thiophene Derivatives

CompoundBacterial StrainMIC (mg/L)Reference
Thiophene Derivative 4A. baumannii (Col-R)16 - 32[9]
E. coli (Col-R)8 - 32[9]
Thiophene Derivative 8A. baumannii (Col-R)16 - 32[9]
E. coli (Col-R)8 - 32[9]

Table 5: Pharmacokinetic Properties of Selected Thiophene-Based Drugs

DrugBioavailability (%)Protein Binding (%)Elimination Half-life (h)
Clopidogrel~50 (as metabolites)98~8 (active metabolite)
Rivaroxaban66-8092-955-9
Olanzapine~609321-54
Tiaprofenic Acid>90>981.5-2.5

Mandatory Visualization

G cluster_synthesis General Synthetic Workflow for Thiophene Derivatives cluster_evaluation Biological Evaluation Workflow Start Starting Materials (e.g., 1,4-dicarbonyls, α-halo ketones) Method Synthetic Method (e.g., Paal-Knorr, Gewald, Hantzsch) Start->Method ThiopheneCore Thiophene Core Structure Method->ThiopheneCore Functionalization Functionalization / Derivatization ThiopheneCore->Functionalization FinalCompound Final Thiophene-Based Compound Functionalization->FinalCompound Purification Purification and Characterization FinalCompound->Purification Screening Initial Screening (e.g., Enzyme/Receptor Binding) Purification->Screening CellBased Cell-Based Assays (e.g., Cytotoxicity, Pathway Modulation) Screening->CellBased ADME In Vitro ADME/Tox (e.g., Metabolic Stability, Permeability) CellBased->ADME InVivo In Vivo Efficacy and PK/PD (Animal Models) ADME->InVivo Lead Lead Optimization InVivo->Lead

Caption: A generalized workflow for the synthesis and biological evaluation of thiophene-based drug candidates.

G cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PI3K PI3K VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras ThiopheneInhibitor Thiophene-based Kinase Inhibitor ThiopheneInhibitor->VEGFR2 Inhibits (ATP-competitive) AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation PKC PKC PLCg->PKC PKC->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified signaling pathway of VEGFR-2 and its inhibition by thiophene-based kinase inhibitors.

G Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX12 COX-1 / COX-2 ArachidonicAcid->COX12 LOX5 5-LOX ArachidonicAcid->LOX5 COX_path Cyclooxygenase (COX) Pathway LOX_path Lipoxygenase (LOX) Pathway PGG2 PGG2 COX12->PGG2 PGH2 PGH2 PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Inflammation1 Inflammation, Pain, Fever Prostaglandins->Inflammation1 HPETE 5-HPETE LOX5->HPETE Leukotrienes Leukotrienes (LTB4, LTC4, etc.) HPETE->Leukotrienes Inflammation2 Inflammation, Bronchoconstriction Leukotrienes->Inflammation2 TiaprofenicAcid Tiaprofenic Acid TiaprofenicAcid->COX12 Inhibits Zileuton Zileuton Zileuton->LOX5 Inhibits

Caption: The arachidonic acid cascade showing the points of inhibition by thiophene-based anti-inflammatory drugs.

Experimental Protocols

Synthesis of Thiophene Derivatives

Protocol 1: Gewald Aminothiophene Synthesis

This method is a versatile approach for the synthesis of 2-aminothiophenes.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine an α-methylene ketone (1.0 eq.), an activated nitrile (e.g., malononitrile or ethyl cyanoacetate, 1.0 eq.), and elemental sulfur (1.1 eq.) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Base Addition: Add a catalytic amount of a base, such as morpholine or triethylamine (0.1-0.2 eq.), to the mixture.

  • Reaction: Heat the reaction mixture to 50-80 °C and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.

Biological Evaluation

Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol outlines a general method for determining the in vitro kinase inhibitory activity of test compounds using a luminescence-based assay.

  • Reagent Preparation:

    • Prepare a 1x Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a solution of recombinant human VEGFR-2 kinase in 1x Kinase Buffer.

    • Prepare a solution of a suitable peptide substrate and ATP in 1x Kinase Buffer.

    • Serially dilute the thiophene-based test compounds in DMSO, and then further dilute in 1x Kinase Buffer.

  • Kinase Reaction:

    • In a white 96-well plate, add the VEGFR-2 enzyme, the test compound at various concentrations, and the substrate.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Stop the reaction and measure the remaining ATP using a commercial luminescence-based ATP detection reagent (e.g., ADP-Glo™).

    • Measure the luminescence signal using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: MTT Cytotoxicity Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Treat the cells with various concentrations of the thiophene-based compounds (typically in a series of dilutions) and incubate for 48-72 hours. Include untreated and vehicle-treated (e.g., DMSO) controls.

  • MTT Addition:

    • Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth, by plotting cell viability against the logarithm of the compound concentration.

Protocol 4: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum:

    • Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution:

    • Perform serial two-fold dilutions of the thiophene-based compound in the broth medium in a 96-well microtiter plate.

  • Inoculation:

    • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation:

    • Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

These notes and protocols provide a foundational understanding of the significance of thiophene-based building blocks in drug discovery and offer practical guidance for their synthesis and evaluation. The versatility and favorable properties of the thiophene scaffold ensure its continued importance in the quest for novel and effective therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Chloro-4-(methylsulfonyl)thiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 3-Chloro-4-(methylsulfonyl)thiophene-2-carbonyl chloride. It is intended for researchers, scientists, and professionals in the field of drug development who are working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most likely impurities are the corresponding carboxylic acid, formed by hydrolysis of the acyl chloride, and residual starting materials or reagents from the synthesis.[1] Other potential impurities include over-chlorinated species or other isomers depending on the synthetic route.

Q2: How should I handle and store this compound to prevent degradation?

A2: Acyl chlorides are highly reactive and susceptible to hydrolysis.[2][3] Always handle the compound in a dry, inert atmosphere (e.g., in a glovebox or under nitrogen).[4] Store it in a tightly sealed container in a cool, dry place, away from moisture and protic solvents.[4]

Q3: What is the recommended initial purification strategy for the crude product?

A3: For a solid crude product, recrystallization is often the most effective initial purification method to remove significant amounts of impurities with different solubility profiles.[5] If the product is an oil or fails to crystallize, column chromatography is the recommended next step.[5]

Q4: When is column chromatography the more appropriate purification technique?

A4: Column chromatography is recommended when recrystallization does not effectively remove impurities, especially those with similar polarity and solubility to the desired product.[5] It is a more powerful technique for separating complex mixtures and for purifying products that are oils at room temperature.[5]

Q5: My purified product has a persistent color. What could be the cause and how can I remove it?

A5: A persistent color often indicates the presence of minor, highly colored impurities or degradation products.[5] Treating a solution of the compound with activated charcoal before the final crystallization step can be effective in removing such colored contaminants.[5]

Troubleshooting Guides

Problem 1: Low yield after recrystallization.
  • Possible Cause: The chosen solvent system may be too effective at dissolving the compound, even at low temperatures.[5] Alternatively, the initial crude product may have a low concentration of the desired compound.[5]

  • Solution: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] Consider using a binary solvent system to fine-tune the solubility.

Problem 2: The product appears as an oil and does not crystallize.
  • Possible Cause: A high level of impurities can inhibit crystallization.[5] Residual solvent may also be present.[5]

  • Solution: First, ensure all solvent has been removed under a high vacuum.[5] If the product still fails to crystallize, purify the oil by column chromatography to remove impurities and then attempt recrystallization again with the purified fraction.[5]

Problem 3: The product decomposes during column chromatography.
  • Possible Cause: Acyl chlorides can react with the silica gel, which is slightly acidic.[6] This can lead to hydrolysis or other degradation pathways.

  • Solution: Deactivate the silica gel by pre-treating it with a non-polar solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (1-3%).[7] Alternatively, use a less acidic stationary phase like neutral alumina.

Data Presentation

The following table provides a template for summarizing typical purity levels of this compound after various stages of purification. Users should populate this table with their own experimental data.

Purification StageAppearancePurity (%)Method of AnalysisNotes
Crude ProductBrown oil/solid70-85NMR, LC-MSContains residual solvent and starting materials.
After RecrystallizationOff-white to yellow solid>95NMR, LC-MSEffective for removing less polar impurities.
After Column ChromatographyWhite to off-white solid>98NMR, LC-MSRemoves impurities with similar polarity.

Experimental Protocols

Caution: this compound is an acyl chloride and is expected to be corrosive and a lachrymator. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude product in various anhydrous solvents (e.g., hexanes, toluene, dichloromethane, or mixtures thereof) to find a suitable system where the compound is soluble when hot and insoluble when cold.

  • Dissolution: In a flask equipped with a reflux condenser and a drying tube, dissolve the crude product in a minimal amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.[5]

  • Hot Filtration: If charcoal was used, perform a hot filtration to remove it.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. For better crystal formation, you can then place the flask in an ice bath or refrigerator.[5]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold, fresh solvent.[5]

  • Drying: Dry the crystals in a vacuum oven at a suitable temperature to remove any residual solvent.[5]

Protocol 2: Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., hexanes).

  • Column Packing: Pour the slurry into a chromatography column, allowing the solvent to drain until it is level with the top of the silica gel.[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.[5] Allow the solvent to evaporate, and then carefully add the dry silica with the adsorbed sample to the top of the column.[5]

  • Elution: Begin eluting the column with a non-polar mobile phase. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or dichloromethane) in a stepwise or gradient fashion.[5]

  • Fraction Collection: Collect the eluent in fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.[5]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[5]

Visualizations

PurificationWorkflow Crude Crude Product IsOil Is it an oil? Crude->IsOil Recrystallization Recrystallization CheckPurity1 Check Purity Recrystallization->CheckPurity1 ColumnChromatography Column Chromatography CheckPurity2 Check Purity ColumnChromatography->CheckPurity2 PureProduct Pure Product (>98%) CheckPurity1->ColumnChromatography Purity Not OK CheckPurity1->PureProduct Purity OK CheckPurity2->Recrystallization Purity Not OK (if solid) CheckPurity2->PureProduct Purity OK IsOil->Recrystallization No IsOil->ColumnChromatography Yes

Caption: Decision workflow for purification of this compound.

TroubleshootingFlow Start Purification Attempt Problem Problem Encountered Start->Problem LowYield Low Recrystallization Yield Problem->LowYield Low Yield OilingOut Product Oils Out Problem->OilingOut Oiling Out Decomposition Decomposition on Column Problem->Decomposition Decomposition Solution1 Change Solvent System LowYield->Solution1 Solution2 Purify by Chromatography First OilingOut->Solution2 Solution3 Deactivate Silica Gel Decomposition->Solution3

Caption: Troubleshooting guide for common purification issues.

References

Technical Support Center: Synthesis of 3-Chloro-4-(methylsulfonyl)thiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing the synthesis of 3-Chloro-4-(methylsulfonyl)thiophene-2-carbonyl chloride, a key intermediate in various pharmaceutical and agrochemical research and development pipelines.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound from its corresponding carboxylic acid, focusing on improving reaction yield and purity.

Problem Potential Cause Recommended Solution
Low to No Conversion of Starting Material 1. Inactive Thionyl Chloride (SOCl₂): Thionyl chloride can degrade upon exposure to moisture.1. Use a fresh, unopened bottle of thionyl chloride or distill older stock before use. Ensure all glassware is thoroughly dried.
2. Insufficient Reaction Temperature: The activation energy for the reaction may not be met.2. Gently heat the reaction mixture. Refluxing in an inert solvent like dichloromethane (DCM) or toluene is a common strategy.[1]
3. Poor Solubility of the Carboxylic Acid: The starting material may not be sufficiently soluble in the reaction solvent.3. While the reaction can sometimes be run neat with excess thionyl chloride, using a co-solvent such as toluene, dichloromethane (DCM), or acetonitrile can improve solubility and facilitate the reaction.
Low Yield of Acyl Chloride 1. Incomplete Reaction: The reaction may not have been allowed to proceed to completion.1. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC by quenching a small aliquot with methanol to form the methyl ester). Extend the reaction time if necessary. A typical reflux time is 2-3 hours.[1]
2. Side Reactions: The sensitive thiophene ring may undergo undesired side reactions under the reaction conditions. For instance, prolonged heating or harsh conditions can lead to decomposition or polymerization.2. Use a moderate reaction temperature and avoid unnecessarily long reaction times. The use of a catalytic amount of N,N-dimethylformamide (DMF) can often promote the desired reaction at lower temperatures, minimizing side reactions.
3. Product Degradation During Workup: The acyl chloride is reactive and can be hydrolyzed back to the carboxylic acid by moisture.3. Ensure all workup steps are performed under anhydrous conditions until the product is isolated. Use dried solvents and perform operations under an inert atmosphere (e.g., nitrogen or argon).
4. Loss During Purification: The product may be lost during the removal of excess thionyl chloride or during subsequent purification steps.4. Remove excess thionyl chloride under reduced pressure, potentially with a co-solvent like toluene to aid in its removal.[2] Purification is often achieved by vacuum distillation, but for small scales, the crude product is often used directly in the next step after ensuring all volatiles are removed.[2]
Product is Contaminated with Starting Material 1. Insufficient Thionyl Chloride: The molar ratio of thionyl chloride to the carboxylic acid may be too low.1. Use a stoichiometric excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to ensure complete conversion of the carboxylic acid.[1]
2. Reversion to Carboxylic Acid: The acyl chloride may have been exposed to water during workup or storage.2. Handle the product under strictly anhydrous conditions. Store the final product in a sealed container under an inert atmosphere.
Formation of Dark-Colored Impurities 1. Decomposition of the Thiophene Ring: Thiophene derivatives can be sensitive to strong acids and high temperatures, leading to the formation of tars.1. Maintain a controlled reaction temperature. The use of a catalytic amount of DMF can help to lower the required reaction temperature. Avoid excessive heating during the removal of excess thionyl chloride.
2. Reaction with Impurities in Thionyl Chloride: Old or impure thionyl chloride can contain decomposition products that lead to side reactions.2. Use high-purity thionyl chloride. If in doubt, distill the reagent before use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended general procedure for the synthesis of this compound?

A1: A general procedure involves reacting 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid with an excess of thionyl chloride, often in an inert solvent such as dichloromethane or toluene. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction. The mixture is typically heated to reflux for 2-4 hours or until the reaction is complete. Excess thionyl chloride and solvent are then removed under reduced pressure to yield the crude acyl chloride, which may be used directly or purified by vacuum distillation.

Q2: What is the role of DMF in this reaction?

A2: N,N-dimethylformamide (DMF) acts as a catalyst in the conversion of carboxylic acids to acyl chlorides using thionyl chloride. It reacts with thionyl chloride to form the Vilsmeier reagent, which is a more reactive electrophile than thionyl chloride itself. This allows the reaction to proceed under milder conditions, which can be beneficial for sensitive substrates like substituted thiophenes, thus improving the overall yield and minimizing side product formation.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by taking a small aliquot from the reaction mixture and carefully quenching it with a nucleophile, such as methanol. This will convert the acyl chloride to the corresponding methyl ester. The resulting mixture can then be analyzed by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the disappearance of the starting carboxylic acid and the appearance of the ester product.

Q4: What are the primary byproducts of this reaction?

A4: The main byproducts of the reaction between a carboxylic acid and thionyl chloride are sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases and are typically removed from the reaction mixture.[3] Any excess thionyl chloride will also be present and needs to be removed before using the acyl chloride in subsequent steps.

Q5: What are the recommended storage conditions for this compound?

A5: this compound is an acyl chloride and is therefore sensitive to moisture. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent hydrolysis back to the carboxylic acid.

Experimental Protocols

General Protocol for the Synthesis of this compound

Materials:

  • 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene or dichloromethane (DCM) (optional, as solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet, add 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid (1.0 eq).

  • If using a solvent, add anhydrous toluene or DCM.

  • Add thionyl chloride (1.5 - 2.0 eq) to the flask.

  • Add a catalytic amount of DMF (e.g., 1-2 drops).

  • Heat the reaction mixture to reflux (the temperature will depend on the solvent used, or neat thionyl chloride) and stir for 2-4 hours.

  • Monitor the reaction for completion (e.g., by TLC of a quenched aliquot).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. To aid in the removal of the last traces of thionyl chloride, anhydrous toluene can be added and co-evaporated.[2]

  • The resulting crude this compound can be used in the next step without further purification or can be purified by vacuum distillation.

Visualizations

Reaction Pathway

reaction_pathway Synthesis of this compound A 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid C This compound A->C + SOCl₂ (cat. DMF) B Thionyl Chloride (SOCl₂) B->C D SO₂ + HCl C->D Byproducts experimental_workflow General Experimental Workflow Start Start Step1 Combine Reactants: - Carboxylic Acid - Thionyl Chloride - (Optional) Solvent & DMF Start->Step1 Step2 Heat to Reflux (2-4 hours) Step1->Step2 Step3 Monitor Reaction (e.g., TLC) Step2->Step3 Step4 Cool to Room Temperature Step3->Step4 Reaction Complete Step5 Remove Volatiles (Rotary Evaporation) Step4->Step5 Step6 Crude Acyl Chloride Step5->Step6 Step7 Purification (Vacuum Distillation) Step6->Step7 Optional End Pure Product Step6->End Use directly Step7->End troubleshooting_logic Troubleshooting Decision Tree Start Low Yield or Incomplete Reaction CheckReagents Are reagents fresh/dry? Start->CheckReagents CheckTemp Is reaction temperature adequate? CheckReagents->CheckTemp Yes Sol_Reagents Use fresh/distilled SOCl₂ and dry glassware. CheckReagents->Sol_Reagents No CheckTime Is reaction time sufficient? CheckTemp->CheckTime Yes Sol_Temp Increase temperature or add catalytic DMF. CheckTemp->Sol_Temp No CheckWorkup Was workup anhydrous? CheckTime->CheckWorkup Yes Sol_Time Increase reaction time and monitor by TLC. CheckTime->Sol_Time No Sol_Workup Repeat with anhydrous solvents and inert atmosphere. CheckWorkup->Sol_Workup No

References

Common side reactions of 3-Chloro-4-(methylsulfonyl)thiophene-2-carbonyl chloride with nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the common side reactions observed when using 3-Chloro-4-(methylsulfonyl)thiophene-2-carbonyl chloride with nucleophiles. It includes troubleshooting guides and FAQs to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary, expected reaction of this compound with a primary or secondary amine?

A1: The primary and expected reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of the amine attacks the highly electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride leaving group, resulting in the formation of a stable amide bond. This reaction is typically rapid and is the basis for using this compound as a building block in synthesis.[1][2][3] A non-nucleophilic base, such as triethylamine or pyridine, is usually added to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise form an unreactive ammonium salt with the starting amine.[4][5]

Q2: What is the most common side reaction, and how can it be minimized?

A2: The most common side reaction is the hydrolysis of the acyl chloride to form the corresponding carboxylic acid, 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid. Acyl chlorides are highly sensitive to moisture.[6][7] This side reaction consumes the starting material and complicates purification.

Troubleshooting Hydrolysis:

  • Ensure Dry Conditions: All glassware must be oven-dried or flame-dried before use.

  • Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Reagent Quality: Ensure the amine nucleophile and the base are dry.

Q3: Can the nucleophile attack the thiophene ring instead of the acyl chloride?

A3: Yes, a nucleophilic aromatic substitution (SNAr) is a significant potential side reaction. The thiophene ring is rendered electron-deficient (electrophilic) by the presence of two strong electron-withdrawing groups: the methylsulfonyl group at the C4 position and the carbonyl group at the C2 position.[8][9][10] These groups activate the C3-chloro substituent for displacement by a nucleophile. This pathway competes with the desired acylation and leads to the formation of a substituted aminothiophene byproduct.

Troubleshooting Nucleophilic Aromatic Substitution (SNAr):

  • Low Temperature: SNAr reactions often have a higher activation energy than acylation. Running the reaction at low temperatures (e.g., 0 °C to -78 °C) can significantly favor the desired amide formation.

  • Choice of Nucleophile: Highly reactive, sterically unhindered amines are more likely to react quickly at the acyl chloride. Less reactive or bulky amines may require longer reaction times or higher temperatures, increasing the likelihood of SNAr.

  • Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it as soon as the starting acyl chloride is consumed to minimize the formation of the SNAr byproduct.

Q4: Can the tertiary amine base (e.g., triethylamine) cause side reactions?

A4: While generally used as an inert acid scavenger, tertiary amines can sometimes participate in side reactions.

  • Acylammonium Intermediate Formation: Highly reactive acyl chlorides can react with tertiary amine bases like pyridine or DMAP to form a cationic acylammonium intermediate.[11] This intermediate is an even more potent acylating agent.

  • Dealkylation: Strongly electrophilic acyl chlorides have been known to cause the dealkylation of tertiary amines, leading to undesired byproducts.[12]

  • Ketene Formation: If the acyl chloride has an alpha-proton (which this specific molecule does not), the tertiary amine base could potentially induce elimination to form a ketene, though this is not applicable here.

Troubleshooting Base-Related Side Reactions:

  • Use a Hindered Base: Employing a sterically hindered non-nucleophilic base, such as diisopropylethylamine (DIPEA), can minimize its direct reaction with the acyl chloride.

  • Inorganic Bases: Using an inorganic base like potassium carbonate or aqueous sodium hydroxide (in a biphasic Schotten-Baumann condition) can be an alternative, though this may increase the risk of hydrolysis.[1]

Q5: Is the methylsulfonyl group stable under these reaction conditions?

A5: The methylsulfonyl group (a sulfone) is generally a very stable and robust functional group.[13] It is unlikely to react with amines under standard acylation conditions. While sulfonyl chlorides react with amines to form sulfonamides, the sulfone functional group lacks a suitable leaving group and is significantly less electrophilic.[14][15]

Summary of Potential Side Products

Side ProductSide Reaction PathwayMolar Mass ( g/mol )
3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acidHydrolysis240.68
Amine-substituted 4-(methylsulfonyl)thiophene-2-carbonyl amideNucleophilic Aromatic Substitution (SNAr)Variable
Dealkylated Amine ByproductsReaction with Tertiary Amine BaseVariable

Experimental Protocols

General Protocol for Amide Synthesis (Minimizing Side Reactions)

  • Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a dropping funnel.

  • Reagents: Dissolve the amine nucleophile (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) or diisopropylethylamine (1.2 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane, THF, Acetonitrile).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition: Dissolve this compound (1.1 eq.) in a minimal amount of the same anhydrous solvent and add it to the dropping funnel. Add the acyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C. Monitor its progress by TLC or LC-MS. The reaction is often complete within 1-3 hours.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography or recrystallization.

Reaction Pathway Diagrams

ReactionPathways start 3-Chloro-4-(methylsulfonyl)thiophene- 2-carbonyl chloride + R₂NH product Desired Amide Product start->product  Nucleophilic Acyl Substitution (Desired Pathway, Low Temp) hydrolysis_product Carboxylic Acid Byproduct start->hydrolysis_product  Hydrolysis (H₂O) snar_product SNAr Byproduct (Amine on Ring) start->snar_product  SNAr (Higher Temp) TroubleshootingLogic start Experiment Start: Reaction of Acyl Chloride with Amine check_yield Low Yield of Desired Amide? start->check_yield hydrolysis Carboxylic Acid Detected? check_yield->hydrolysis Yes snar SNAr Product Detected? check_yield->snar No hydrolysis->snar No dry_cond Action: Use Anhydrous Solvents & Inert Atmosphere hydrolysis->dry_cond Yes low_temp Action: Lower Reaction Temperature (e.g., 0 °C) snar->low_temp Yes end_node Optimized Reaction snar->end_node No dry_cond->snar low_temp->end_node

References

Technical Support Center: 3-Chloro-4-(methylsulfonyl)thiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, storage, and handling of 3-Chloro-4-(methylsulfonyl)thiophene-2-carbonyl chloride, a key reagent for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concern for this compound is its high reactivity towards nucleophiles, particularly water. The acyl chloride functional group is highly susceptible to hydrolysis, which leads to the formation of the corresponding carboxylic acid and hydrochloric acid.[1] This reactivity is a common characteristic of acyl chlorides.[1] Additionally, exposure to light and elevated temperatures may also contribute to its degradation over time. While specific data on this molecule is limited, thiophene derivatives can exhibit sensitivity to light.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability and purity of this compound, it is crucial to store it under the following conditions:

  • Temperature: Refrigerate at 2-8°C.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize contact with moisture and oxygen.

  • Container: Keep in a tightly sealed, opaque container to protect from moisture and light.

  • Environment: Store in a dry, well-ventilated area away from incompatible materials.

Q3: What materials are incompatible with this compound?

A3: This compound is incompatible with strong oxidizing agents, strong bases, alcohols, amines, and water.[1] Contact with these substances can lead to vigorous and exothermic reactions, resulting in the decomposition of the material and the formation of hazardous byproducts.

Q4: What are the signs of decomposition of this compound?

A4: Decomposition of the compound may be indicated by the following:

  • Physical Appearance: A change in color or the appearance of solid precipitates.

  • Odor: A sharp, acidic odor due to the formation of hydrogen chloride gas from hydrolysis.

  • Analytical Data: The presence of an additional peak corresponding to the hydrolyzed carboxylic acid in analytical tests like HPLC or NMR.

Troubleshooting Guides

Problem 1: Inconsistent Reaction Yields

Possible Cause: Degradation of this compound before or during the reaction.

Troubleshooting Steps:

Caption: Troubleshooting workflow for inconsistent reaction yields.

Problem 2: Presence of Impurities in the Final Product

Possible Cause: Hydrolysis of the starting material or side reactions.

Troubleshooting Steps:

The primary impurity is often the corresponding carboxylic acid, 3-chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid, formed from the reaction with water.

Identification of Impurity:

  • NMR Spectroscopy: Look for a broad singlet corresponding to the carboxylic acid proton.

  • IR Spectroscopy: Observe a broad O-H stretch and a shift in the carbonyl peak.

  • Mass Spectrometry: A peak corresponding to the molecular weight of the carboxylic acid (240.68 g/mol ) may be present.

Removal of Carboxylic Acid Impurity:

  • Aqueous Wash: During the reaction workup, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to deprotonate the carboxylic acid and extract it into the aqueous phase.

  • Chromatography: If the impurity persists, column chromatography on silica gel can be effective for separation.

Caption: Logical steps for impurity identification and removal.

Experimental Protocols

Protocol 1: Handling and Dispensing of this compound
  • Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen). Use septa and needles for liquid transfers.

  • Inert Atmosphere: Conduct all manipulations in a glove box or under a positive pressure of inert gas.

  • Dispensing: If the compound is a solid, briefly remove it from the refrigerator and allow it to reach room temperature in a desiccator before opening to prevent condensation of moisture on the cold surface. Weigh the required amount quickly and reseal the container tightly under an inert atmosphere.

  • Solvent: Use anhydrous solvents for all solutions.

Protocol 2: Monitoring Stability by Thin Layer Chromatography (TLC)
  • Sample Preparation: Prepare a dilute solution of the compound in an anhydrous aprotic solvent (e.g., dichloromethane or ethyl acetate).

  • TLC Plate: Spot the solution on a silica gel TLC plate.

  • Eluent: Develop the plate using a mixture of a non-polar and a polar solvent (e.g., hexanes:ethyl acetate). The exact ratio should be determined experimentally to achieve good separation.

  • Visualization: Visualize the spots under UV light. The hydrolyzed carboxylic acid will typically have a lower Rf value (be more polar) than the acyl chloride.

  • Assessment: The appearance or increase in the intensity of the lower Rf spot over time indicates decomposition.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C6H4Cl2O3S2[2]
Molecular Weight 259.13 g/mol [2]
CAS Number 175201-87-3[2]
Appearance SolidInferred
Purity (Typical) ≥95%[3]

Disclaimer: The information provided in this technical support center is intended for use by qualified professionals and is based on general chemical principles and available data for similar compounds. Users should always perform their own risk assessments and adhere to safe laboratory practices.

References

Technical Support Center: Optimizing Substitutions on the Thiophene Ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for substitutions on the thiophene ring. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to overcome common challenges in thiophene functionalization.

Section 1: Troubleshooting Electrophilic Aromatic Substitutions

Electrophilic aromatic substitution is a fundamental method for functionalizing thiophenes. However, issues such as low yield, poor regioselectivity, and side reactions are common. Thiophene is an electron-rich heterocycle that readily undergoes these substitutions, with reactivity greater than benzene but typically lower than furan or pyrrole.[1]

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts acylation is resulting in low yields and significant dark, polymeric byproducts. What is causing this and how can I fix it?

A1: This is a common issue arising from the high reactivity of the thiophene ring and the harshness of traditional Lewis acid catalysts like aluminum chloride (AlCl₃).[2] Strong Lewis acids can attack the sulfur atom, leading to ring instability and polymerization.[2]

Troubleshooting Steps:

  • Change the Lewis Acid: Switch to a milder Lewis acid. Solid acid catalysts such as Hβ zeolites have shown excellent activity and can be recovered and reused.[3] Milder catalysts like zinc chloride (ZnCl₂) or stannic chloride (SnCl₄) are also effective and less likely to cause degradation.[2]

  • Control Stoichiometry: An excess of the acylating agent (e.g., a 2:1 ratio of acetic anhydride to thiophene) can significantly improve ketone yield.[2]

  • Optimize Temperature: High temperatures can promote side reactions. For acylations using solid Hβ acid catalysts, a reaction temperature of 60°C has proven effective.[3]

  • Consider the Acylating Agent: Carboxylic acid anhydrides are often preferred over acyl halides as they can lead to higher yields of the desired ketone.[2]

Q2: I am trying to formylate my thiophene derivative using a Vilsmeier-Haack reaction, but the reaction is sluggish or fails. What should I check?

A2: The Vilsmeier-Haack reaction uses a Vilsmeier reagent, generated in situ from DMF and an agent like phosphorus oxychloride (POCl₃), to formylate electron-rich heterocycles.[4] Failure often stems from reagent quality, temperature, or substrate reactivity.

Troubleshooting Steps:

  • Reagent Preparation: Ensure the Vilsmeier reagent is freshly prepared at a low temperature (e.g., 0 °C) before adding the thiophene substrate.[4]

  • Temperature Control: After the initial addition at 0 °C, the reaction often requires heating to proceed. A temperature range of 40-70 °C for 2-6 hours is a typical starting point.[4] Monitor the reaction by TLC to determine the optimal time and temperature.

  • Substrate Reactivity: The Vilsmeier reagent is a weaker electrophile compared to the acylium ion in Friedel-Crafts reactions, making it suitable for electron-rich aromatics.[5] If your thiophene has strongly electron-withdrawing groups, the reaction may require more forcing conditions.

  • Workup: The reaction is completed by hydrolysis of the intermediate iminium salt, which is typically achieved by pouring the cooled reaction mixture onto crushed ice.[4]

Logic Diagram: Troubleshooting Low Yield in Acylation

The following diagram outlines a decision-making process for troubleshooting low-yield Friedel-Crafts acylation reactions on thiophene.

G start Low Yield / Polymerization in Friedel-Crafts Acylation q1 Is a strong Lewis Acid (e.g., AlCl3) being used? start->q1 sol1 Switch to milder Lewis Acid (e.g., Hβ zeolite, SnCl4, ZnCl2) q1->sol1 Yes q2 Is reactant stoichiometry optimized? q1->q2 No sol1->q2 sol2 Use excess acylating agent (e.g., 2:1 anhydride:thiophene) q2->sol2 No q3 Is reaction temperature too high? q2->q3 Yes sol2->q3 sol3 Lower temperature (e.g., 60°C) and monitor via TLC q3->sol3 Yes end_node Improved Yield q3->end_node No sol3->end_node

Caption: Troubleshooting workflow for low-yield thiophene acylation.

Section 2: Regioselectivity Control (C2 vs. C3)

A primary challenge in thiophene chemistry is controlling the position of substitution. Electrophilic attack is heavily favored at the C2 (α) position over the C3 (β) position due to superior resonance stabilization of the intermediate carbocation (σ-complex).[1][6][7] Attack at C2 allows for three resonance structures, while attack at C3 yields only two.[1][6]

Frequently Asked Questions (FAQs)

Q3: How can I achieve selective substitution at the C3 position of thiophene?

A3: While direct electrophilic substitution at C3 is disfavored, several strategies can be employed to achieve C3-functionalization:

  • Blocking Groups: If the C2 and C5 positions are blocked by other substituents, electrophilic attack will be directed to the C3 or C4 positions.

  • Directed Metalation: Using a directing group at the C2 position can facilitate deprotonation and subsequent functionalization at the C3 position.

  • Halogen-Dance Reactions: A halogen atom at the C2 position can be isomerized to the C3 position under specific basic conditions, followed by functionalization.

  • Direct C-H Functionalization: While challenging, specific palladium-catalyzed C-H activation methods have been developed for direct arylation at the C3 position, particularly in fused systems like thieno[3,2-d]pyrimidines.[8][9] This often requires higher temperatures (130-140 °C) compared to C2 activation.[9]

Data Presentation: Regioselectivity in Thiophene Acylation

The choice of catalyst can influence the regioselectivity of electrophilic substitution, although the preference for C2 is strong.

Catalyst TypeAcylating AgentProduct Ratio (C2:C3)Reference
AlCl₃ (Lewis Acid)Acetyl Chloride>99:1[6]
Hβ (Solid Acid)Acetic Anhydride~99:1 (Yield of 2-acetylthiophene)[3]
No Catalyst (uncatalyzed)Variousα'-substitution preferred[10]
AlCl₃ on α-substitutedVariousβ-substitution more favored[10]

Table showing the strong preference for C2-acylation across different catalytic systems.

Section 3: Optimizing Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) are powerful tools for forming C-C, C-N, and C-O bonds with thiophene halides. Common issues include catalyst deactivation, low yields, and dehalogenation side reactions.[11][12]

Frequently Asked Questions (FAQs)

Q4: I am observing significant debromination (replacement of Br with H) in my Suzuki coupling with a bromothiophene. How can I minimize this?

A4: Debromination, or hydrodehalogenation, is a common side reaction that plagues cross-couplings of bromo- and iodothiophenes.[12] It often arises from the formation of a palladium-hydride (Pd-H) species.[12][13]

Troubleshooting Steps:

  • Control Water Content: While Suzuki reactions often require some water, excess water can promote dehalogenation. Using minimal amounts of water is key, especially in sequential couplings.[11][14]

  • Choice of Base: Strong bases can promote the formation of Pd-H species. Switch to milder bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[11][13]

  • Lower the Temperature: High temperatures can accelerate debromination.[12] Try running the reaction at a lower temperature (e.g., 80-90 °C) and monitor for improvement.[11][15]

  • Degas Thoroughly: Oxygen can cause side reactions like homocoupling and may contribute to catalyst degradation pathways that lead to dehalogenation. Ensure all solvents and the reaction vessel are thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[11]

Q5: My Suzuki reaction with 3,4-dibromothiophene is not going to completion or is giving me a mixture of mono- and di-substituted products. How can I improve the yield of the double coupling?

A5: Achieving a successful double coupling requires robust conditions to overcome the deactivation that can occur after the first coupling and potential steric hindrance.[11]

Optimization Strategies:

  • Use a Robust Catalyst: Employ a highly active and stable catalyst system, such as Pd(PPh₃)₄.[11][15]

  • More Forcing Conditions: Higher temperatures and longer reaction times may be necessary for the second coupling to proceed to completion.[11]

  • Sequential One-Pot Addition: A highly effective method is to perform the first coupling to completion, then add a fresh portion of catalyst and base along with the second boronic acid to the same reaction vessel.[11]

  • Solvent Choice: A solvent system of dioxane and water is often effective, as it aids the solubility of the boronic acid reagents.[15]

Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of Bromothiophenes[11][15]

This protocol provides a starting point for the Suzuki coupling of a bromothiophene with an arylboronic acid.

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon), combine the bromothiophene (1.0 eq), arylboronic acid (1.1-1.2 eq for mono-coupling, 2.5 eq for double-coupling), and a base (e.g., K₃PO₄, 2.5 eq).

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add degassed solvents (e.g., 1,4-dioxane/water in a 4:1 to 10:1 ratio) via syringe.

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-100 °C). Monitor progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate). Wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Workflow Diagram: Thiophene Cross-Coupling Optimization

This diagram illustrates a general workflow for setting up and optimizing a palladium-catalyzed cross-coupling reaction.

G prep Prepare Reactants: - Dry/Purify Thiophene Halide - Check Boronic Acid Quality setup Reaction Setup (Inert Atm.) 1. Add Solids (Substrate, Boronic Acid, Base) 2. Add Catalyst/Ligand prep->setup solvents Add Degassed Solvents setup->solvents reaction Heat Reaction (e.g., 80-100°C) Monitor by TLC/GC-MS solvents->reaction trouble Problem? (Low Yield, Side Products) reaction->trouble workup Aqueous Workup - Dilute with Organic Solvent - Wash with H2O, Brine purify Dry & Concentrate Purify via Column Chromatography workup->purify analysis Characterize Product (NMR, MS) purify->analysis trouble->workup No optimize Optimize: - Screen Ligands/Bases - Adjust Temp & Water Ratio - Check Reagent Purity trouble->optimize Yes optimize->setup

Caption: General workflow for thiophene cross-coupling experiments.

References

Technical Support Center: Purifying Thiophene Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of thiophene derivatives using column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of thiophene derivatives.

Problem Potential Cause Solution
Poor Separation of Desired Compound and Impurities The solvent system is not optimal.Perform a thorough solvent screen using Thin Layer Chromatography (TLC) to identify a system that provides a good separation (ΔRf > 0.2).[1]
The column is overloaded with the crude product.Use a larger column with more stationary phase relative to the amount of crude material. A general guideline is a 50:1 to 100:1 ratio of silica gel to crude product by weight.[1]
The column was not packed properly, leading to channeling.Ensure the column is packed uniformly, avoiding air bubbles or cracks.[1]
Compound Streaks or "Tails" During Elution The compound is interacting too strongly with the silica gel.Add a small amount of a polar modifier to the eluent. For acidic compounds, a few drops of acetic acid may be beneficial, while triethylamine can be used for basic compounds.[1]
The sample was overloaded on the column.Reduce the amount of sample loaded onto the column.[1]
Compound is Not Eluting from the Column The eluent is not polar enough to move the compound.Gradually increase the polarity of the eluent. This can be achieved by slowly increasing the proportion of the polar solvent in the mobile phase (gradient elution).[2]
Compound Decomposes on the Column The compound is sensitive to the acidic nature of silica gel.Deactivate the silica gel by treating it with a base, such as triethylamine. This can be done by adding 1-2% triethylamine to the eluent.[1] Alternatively, consider using a different stationary phase like neutral alumina.[1]
Prolonged contact time with the stationary phase.Run the column as quickly as possible without compromising separation to minimize contact time.[1]
Difficulty Separating Regioisomers Regioisomers often have very similar polarities.Systematically screen various solvent systems using TLC. A combination of a non-polar solvent (e.g., hexane) with a slightly more polar solvent (e.g., toluene, dichloromethane) can enhance selectivity.[1] Use a long, narrow column to increase the number of theoretical plates, which improves separation.[1] Employ a shallow solvent gradient to better resolve compounds with similar retention factors.[1]
Presence of High-Boiling Point Solvents (e.g., DMSO, DMF) in Purified Product These solvents are difficult to remove by rotary evaporation alone.Perform an aqueous workup before purification. Dilute the reaction mixture with water and extract the product with a low-boiling point organic solvent. Wash the organic layer multiple times with water or brine to remove the high-boiling point solvent.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common stationary phases for purifying thiophene derivatives?

A1: Silica gel (230-400 mesh) is the most commonly used stationary phase for the column chromatography of thiophene derivatives.[1] For acid-sensitive compounds, neutral alumina can be a suitable alternative.[1] Deactivated silica gel, treated with a base like triethylamine, is also used to prevent the degradation of sensitive compounds.[1]

Q2: How do I select an appropriate mobile phase for my thiophene derivative purification?

A2: The selection of the mobile phase is crucial for successful separation and should be guided by TLC analysis.[1] A common starting point is a mixture of a non-polar solvent (e.g., hexanes, petroleum ether) and a more polar solvent (e.g., ethyl acetate, dichloromethane).[1][2] The ratio of these solvents is adjusted to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound on the TLC plate.

Q3: Should I use isocratic or gradient elution for my purification?

A3: The choice between isocratic and gradient elution depends on the complexity of the mixture.

  • Isocratic elution , where the mobile phase composition remains constant, is simpler and can provide better resolution for compounds with similar polarities.[3][4]

  • Gradient elution , where the polarity of the mobile phase is gradually increased, is generally faster and more effective for separating complex mixtures containing compounds with a wide range of polarities.[5][6] It often results in sharper peaks for later-eluting compounds.[5]

Q4: How can I detect my thiophene derivative as it elutes from the column?

A4: Thiophene derivatives typically absorb UV light, making UV detection a suitable method. Fractions can be collected and analyzed by TLC, visualizing the spots under a UV lamp.[1] For more advanced setups like HPLC, a UV-Vis or Diode Array Detector (DAD) can be used, monitoring in the range of 230-320 nm.

Q5: What are the best practices for loading my sample onto the column?

A5: Proper sample loading is critical to achieve good separation. There are two main methods:

  • Wet loading: Dissolve the crude sample in a minimal amount of the initial mobile phase or a slightly more polar solvent and carefully add it to the top of the column.[7]

  • Dry loading: Adsorb the crude sample onto a small amount of silica gel by dissolving the sample in a suitable solvent, adding silica gel, and then removing the solvent under reduced pressure. The resulting free-flowing powder is then carefully added to the top of the prepared column.[7] Dry loading is often preferred for samples that are not very soluble in the initial mobile phase.[7]

Experimental Protocols

General Protocol for Column Chromatography of a Thiophene Derivative

This protocol provides a general procedure for the purification of a thiophene derivative using silica gel column chromatography.

Materials:

  • Crude thiophene derivative

  • Silica gel (230-400 mesh)

  • Selected solvents for the mobile phase (e.g., Hexane, Ethyl Acetate)

  • Glass chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

Procedure:

  • Column Preparation:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.

    • Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.

    • Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in the minimum amount of the initial eluent. Carefully pipette the solution onto the top of the sand layer.

    • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions as the solvent starts to elute.

    • If using gradient elution, gradually increase the proportion of the more polar solvent in the mobile phase.

  • Fraction Analysis:

    • Monitor the collected fractions using TLC to identify which ones contain the pure desired compound.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified thiophene derivative.[1]

Visualizations

G cluster_workflow General Column Chromatography Workflow prep Column Preparation (Slurry Packing) load Sample Loading (Wet or Dry) prep->load elute Elution (Isocratic or Gradient) load->elute collect Fraction Collection elute->collect analyze TLC Analysis of Fractions collect->analyze combine Combine Pure Fractions analyze->combine evap Solvent Evaporation combine->evap product Purified Thiophene Derivative evap->product

Caption: A typical workflow for purifying thiophene derivatives using column chromatography.

G cluster_troubleshooting Troubleshooting Poor Separation start Poor Separation Observed check_tlc Review Initial TLC Screen start->check_tlc overloaded Is the Column Overloaded? check_tlc->overloaded Good ΔRf sol_rescreen Re-screen Solvent Systems (Aim for ΔRf > 0.2) check_tlc->sol_rescreen Poor ΔRf packing Was the Column Packed Correctly? overloaded->packing No act_reduce Reduce Sample Load (e.g., 50:1 to 100:1 silica:sample) overloaded->act_reduce Yes act_repack Repack Column Carefully packing->act_repack No sol_gradient Use a Shallow Gradient sol_rescreen->sol_gradient sol_column Use a Longer, Narrower Column sol_rescreen->sol_column

Caption: A decision tree for troubleshooting poor separation in column chromatography.

References

Troubleshooting low yields in palladium-catalyzed cross-coupling of thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance on troubleshooting low yields in palladium-catalyzed cross-coupling reactions of thiophenes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during Suzuki-Miyaura, Heck, and Stille cross-coupling reactions involving thiophene substrates.

Issue 1: Low to No Product Yield

Question: My cross-coupling reaction with a thiophene substrate is resulting in very low or no yield. What are the common causes and how can I troubleshoot this?

Answer:

Low or no product yield is a frequent challenge in palladium-catalyzed cross-coupling reactions with thiophenes. The issue can often be traced back to several key factors related to the catalyst, reagents, or reaction conditions. A systematic approach to troubleshooting is recommended.

Potential Causes & Recommended Solutions:

  • Inactive or Poisoned Catalyst: The palladium catalyst is susceptible to deactivation.

    • Solution: Ensure your starting materials are pure, as impurities can act as catalyst poisons.[1] It is crucial to thoroughly degas the reaction mixture to remove oxygen, which can deactivate palladium catalysts.[1] Using a fresh batch of catalyst and storing it under an inert atmosphere is also recommended.[1]

  • Suboptimal Catalyst Loading: The amount of catalyst can significantly impact the reaction's success.

    • Solution: A systematic screening of the catalyst loading, for instance from 0.1 mol% to 5 mol%, can help identify the optimal concentration.[1] For particularly challenging substrates, a higher catalyst loading may be necessary.[1]

  • Incorrect Ligand or Base Selection: The choice of ligand and base is critical and often substrate-dependent.

    • Solution: Bulky, electron-rich phosphine ligands can enhance catalyst activity.[1] The strength and solubility of the base also play a crucial role in the reaction's outcome. It is advisable to screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[1]

  • Poor Substrate Reactivity: Thiophene derivatives can sometimes exhibit low reactivity.

    • Solution: For Suzuki couplings, if you are using an electron-rich aryl halide, the oxidative addition step may be slow.[2] Employing more electron-rich and bulky phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos), can help accelerate this step.[2]

A decision-tree workflow for troubleshooting low yields is presented below:

LowYield_Troubleshooting start Low / No Yield check_reagents Verify Reagent Quality (Purity, Degassing) start->check_reagents check_reagents->start Impurities Found (Purify/Replace) check_conditions Review Reaction Conditions (Inert Atmosphere, Temp.) check_reagents->check_conditions Reagents OK? check_conditions->start Improve Conditions troubleshoot_catalyst Troubleshoot Catalyst System check_conditions->troubleshoot_catalyst Conditions OK? troubleshoot_catalyst->start Replace Catalyst optimize_ligand_base Optimize Ligand/Base/Solvent troubleshoot_catalyst->optimize_ligand_base Catalyst OK? success Improved Yield optimize_ligand_base->success Suzuki_vs_Protodeboronation Thiophene_BOH Thiophene-B(OH)2 Pd_Catalyst Pd(0) Catalyst + Base Thiophene_BOH->Pd_Catalyst Side_Product Thiophene-H (Protodeboronation) Thiophene_BOH->Side_Product Protodeboronation (H+ Source) Aryl_Halide Ar-X Aryl_Halide->Pd_Catalyst Desired_Product Thiophene-Ar (Desired Product) Pd_Catalyst->Desired_Product Suzuki Coupling Experimental_Workflow A 1. Reaction Setup (Reagents, Catalyst, Solvent under Inert Gas) B 2. Heating & Stirring (Monitor by TLC/GC-MS) A->B C 3. Work-up (Quenching, Extraction) B->C D 4. Purification (Column Chromatography) C->D E Pure Product D->E

References

Preventing decomposition of acyl chlorides during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the decomposition of acyl chlorides during synthesis and handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of acyl chloride decomposition?

Acyl chlorides are highly reactive compounds that readily undergo nucleophilic acyl substitution. The primary cause of decomposition is reaction with nucleophiles, the most common of which are:

  • Water: Acyl chlorides react vigorously, often violently, with water (including atmospheric moisture) to hydrolyze back to the corresponding carboxylic acid and produce corrosive hydrogen chloride (HCl) gas.[1][2][3][4][5][6][7]

  • Alcohols: Reaction with alcohols leads to the formation of esters and HCl gas.[7][8][9][10][11][12][13] This reaction is typically very exothermic.[8][10]

  • Amines: Acyl chlorides react with ammonia and primary or secondary amines to form amides.[7][12][13]

Due to their high reactivity, acyl chlorides are often prepared immediately before use.[1]

Q2: How can I minimize exposure to moisture during my experiment?

Minimizing moisture is critical for preventing decomposition.[14][15] Key measures include:

  • Glassware: All glassware must be thoroughly dried before use, typically by flame-drying or oven-drying.[15]

  • Solvents and Reagents: Use anhydrous (dry) solvents and ensure all reagents are free from water.[15] Solvents like dichloromethane (DCM) should be from a freshly opened bottle or properly dried.

  • Inert Atmosphere: Conduct the reaction and any subsequent manipulations under an inert atmosphere, such as nitrogen or argon.[15]

  • Storage: Store acyl chlorides in tightly sealed containers in a cool, dry, and well-ventilated area.[14] Wrapping the cap with paraffin film can provide an additional barrier against atmospheric moisture.

Q3: My acyl chloride appears discolored. What could be the cause?

Discoloration can indicate the presence of impurities or decomposition products. The starting carboxylic acid and hydrogen chloride are the most likely impurities.[16] If the synthesis was performed at elevated temperatures, side reactions could also lead to colored byproducts. Purification by fractional distillation is often recommended to remove these impurities.[16][17][18]

Q4: Can I use Thin Layer Chromatography (TLC) to monitor the formation of my acyl chloride?

Directly monitoring acyl chloride formation by TLC can be unreliable. The silica gel on the TLC plate is slightly acidic and contains adsorbed water, which can cause the acyl chloride to hydrolyze back to the starting carboxylic acid on the plate.[15] A more effective method to confirm conversion is to take a small aliquot of the reaction mixture, quench it with a nucleophile like methanol or an amine (e.g., benzylamine) to form the stable ester or amide derivative, and then analyze the resulting product by TLC or another analytical technique.[19]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and handling of acyl chlorides.

Issue Potential Cause(s) Recommended Solution(s)
Low or no yield of acyl chloride Presence of moisture: Reagents, solvents, or glassware were not properly dried.Ensure all components of the reaction are scrupulously dry. Use anhydrous solvents and flame- or oven-dried glassware.[15]
Inefficient chlorinating agent: The chlorinating agent (e.g., thionyl chloride) may be old and have decomposed.Use a fresh, unopened bottle of the chlorinating agent or distill it before use.
Incomplete reaction: Reaction time may be insufficient, or the temperature may be too low.Monitor the reaction for the cessation of gas evolution (e.g., SO₂ and HCl when using thionyl chloride).[18] If necessary, gently heat the reaction mixture according to established protocols.
Product decomposes during workup/purification Hydrolysis during aqueous workup: Washing with water or bicarbonate solutions can hydrolyze the acyl chloride.Avoid aqueous workups for highly reactive acyl chlorides.[16] If a wash is necessary for less reactive acyl chlorides, perform it quickly with cold, dilute solutions.
Decomposition on silica gel: Attempting to purify via standard silica gel column chromatography.Avoid silica gel chromatography.[15] Purify by fractional distillation under reduced pressure to remove non-volatile impurities and excess reagents.[16][17][18]
Acyl chloride fumes excessively when handled Reaction with atmospheric moisture: This is a characteristic property of volatile acyl chlorides like acetyl chloride.[6]Handle the compound in a well-ventilated fume hood.[14][16] Work quickly and keep the container sealed whenever possible.
Side reactions with sensitive functional groups Harsh reaction conditions: The HCl generated can react with acid-sensitive groups (e.g., Boc-protected amines).[15]Use milder reagents or add a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.[12][13][20] Perform the reaction at lower temperatures.[21]

Experimental Protocols

General Protocol for Acyl Chloride Synthesis using Thionyl Chloride (SOCl₂)

This protocol describes a common laboratory method for converting a carboxylic acid to an acyl chloride.

Materials:

  • Carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalyst, optional)

  • Flame- or oven-dried round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂) or inert gas inlet/outlet

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Setup: Assemble the dry glassware under an inert atmosphere (nitrogen or argon).

  • Reagents: To the round-bottom flask, add the carboxylic acid and a minimal amount of anhydrous solvent.

  • Catalyst: If required, add a catalytic amount (1-2 drops) of anhydrous DMF.[19]

  • Addition of SOCl₂: Slowly add thionyl chloride (typically 1.2 to 2.0 equivalents) to the stirred solution at room temperature. The addition is often exothermic.

  • Reaction: After the initial reaction subsides, gently heat the mixture to reflux. The reaction is complete when gas evolution (SO₂ and HCl) ceases.[18]

  • Isolation: Remove the excess solvent and thionyl chloride by distillation or under reduced pressure using a rotary evaporator (ensure the pump is protected from corrosive gases with a trap).[19]

  • Purification: The crude acyl chloride can often be used directly in the next step.[15] If higher purity is required, purify the product by fractional distillation under reduced pressure.[16][18]

Visualizations

Workflow for Acyl Chloride Synthesis and Prevention of Decomposition

G cluster_prep Preparation Phase cluster_synthesis Synthesis Phase cluster_workup Workup & Purification cluster_storage Storage Start Start: Carboxylic Acid Dry Use Flame/Oven-Dried Glassware Start->Dry Anhydrous Use Anhydrous Solvents & Reagents Dry->Anhydrous Inert Maintain Inert Atmosphere (N2/Ar) Anhydrous->Inert Add Add Chlorinating Agent (e.g., SOCl2) Inert->Add React React (Optional Gentle Heating) Add->React Remove Remove Excess Reagent/Solvent (Distillation/Vacuum) React->Remove No_H2O AVOID Aqueous Workup React->No_H2O Purify Purify by Fractional Distillation Remove->Purify If necessary Store Store in Tightly Sealed Container Remove->Store If used crude No_SiO2 AVOID Silica Gel Chromatography Purify->No_SiO2 Purify->Store Conditions Cool, Dry, Well-Ventilated Area

Caption: Workflow for acyl chloride synthesis emphasizing key steps to prevent decomposition.

Troubleshooting Logic for Low Acyl Chloride Yield

G Start Low or No Yield of Acyl Chloride Check_Moisture Check for Moisture Sources Start->Check_Moisture Check_Reagent Check Chlorinating Agent Start->Check_Reagent Check_Conditions Check Reaction Conditions Start->Check_Conditions Sol_Moisture Solution: Use Anhydrous Reagents/Solvents & Dry Glassware Check_Moisture->Sol_Moisture Moisture Suspected Sol_Reagent Solution: Use Fresh or Distilled Chlorinating Agent Check_Reagent->Sol_Reagent Agent is Old/Decomposed Sol_Conditions Solution: Increase Reaction Time/Temp & Monitor Gas Evolution Check_Conditions->Sol_Conditions Reaction Incomplete

Caption: Troubleshooting flowchart for diagnosing low yield in acyl chloride synthesis.

References

Technical Support Center: Managing Moisture-Sensitive Carbonyl Chloride Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for handling moisture-sensitive carbonyl chloride reagents. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the proper storage, handling, and use of phosgene, diphosgene, and triphosgene. These reagents are highly reactive towards moisture, and successful experiments hinge on maintaining anhydrous conditions.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving carbonyl chloride reagents.

Problem Possible Cause Solution
Low or no product yield Moisture contamination: Reagent, solvent, or glassware may not have been properly dried.- Ensure all glassware is rigorously dried, either by oven-drying overnight at >125°C or by flame-drying under an inert atmosphere.[1][2][3][4] - Use freshly distilled, anhydrous solvents. Solvent drying methods include distillation from appropriate drying agents (e.g., sodium/benzophenone for ethers, CaH₂ for hydrocarbons).[5] - Verify the integrity of the inert atmosphere setup (Schlenk line or glovebox).[6][7][8]
Reagent decomposition: The carbonyl chloride reagent may have degraded due to improper storage.- Store reagents in a cool, dry place under an inert atmosphere.[9][10] Triphosgene, for example, should be stored at 2-8°C.[10] - Purchase reagents in smaller quantities to ensure they are used relatively quickly after opening.
Formation of unexpected byproducts Reaction with atmospheric CO₂ or O₂: Inadequate inert atmosphere.- Improve the inert gas technique. Ensure a positive pressure of inert gas is maintained throughout the reaction.[1] Use freeze-pump-thaw cycles for rigorous degassing of solvents.[6]
Side reactions with trace moisture: Leads to the formation of HCl and subsequent side reactions.- In addition to drying all components, consider adding a non-nucleophilic base or an HCl scavenger if compatible with the reaction chemistry.[11]
Difficulty in dissolving solid reagents (e.g., triphosgene) Inadequate solvent or technique: The solvent may not be appropriate, or the addition method may be causing clumping.- Choose a suitable anhydrous solvent in which the reagent is soluble. - For adding solids to a reaction, consider weighing the solid in a glovebox and adding it directly to the flask, or creating a slurry in a dry solvent and transferring it via cannula.[7]
Pressure buildup in the reaction vessel Gas evolution: Reaction of the carbonyl chloride with moisture or other reactants can produce CO₂ and HCl gas.- Ensure the reaction is properly vented through a bubbler to maintain a slight positive pressure of inert gas without sealing the system.[1]
Inconsistent reaction outcomes Variability in reagent quality: The purity of the carbonyl chloride reagent can vary.- For triphosgene, recrystallization from boiling hexanes can yield pure white crystals.[12] - Titrate the reagent before use to determine its exact concentration.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason carbonyl chloride reagents are so sensitive to moisture?

A1: Carbonyl chloride reagents, such as phosgene and its substitutes diphosgene and triphosgene, possess a highly electrophilic carbonyl carbon. This makes them extremely susceptible to nucleophilic attack by water. The reaction with water leads to hydrolysis, which breaks down the reagent into carbon dioxide and hydrogen chloride (HCl).[9][12][13] This not only consumes the reagent but the resulting HCl can also catalyze unwanted side reactions.

Q2: What are the key differences between phosgene, diphosgene, and triphosgene?

A2: The primary difference lies in their physical states at room temperature, which affects their handling and safety profiles.

ReagentFormulaPhysical StateBoiling PointKey Characteristics
PhosgeneCOCl₂Gas8°CHighly toxic gas, requires specialized equipment for handling.[12]
DiphosgeneClCO₂CCl₃Liquid128°CA liquid, making it easier to handle than gaseous phosgene, but still highly toxic.[14]
Triphosgene(CCl₃O)₂COCrystalline Solid203-206°C (decomposes)A stable solid, considered a safer and more convenient substitute for phosgene.[12][15] It can be accurately weighed and handled more easily.[15]

Q3: How should I properly store my carbonyl chloride reagents?

A3: Proper storage is crucial to maintain the integrity of these reagents. They should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry, and well-ventilated area, away from moisture and heat.[9][10][16] For triphosgene, refrigeration at 2-8°C is recommended.[10]

Q4: What is the best way to dry my glassware for a moisture-sensitive reaction?

A4: There are two primary methods for drying glassware to remove the thin film of adsorbed moisture:

  • Oven-Drying: Place the glassware in an oven at a temperature of at least 125°C for several hours, or preferably overnight.[1][2][17] The hot glassware should be assembled while still warm and flushed with a dry inert gas as it cools to prevent moisture from re-adsorbing.[2]

  • Flame-Drying: For quicker drying, the assembled apparatus can be heated with a heat gun or a Bunsen burner under a flow of inert gas.[4][6] Heat the glassware until any visible fogging disappears, ensuring all parts are thoroughly heated.[4]

Q5: How can I ensure my solvents are sufficiently anhydrous?

A5: Solvents for moisture-sensitive reactions must be rigorously dried. Common methods include:

  • Distillation: Refluxing the solvent over a suitable drying agent (e.g., sodium/benzophenone for ethereal solvents, calcium hydride for hydrocarbons) and then distilling it directly into the reaction flask or a storage flask under an inert atmosphere.[5]

  • Molecular Sieves: Using activated molecular sieves (typically 3Å or 4Å) can effectively dry many solvents.[17]

  • Degassing: To remove dissolved oxygen and trace water, solvents should be degassed. This can be achieved through methods like freeze-pump-thaw cycles or by bubbling a stream of inert gas through the solvent for an extended period.[2][6]

Q6: What is the proper procedure for quenching and disposing of unused carbonyl chloride reagents and reaction waste?

A6: Due to their reactivity, carbonyl chloride reagents and their reaction mixtures must be quenched carefully.

  • Cool the reaction mixture: Use an ice bath to control the exothermic reaction.

  • Slowly add a quenching agent: Under an inert atmosphere, slowly add a nucleophilic solvent like isopropanol or a mixture of isopropanol and water to the cooled reaction mixture with vigorous stirring.[18]

  • Neutralization: After the initial quenching, cautiously add water. If the resulting solution is acidic due to HCl formation, neutralize it with a base like sodium bicarbonate.[19]

  • Disposal: The neutralized aqueous waste should be disposed of according to your institution's hazardous waste guidelines.[20]

Experimental Protocols

Protocol 1: General Procedure for a Reaction Using Triphosgene under an Inert Atmosphere

This protocol outlines a general setup for a reaction involving triphosgene, a solid phosgene equivalent.

  • Glassware Preparation:

    • Thoroughly clean and oven-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer adapter with a thermometer, a condenser with a gas outlet connected to a bubbler, and a rubber septum on the third neck.[21]

    • Assemble the glassware while hot and allow it to cool under a positive flow of dry nitrogen or argon.[2]

  • Reagent Preparation:

    • In a glovebox or under a positive flow of inert gas, weigh the required amount of triphosgene and the substrate into separate, dry flasks.[7]

    • If the substrate is a liquid, it should be transferred via a dry, nitrogen-flushed syringe.[1][22]

  • Reaction Setup:

    • Dissolve the substrate in a suitable anhydrous solvent within the reaction flask under a continuous inert gas flow.

    • Cool the solution to the desired temperature (often 0°C) using an ice bath.[15][21]

    • In a separate flask, dissolve the triphosgene in the anhydrous solvent.

  • Addition of Triphosgene:

    • Slowly add the triphosgene solution to the cooled substrate solution via a cannula or a dropping funnel over a specified period to control the reaction rate and temperature.[7][21]

  • Reaction Monitoring and Workup:

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, LC-MS).

    • Upon completion, quench the reaction by slowly adding a suitable quenching agent as described in the FAQ section.

  • Isolation and Purification:

    • Perform an aqueous workup to remove salts and water-soluble impurities.

    • Extract the product with an organic solvent, dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by an appropriate method such as column chromatography, distillation, or recrystallization.[15]

Visualizations

experimental_workflow A Glassware Preparation (Oven or Flame Drying) B Inert Atmosphere Setup (Schlenk Line/Glovebox) A->B C Anhydrous Solvent Transfer B->C D Substrate Addition C->D E Cooling (e.g., 0°C Ice Bath) D->E G Slow Addition of Triphosgene E->G F Triphosgene Solution Preparation (Anhydrous Solvent) F->G H Reaction Monitoring (TLC, GC, etc.) G->H I Reaction Quenching H->I J Aqueous Workup & Extraction I->J K Drying & Solvent Removal J->K L Product Purification K->L troubleshooting_low_yield Start Low or No Product Yield Q1 Was all glassware rigorously dried? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No (Oven/flame dry glassware) Q1->A1_No Q2 Were anhydrous solvents used? A1_Yes->Q2 A2_Yes Yes Q2->A2_Yes A2_No No (Use freshly distilled/dried solvents) Q2->A2_No Q3 Was a positive inert atmosphere maintained? A2_Yes->Q3 A3_Yes Yes Q3->A3_Yes A3_No No (Improve inert gas technique) Q3->A3_No Q4 Is the reagent old or improperly stored? A3_Yes->Q4 A4_Yes Yes (Use fresh reagent, check storage) Q4->A4_Yes A4_No No Q4->A4_No End Consult further literature for reaction-specific issues A4_No->End

References

Validation & Comparative

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of Thiophene-2-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the thiophene-2-carboxamide scaffold represents a privileged structure in medicinal chemistry, offering a versatile backbone for the synthesis of novel therapeutic agents. While specific data on compounds derived directly from 3-Chloro-4-(methylsulfonyl)thiophene-2-carbonyl chloride remains limited in publicly available literature, a wealth of information exists on the broader class of thiophene-2-carboxamide derivatives. This guide provides a comparative analysis of their diverse biological activities, supported by experimental data and detailed methodologies, to inform future drug discovery efforts.

Derivatives of thiophene-2-carboxamide have demonstrated significant potential across various therapeutic areas, exhibiting anticancer, antimicrobial, and enzyme inhibitory properties. The biological activity is often finely tuned by the nature and position of substituents on both the thiophene ring and the carboxamide nitrogen.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Thiophene-2-carboxamide derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor growth and proliferation.

Comparative Anticancer Activity of Thiophene-2-Carboxamide Derivatives
Compound IDCancer Cell LineActivity (IC50/EC50 in µM)Reference
Compound 2b Hep3B (Hepatocellular Carcinoma)5.46[1][2]
Compound 2d Hep3B (Hepatocellular Carcinoma)8.85[1]
Compound 2e Hep3B (Hepatocellular Carcinoma)12.58[1][2]
MB-D2 A375 (Melanoma)Significant viability reduction at 75 µM[3]
MB-D2 HT-29 (Colorectal Carcinoma)Significant viability reduction at 75 µM[3]
MB-D2 MCF-7 (Breast Adenocarcinoma)Significant viability reduction at 100 µM[3]
Compound 2 HepG-2 (Hepatocellular Carcinoma)1.2 (equipotent to Doxorubicin)[4]
Compound 480 HeLa (Cervical Cancer)12.61 (as µg/mL)[5]
Compound 480 HepG2 (Hepatocellular Carcinoma)33.42 (as µg/mL)[5]
Thienopyrimidine analog 3b HepG2, PC-3 (Prostate Cancer)Potent[6]
Thiouriedo analog 4c HepG2, PC-3 (Prostate Cancer)Potent[6]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Thiophene-2-carboxamide derivatives have shown considerable promise in this area, with activity against both Gram-positive and Gram-negative bacteria, as well as fungal species.

Comparative Antimicrobial Activity of Thiophene Derivatives
Compound IDTarget OrganismActivity (MIC in µg/mL or mg/L)Reference
Thiophene derivatives 4, 5, 8 Colistin-Resistant Acinetobacter baumannii16 - 32 mg/L[7][8]
Thiophene derivatives 4, 8 Colistin-Resistant Escherichia coli8 - 32 mg/L[7][8]
Compound 7b Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosaHigh activity index compared to ampicillin[9]
Spiro-indoline-oxadiazole 17 Clostridium difficile2 to 4 µg/mL[10]
2-thiophene carboxylic acid thioureides Gram-negative clinical strains31.25 - 250 µg/mL[11]
2-thiophene carboxylic acid thioureides Candida albicans, Aspergillus niger31.25 - 62.5 µg/mL[11]

Enzyme Inhibitory Activity: Targeting Key Biological Processes

The specific molecular architecture of thiophene-2-carboxamides makes them suitable candidates for the design of enzyme inhibitors. Research has shown their potential to inhibit enzymes implicated in various diseases, including cancer and neurodegenerative disorders.

Comparative Enzyme Inhibitory Activity of Thiophene-2-Carboxamide Derivatives
Compound IDTarget EnzymeActivity (IC50 in µM)Reference
Compound 3 Butyrylcholinesterase (BChE)3.47 (as µg/mL)[12]
Compound 1 Urease~9.8-fold more active than thiourea[12]
Compound 25 c-Jun N-Terminal Kinase 1 (JNK1)1.32[13]
Compound 5g c-Jun N-Terminal Kinase 1 (JNK1)5.4[13]

Experimental Protocols

To ensure the reproducibility and comparability of findings, detailed experimental protocols are essential. Below are methodologies for key assays cited in the evaluation of thiophene-2-carboxamide derivatives.

Cell Viability Assessment by MTT Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[3]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[3]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the thiophene-2-carboxamide derivative. A vehicle control (e.g., DMSO) is also included.[3]

  • Incubation: The plates are incubated for a further 24-72 hours.[3]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours.[3]

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance is measured at 490-570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.[3]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent.[7][14]

  • Compound Preparation: A serial two-fold dilution of the thiophene derivative is prepared in a 96-well microtiter plate containing broth.[14]

  • Inoculum Preparation: The test microorganism is cultured overnight, and the suspension is adjusted to a 0.5 McFarland standard.[7]

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.[14]

  • Incubation: The plates are incubated at an appropriate temperature for 18-24 hours.[14]

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that inhibits visible growth of the microorganism.[7][14]

Visualizing the Science: Workflows and Pathways

To better understand the experimental processes and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis start This compound reaction Reaction with Amines/Alcohols start->reaction purification Purification & Characterization reaction->purification anticancer Anticancer Assays (MTT, Cell Cycle) purification->anticancer antimicrobial Antimicrobial Assays (MIC, MBC) purification->antimicrobial enzyme Enzyme Inhibition Assays purification->enzyme data IC50 / MIC Determination anticancer->data antimicrobial->data enzyme->data sar Structure-Activity Relationship (SAR) data->sar apoptosis_pathway compound Thiophene-2-carboxamide Derivative cell Cancer Cell compound->cell mito Mitochondrial Dysfunction cell->mito Induces Stress caspase9 Caspase-9 Activation mito->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

A Comparative Study on the Reactivity of Thiophene-2-carbonyl Chloride and Thiophene-3-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative analysis of the reactivity of two isomeric acyl chlorides: thiophene-2-carbonyl chloride and thiophene-3-carbonyl chloride. The selection of an appropriate acylating agent is a critical decision in the synthesis of novel chemical entities, particularly in drug discovery and development, where reaction kinetics and yields can significantly impact the efficiency of a synthetic route. This document provides a theoretical framework for their reactivity, supported by established principles of organic chemistry, and outlines detailed experimental protocols for their direct comparative analysis.

Executive Summary

Theoretical Reactivity Profile

The reactivity of acyl chlorides in nucleophilic acyl substitution reactions is predominantly governed by the electrophilicity of the carbonyl carbon. A more electrophilic carbonyl carbon will react faster with a given nucleophile.

Electronic Effects of the Thienyl Group:

  • Thiophene-2-carbonyl chloride: The carbonyl group at the C2 position is directly adjacent to the sulfur atom. The sulfur atom's lone pairs can participate in resonance, donating electron density to the ring. However, the inductive effect of the electronegative sulfur atom and the aromatic ring current leads to a net electron-withdrawing effect at the C2 position. This effect enhances the electrophilicity of the attached carbonyl carbon.

  • Thiophene-3-carbonyl chloride: The carbonyl group at the C3 position is further from the sulfur atom. Consequently, the inductive electron-withdrawing effect of the sulfur is attenuated. This results in a comparatively less electrophilic carbonyl carbon compared to the 2-substituted isomer.

Based on these electronic considerations, the expected order of reactivity is:

Thiophene-2-carbonyl chloride > Thiophene-3-carbonyl chloride

Data Presentation: Predicted Comparative Reactivity

The following table summarizes the expected relative reactivity based on theoretical principles. This data is predictive and should be confirmed by experimental analysis as outlined in the subsequent sections.

ParameterThiophene-2-carbonyl chlorideThiophene-3-carbonyl chloride
Predicted Relative Reactivity HigherLower
Carbonyl Carbon Electrophilicity More electrophilicLess electrophilic
Susceptibility to Nucleophilic Attack HigherLower
Expected Reaction Rate with Nucleophiles FasterSlower

Experimental Protocols

To quantitatively assess the reactivity of thiophene-2-carbonyl chloride and thiophene-3-carbonyl chloride, a competitive reaction or parallel kinetic studies can be performed. Below are detailed methodologies for key experiments.

Competitive Acylation of a Primary Amine

This experiment provides a direct comparison of the reactivity of the two acyl chlorides in a single reaction vessel.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 M solution of a primary amine (e.g., benzylamine) in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

    • Prepare 0.1 M solutions of both thiophene-2-carbonyl chloride and thiophene-3-carbonyl chloride in the same solvent.

  • Reaction Setup:

    • To a stirred solution of the primary amine, add exactly 0.5 equivalents of thiophene-2-carbonyl chloride and 0.5 equivalents of thiophene-3-carbonyl chloride simultaneously at a controlled temperature (e.g., 0 °C).

  • Reaction Monitoring and Work-up:

    • Allow the reaction to proceed for a fixed period (e.g., 30 minutes).

    • Quench the reaction by adding a dilute aqueous solution of a non-nucleophilic base (e.g., sodium bicarbonate).

  • Product Analysis:

    • Extract the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Analyze the resulting mixture of N-benzylthiophene-2-carboxamide and N-benzylthiophene-3-carboxamide using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the product ratio. A higher ratio of the 2-carboxamide derivative indicates a higher reactivity of the corresponding acyl chloride.

Kinetic Monitoring of Esterification by 1H NMR Spectroscopy

This protocol allows for the determination of reaction rates by monitoring the formation of the ester product in real-time.

Methodology:

  • Sample Preparation:

    • In an NMR tube, dissolve a known concentration of a primary alcohol (e.g., 1-butanol, 0.05 M) and a non-nucleophilic base (e.g., pyridine, 0.05 M) in a deuterated aprotic solvent (e.g., CDCl3).

    • Acquire a 1H NMR spectrum of this initial solution.

  • Reaction Initiation:

    • Add a known concentration of either thiophene-2-carbonyl chloride or thiophene-3-carbonyl chloride (0.05 M) to the NMR tube and immediately begin acquiring 1H NMR spectra at regular time intervals (e.g., every 2 minutes).

  • Data Analysis:

    • Integrate the signals corresponding to the starting alcohol and the newly formed ester product in each spectrum.

    • Plot the concentration of the ester product versus time. The initial slope of this curve will provide the initial reaction rate.

    • Repeat the experiment under identical conditions with the other isomeric acyl chloride.

    • A comparison of the initial reaction rates will provide a quantitative measure of their relative reactivity.

Visualizations

Logical Relationship between Structure and Reactivity

G Figure 1: Influence of Substituent Position on Reactivity cluster_0 Thiophene-2-carbonyl chloride cluster_1 Thiophene-3-carbonyl chloride T2CC Carbonyl at C2 Effect2 Stronger Inductive Electron Withdrawal T2CC->Effect2 Carbonyl2 More Electrophilic Carbonyl Carbon Effect2->Carbonyl2 Reactivity2 Higher Reactivity Carbonyl2->Reactivity2 T3CC Carbonyl at C3 Effect3 Weaker Inductive Electron Withdrawal T3CC->Effect3 Carbonyl3 Less Electrophilic Carbonyl Carbon Effect3->Carbonyl3 Reactivity3 Lower Reactivity Carbonyl3->Reactivity3

Caption: Influence of substituent position on reactivity.

Experimental Workflow for Comparative Kinetic Study

G Figure 2: Workflow for Comparative Kinetic Analysis cluster_0 Parallel Reactions cluster_T2CC Thiophene-2-carbonyl chloride cluster_T3CC Thiophene-3-carbonyl chloride start Prepare Equimolar Solutions of Nucleophile and Acyl Chlorides Mix2 Mix with Nucleophile (e.g., 1-Butanol) start->Mix2 Mix3 Mix with Nucleophile (e.g., 1-Butanol) start->Mix3 Monitor2 Monitor Reaction Progress (e.g., by NMR) Mix2->Monitor2 analysis Determine Initial Reaction Rates Monitor2->analysis Monitor3 Monitor Reaction Progress (e.g., by NMR) Mix3->Monitor3 Monitor3->analysis comparison Compare Rates to Determine Relative Reactivity analysis->comparison

Caption: Workflow for comparative kinetic analysis.

Comparative Guide to Analytical Method Validation for the Quantification of 3-Chloro-4-(methylsulfonyl)thiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of potential analytical methodologies for the quantitative determination of 3-Chloro-4-(methylsulfonyl)thiophene-2-carbonyl chloride. The document is intended for researchers, scientists, and professionals in drug development, offering a framework for selecting and validating an appropriate analytical technique. The comparison focuses on High-Performance Liquid Chromatography (HPLC) and Titrimetry, outlining their respective principles, experimental protocols, and key validation parameters.

Introduction to Analytical Approaches

The accurate quantification of this compound, an important intermediate in pharmaceutical synthesis, is critical for quality control and process optimization. Due to its chemical structure, featuring a thiophene ring, a sulfonyl group, and a reactive carbonyl chloride, several analytical techniques can be employed. This guide will focus on two primary methods:

  • High-Performance Liquid Chromatography (HPLC): A powerful separation technique that offers high selectivity and sensitivity for quantifying the main compound and potential impurities. A reverse-phase HPLC method is particularly suitable for this type of molecule.

  • Titrimetry: A classic chemical analysis method that can provide a simple, cost-effective, and accurate determination of the sulfonyl chloride functional group.

The selection of the most suitable method depends on the specific requirements of the analysis, such as the need for impurity profiling, sample throughput, and available instrumentation.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a cornerstone technique for the purity assessment and quantification of chemical compounds. For this compound, a reverse-phase HPLC method would provide excellent resolution and allow for the simultaneous detection of the active compound and any process-related impurities or degradation products.

2.1. Experimental Protocol: Reverse-Phase HPLC

The following protocol is a recommended starting point for developing a validated HPLC method.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Gradient Example: Start with 60% Acetonitrile / 40% Water, increasing to 95% Acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 254 nm), determined by UV scan of the analyte.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilutions can be made to fall within the linear range of the calibration curve.

2.2. Method Validation Parameters (HPLC)

The validation of the HPLC method should be conducted in accordance with ICH guidelines and would typically involve assessing the following parameters:

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) > 0.999
Accuracy The closeness of test results to the true value, assessed by spike recovery studies.Recovery between 98.0% and 102.0%
Precision The degree of scatter between a series of measurements, evaluated at repeatability and intermediate precision levels.Relative Standard Deviation (RSD) < 2%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.Peak purity analysis and resolution from other peaks > 2

2.3. HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Acetonitrile start->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample into HPLC dilute->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate Concentration integrate->calculate report Generate Report calculate->report

Caption: Workflow for the quantification of this compound using HPLC.

Titrimetric Method

Titrimetric methods can be employed for the determination of sulfonyl chlorides based on their reaction with a suitable reagent. A potential approach involves the reaction of the sulfonyl chloride with an excess of a nucleophile, followed by back-titration of the unreacted nucleophile or direct titration of a reaction product. A simple and effective method involves the reaction with benzyl mercaptan, followed by cerimetric titration of the resulting sulphinic acid.

3.1. Experimental Protocol: Cerimetric Titration

This protocol is adapted from a general method for the determination of sulfonyl chlorides.

  • Reagents:

    • 0.01 M solution of this compound in dimethylformamide.

    • 0.02 M solution of benzyl mercaptan in dimethylformamide.

    • Acrylonitrile.

    • 0.1 M Sodium hydroxide.

    • 0.01 M Cerium(IV) sulfate solution.

    • Ferroin indicator.

  • Procedure:

    • To a known volume of the sample solution, add an excess of the benzyl mercaptan solution.

    • Allow the reaction to proceed to completion.

    • Add acrylonitrile and sodium hydroxide to mask the excess benzyl mercaptan.

    • Acidify the solution with sulfuric acid.

    • Titrate the formed sulphinic acid with the standardized cerium(IV) sulfate solution using ferroin as an indicator. The endpoint is indicated by a color change from orange-red to pale blue.

  • Calculation: The amount of this compound is calculated based on the stoichiometry of the reaction and the volume of cerium(IV) sulfate consumed.

3.2. Method Validation Parameters (Titrimetry)

ParameterDescriptionTypical Acceptance Criteria
Accuracy Assessed by titrating a known amount of a certified reference standard.Recovery between 99.0% and 101.0%
Precision Determined by performing repeated titrations of the same sample.Relative Standard Deviation (RSD) < 1%
Linearity Assessed by titrating different concentrations of the analyte.Correlation coefficient (r²) > 0.995
Specificity The ability to determine the analyte in the presence of potential interferences.Assessed by analyzing samples with and without potential impurities.

3.3. Titrimetric Analysis Workflow Diagram

Titration_Workflow start Pipette Sample Aliquot add_reagent Add Excess Benzyl Mercaptan start->add_reagent mask Mask Excess Mercaptan (Acrylonitrile & NaOH) add_reagent->mask acidify Acidify Solution mask->acidify titrate Titrate with Cerium(IV) Sulfate (Ferroin Indicator) acidify->titrate endpoint Observe Endpoint Color Change titrate->endpoint calculate Calculate Analyte Content endpoint->calculate report Report Result calculate->report

Caption: Workflow for the titrimetric determination of this compound.

Comparative Summary

FeatureHPLCTitrimetry
Principle Chromatographic separation based on polarity.Chemical reaction and volumetric analysis.
Specificity High; can separate and quantify impurities.Moderate; potential for interference from other reactive species.
Sensitivity High (µg/mL to ng/mL levels).Lower (mg/mL levels).
Throughput Moderate; typical run times are 20-30 minutes.High; can be performed relatively quickly.
Instrumentation Requires specialized HPLC equipment.Basic laboratory glassware and reagents.
Cost Higher initial investment and running costs.Lower cost.
Information Provided Purity profile and quantification of multiple components.Quantification of the primary analyte.

Conclusion

Both HPLC and titrimetric methods offer viable pathways for the quantification of this compound.

  • The HPLC method is recommended when high sensitivity, specificity, and the ability to monitor impurities are required, which is often the case in later stages of drug development and for quality control of the final product.

  • The titrimetric method serves as a simple, rapid, and cost-effective alternative for in-process controls or for the analysis of bulk material where impurity profiling is not a primary concern.

The ultimate choice of method should be based on a thorough evaluation of the specific analytical needs, available resources, and the intended application of the results. In a comprehensive quality control strategy, these methods can be complementary, with HPLC providing detailed purity information and titrimetry offering a quick assay of the bulk material.

A Comparative Guide to the Efficacy of Catalysts for Cross-Coupling with Chlorothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of chlorothiophenes through cross-coupling reactions is a cornerstone in the synthesis of a wide array of organic materials and pharmaceutical compounds. The choice of catalyst is paramount in achieving high efficacy and selectivity in these transformations. This guide provides a comprehensive comparison of various catalytic systems for Suzuki-Miyaura, Stille, Kumada, and Buchwald-Hartwig cross-coupling reactions with chlorothiophenes, supported by experimental data to inform catalyst selection and optimization.

Executive Summary

Palladium and nickel complexes are the primary catalysts for the cross-coupling of chlorothiophenes. The efficacy of these catalysts is highly dependent on the choice of ligands, which modulate the electronic and steric properties of the metal center, and the specific reaction conditions. Generally, for the less reactive C-Cl bond, catalyst systems employing bulky, electron-rich phosphine ligands are required to achieve high yields and reaction rates. Nickel-based catalysts have emerged as a cost-effective and, in some cases, more reactive alternative to palladium, particularly for the activation of challenging aryl chlorides.

Comparative Data on Catalyst Performance

The following tables summarize the performance of different catalysts in Suzuki-Miyaura, Stille, Kumada, and Buchwald-Hartwig cross-coupling reactions with chlorothiophene substrates.

Table 1: Suzuki-Miyaura Coupling of Chlorothiophenes with Phenylboronic Acid
Catalyst SystemSubstrateBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
Pd(OAc)₂ / PPh₃2,3,4-TrichlorothiopheneK₂CO₃1,4-Dioxane/H₂O80-10012-24Moderate[1]
Pd(dppf)Cl₂2,3,4-TrichlorothiopheneCs₂CO₃Toluene/H₂O11048-72High[1]
Pd(OAc)₂ / SPhosBrominated ThiophenesK₃PO₄Toluene1101875-98[2]
Pd(PPh₃)₄2,5-dibromo-3-hexylthiopheneK₃PO₄1,4-Dioxane/H₂O9012Moderate to Good

Note: Data for trichlorothiophene and brominated thiophenes are included as representative examples due to the limited direct comparative data for simple chlorothiophenes.

Table 2: Stille Coupling of Chlorothiophenes with Organostannanes
Catalyst SystemSubstrateStannaneSolventTemp. (°C)Time (h)Yield (%)Ref.
Pd(dppf)Cl₂·DCM / CuIEnol triflateOrganotin reagentDMF406087[3]
Pd₂(dba)₃ / P(o-tol)₃Aryl halideOrganostannaneToluene90-11012-16High[4]
Pd(PPh₃)₄Aryl halideOrganostannaneToluene90-10012-16High[4]

Note: The data presented is for general aryl halides and related substrates due to a lack of specific comparative studies on chlorothiophenes.

Table 3: Kumada Coupling of Halothiophenes with Grignard Reagents
Catalyst SystemSubstrateGrignard ReagentSolventTemp. (°C)Time (h)Yield (%)Ref.
Ni(dppp)Cl₂3-BromothiopheneHexylmagnesium bromide2-Methyl-THFRT2.5~69
NiCl₂·glyme / (R)-1α-BromoketonesAryl Grignard1,2-dimethoxyethane-60-Good[5]

Note: Data for bromothiophenes and other alkyl halides are presented as nickel catalysts are commonly employed for Kumada coupling.

Table 4: Buchwald-Hartwig Amination of Chloro-Aromatics with Amines

| Catalyst System | Substrate | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. | |---|---|---|---|---|---|---|---| | Pd₂(dba)₃ / XPhos | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 6 | 94 | | | Pd₂(dba)₃ / tBu₃P·HBF₄ | 4-Chloroanisole | Diphenylamine | NaOtBu | Toluene | Reflux | 16 | 65 | | | Pd₂(dba)₃ / Biarylphosphine | 3-Chloroaniline deriv. | Various | NaOtBu | Toluene | 80-110 | - | High |[6] |

Note: Data for chloro-aromatics are provided as representative examples of Buchwald-Hartwig amination of C-Cl bonds.

Experimental Protocols

Detailed methodologies for key cross-coupling reactions with chlorothiophenes are provided below. These protocols are generalized and may require optimization for specific substrates and catalyst systems.

Suzuki-Miyaura Coupling Protocol[1]

Materials:

  • 2,3,4-Trichlorothiophene

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Degassed water

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk flask, add 2,3,4-trichlorothiophene (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), potassium carbonate (2.0 equiv.), and triphenylphosphine (0.08 equiv.).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add palladium(II) acetate (0.02 equiv.).

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Stille Coupling Protocol[3][4]

Materials:

  • Aryl halide (e.g., chlorothiophene)

  • Organostannane

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous and degassed toluene

Procedure:

  • To a fresh-dried Schlenk tube, add the organostannane and aryl halide.

  • Subject the Schlenk tube and its contents to three pump/purge cycles with argon.

  • Add anhydrous and degassed toluene via a syringe.

  • Add Pd₂(dba)₃ (2 mol %) and P(o-tol)₃ (4 mol %).

  • Seal the reaction system and stir the mixture at 90-110 °C for 12-16 hours.

  • After cooling to room temperature, evaporate the solvent.

  • Isolate the product by silica column chromatography.

Kumada Coupling Protocol

Materials:

  • Halothiophene (e.g., 2-chlorothiophene)

  • Grignard reagent

  • [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)

  • Anhydrous ether or THF

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the halothiophene and the anhydrous solvent.

  • Add the Ni(dppp)Cl₂ catalyst.

  • Slowly add the Grignard reagent at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or GC-MS.

  • Upon completion, quench the reaction by carefully adding an aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination Protocol[7]

Materials:

  • 3-Chloroaniline derivative

  • Primary or secondary amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Biarylphosphine ligand (e.g., XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, the biarylphosphine ligand, and NaOtBu to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Add the 3-chloroaniline derivative and the amine to the flask.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene via syringe.

  • Stir the reaction mixture at room temperature for 10-15 minutes to allow for pre-catalyst formation.

  • Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate under reduced pressure, and purify the product by column chromatography.

Signaling Pathways and Experimental Workflows

Cross_Coupling_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative Addition->Ar-Pd(II)-X(Ln) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation R-M Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Transmetalation->Ar-Pd(II)-R(Ln) M-X Reductive Elimination Reductive Elimination Ar-Pd(II)-R(Ln)->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-R Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Combine Reactants Combine Reactants Inert Atmosphere Inert Atmosphere Combine Reactants->Inert Atmosphere Add Solvent Add Solvent Inert Atmosphere->Add Solvent Heating & Stirring Heating & Stirring Add Solvent->Heating & Stirring Monitor Progress Monitor Progress Heating & Stirring->Monitor Progress Quenching Quenching Monitor Progress->Quenching Extraction Extraction Quenching->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Purification Purification Drying & Concentration->Purification

References

Navigating the Structural Landscape of Thiophene Derivatives: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note: To date, the specific crystal structure of 3-Chloro-4-(methylsulfonyl)thiophene-2-carbonyl chloride has not been publicly reported. This guide provides a comparative analysis of two structurally related, albeit more complex, thiophene derivatives to illustrate the principles and data derived from X-ray crystallography. The methodologies and comparative framework presented herein are directly applicable to the analysis of this compound and its derivatives, should their crystal structures become available.

Comparative Crystallographic Data of Substituted Thiophene Derivatives

The following table summarizes key crystallographic parameters for two distinct substituted thiophene derivatives. This data is foundational for understanding the three-dimensional arrangement of atoms and the influence of various substituents on the crystal lattice.

ParameterCompound 1: 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile[1]Compound 2: 5-(phenylsulfonyl)-5,6-dihydrobenzo[2][3]thieno[3,2-j]phenanthridine[3]
Chemical Formula C₁₀H₁₂N₂SC₂₆H₁₉NO₂S₂
Molecular Weight 192.29 g/mol 453.55 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
Unit Cell Dimensions a = 9.0415(2) Å, b = 8.3294(2) Å, c = 13.1283(3) Å, β = 90.169(2)°a = 14.8561(3) Å, b = 9.8993(2) Å, c = 14.7733(3) Å, β = 106.013(1)°
Unit Cell Volume 988.69(4) ų2088.38(7) ų
Key Structural Features Fused tetrahydro-benzothiophene ring system, amino and carbonitrile substituents.[1]Complex fused thiophene system with a phenylsulfonyl group.[3]

Experimental Protocols

Synthesis and Crystallization of Thiophene Derivatives (General Protocol)

The synthesis of substituted thiophenes can be achieved through various established methods, such as the Fiesselmann thiophene synthesis.[2] High-quality single crystals suitable for X-ray diffraction are typically grown from a purified sample of the compound.

  • Purification: The synthesized thiophene derivative is purified using techniques like column chromatography or recrystallization to achieve high purity, which is crucial for growing quality crystals.

  • Solvent Selection: A suitable solvent or solvent system is chosen in which the compound is moderately soluble.

  • Crystal Growth:

    • Slow Evaporation: A nearly saturated solution of the compound is prepared, filtered to remove any particulate matter, and left undisturbed in a loosely covered container to allow for the slow evaporation of the solvent.

    • Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The gradual diffusion of the second solvent's vapor into the first solution reduces the compound's solubility, promoting crystal growth.

    • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, allowing crystals to form as the solubility decreases.

Single-Crystal X-ray Diffraction (General Protocol)

The determination of a molecule's crystal structure is performed using a single-crystal X-ray diffractometer.

  • Crystal Mounting: A suitable, defect-free crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in the diffractometer and often cooled to a low temperature (e.g., 100-120 K) to minimize atomic vibrations. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a complete set of diffraction data.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The atomic positions are determined using direct methods or Patterson methods, and the structural model is refined iteratively to best fit the experimental data.

  • Validation: The final crystal structure is validated to ensure its chemical and crystallographic integrity.

Visualizing Experimental and Logical Frameworks

Experimental Workflow for X-ray Crystallography of a Thiophene Derivative

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Data Analysis start Starting Materials synthesis Chemical Synthesis (e.g., Fiesselmann Reaction) start->synthesis purification Purification (Column Chromatography/Recrystallization) synthesis->purification crystal_growth Crystal Growth (e.g., Slow Evaporation) purification->crystal_growth crystal_selection Selection of a Single Crystal crystal_growth->crystal_selection mounting Crystal Mounting crystal_selection->mounting data_collection Data Collection (Diffractometer) mounting->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Structural Validation refinement->validation final_structure Final Crystal Structure validation->final_structure

Caption: Experimental workflow from synthesis to crystallographic analysis.

Influence of Substituents on Thiophene Crystal Packing

substituent_effects cluster_molecule Molecular Properties cluster_interactions Intermolecular Interactions cluster_packing Crystal Packing thiophene Thiophene Core pi_stacking π-π Stacking thiophene->pi_stacking substituents Substituents (-Cl, -SO2Me, -C(O)Cl) h_bonding Hydrogen Bonding substituents->h_bonding e.g., SO2 halogen_bonding Halogen Bonding (Cl···X) substituents->halogen_bonding e.g., Cl dipole_dipole Dipole-Dipole Interactions substituents->dipole_dipole e.g., C=O, S=O crystal_structure Overall Crystal Structure & Properties h_bonding->crystal_structure halogen_bonding->crystal_structure pi_stacking->crystal_structure dipole_dipole->crystal_structure

Caption: Influence of substituents on thiophene crystal packing.

References

A Comparative Guide to the Structure-Activity Relationships of Thiophene and Benzothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comparative analysis of the structure-activity relationships (SAR) of molecules derived from thiophene and benzothiophene scaffolds, with a particular focus on inferring the potential biological activities of derivatives of 3-Chloro-4-(methylsulfonyl)thiophene-2-carbonyl chloride. While direct and extensive SAR studies on derivatives of this compound are not widely available in the public domain, valuable insights can be extrapolated from research on structurally similar compounds. The benzo[b]thiophene scaffold, in particular, is a privileged structure in medicinal chemistry, with various derivatives demonstrating a broad spectrum of pharmacological properties, including antimicrobial and anticancer activities.[1] This guide collates data from studies on related chloro- and methyl-substituted benzo[b]thiophenes to provide a foundational understanding for researchers.

Comparative Biological Activity of Substituted Benzothiophenes

The biological activity of substituted benzothiophene derivatives is significantly influenced by the nature and position of substituents on the core structure. Modifications, particularly at the 2-position, have been extensively studied to understand their impact on antimicrobial and anticancer efficacy.[2]

Antimicrobial Activity

Derivatives of benzo[b]thiophene have shown considerable promise as antimicrobial agents, especially against Gram-positive bacteria.[1] The introduction of amino acid methyl esters at the 2-position of a 3-chlorobenzo[b]thiophene core generally imparts moderate to good antibacterial activity.[2]

SAR Insights for Antimicrobial Activity:

  • Effect of Amino Acid Esters: The incorporation of amino acid esters at the 2-position is a key factor in conferring antibacterial properties.[2]

  • Influence of Alkyl Chain Length: Increasing the hydrophobicity of the amino acid side chain, for instance, from Glycine to Leucine, tends to enhance antibacterial activity, particularly against Gram-positive bacteria.[2]

  • Aromatic Substitution: The presence of an aromatic ring, as seen in a Phenylalanine derivative, significantly improves activity against both Gram-positive and Gram-negative bacteria.[2]

A study on benzo[b]thiophene acylhydrazones identified a non-cytotoxic derivative, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, with a minimal inhibitory concentration (MIC) of 4 µg/mL against three Staphylococcus aureus strains, including methicillin- and daptomycin-resistant clinical isolates.[3]

Table 1: Comparative Antimicrobial Activity of Substituted 3-Chlorobenzo[b]thiophene Derivatives (Data inferred from studies on 3-chloro-6-methylbenzo[b]thiophene derivatives. The 4-methyl substitution is expected to exhibit similar trends.)[2]

Compound IDSubstitution at 2-positionActivity vs. Gram-positive bacteriaActivity vs. Gram-negative bacteria
1a Glycine methyl esterModerateWeak
1b Alanine methyl esterModerateWeak
1c Valine methyl esterGoodModerate
1d Leucine methyl esterGoodModerate
1e Phenylalanine methyl esterExcellentGood
Anticancer Activity

Substituted benzo[b]thiophenes have also emerged as a promising scaffold for the development of novel anticancer agents.[2] Their mechanism of action often involves the inhibition of protein kinases, which are critical for cancer cell proliferation and survival.[2]

SAR Insights for Anticancer Activity:

  • Aroyl Substituents: The presence of an aroyl group at the 2-position is a common feature in anticancer benzo[b]thiophene derivatives.[2]

  • Electronic Effects: Electron-withdrawing groups (e.g., -NO₂) on the aroyl ring tend to enhance cytotoxic activity.[2]

  • Heterocyclic Rings: The incorporation of other heterocyclic moieties, such as thiophene, can also lead to potent anticancer activity.[2]

Table 2: Comparative Anticancer Activity of Substituted 3-Chlorobenzo[b]thiophene Derivatives (Data inferred from studies on various 3-chlorobenzo[b]thiophene derivatives. The 4-methyl substitution is predicted to modulate activity based on its electronic and steric properties.)[2]

Compound IDSubstitution Pattern at 2-positionCell LineIC₅₀ (µM)
2a 2-(4-chlorobenzoyl)MCF-7 (Breast)8.5
2b 2-(4-methoxybenzoyl)MCF-7 (Breast)12.3
2c 2-(4-nitrobenzoyl)HCT-116 (Colon)5.2
2d 2-(thiophen-2-carbonyl)HCT-116 (Colon)7.8

Experimental Protocols

General Workflow for Synthesis and Evaluation

The general workflow for the synthesis and biological evaluation of novel thiophene derivatives involves several key steps, from initial synthesis and purification to comprehensive biological screening.

G cluster_synthesis Synthesis and Characterization cluster_screening Biological Screening cluster_analysis Data Analysis s1 Starting Materials (e.g., 3-Chloro-4-(methylsulfonyl) thiophene-2-carbonyl chloride) s2 Chemical Synthesis of Derivatives s1->s2 s3 Purification (e.g., Chromatography) s2->s3 s4 Structural Characterization (NMR, MS, IR) s3->s4 b1 Antimicrobial Assays (MIC Determination) s4->b1 b2 Anticancer Assays (IC50 Determination) s4->b2 b3 Enzyme Inhibition Assays (e.g., Kinase, AChE) s4->b3 d1 SAR Analysis b1->d1 b2->d1 b3->d1 d2 Lead Compound Identification d1->d2

Caption: General workflow for the synthesis and biological evaluation of thiophene derivatives.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Several thiophene derivatives have been evaluated as acetylcholinesterase (AChE) inhibitors, which are relevant in the context of Alzheimer's disease.[4][5] The activity is typically assayed using Ellman's method.[5]

Protocol:

  • Reaction Initiation: The reaction is initiated by the addition of the substrate (e.g., acetylthiocholine iodide).

  • Enzymatic Hydrolysis: The enzyme (AChE) hydrolyzes the substrate, producing thiocholine.

  • Chromogenic Reaction: Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored anion.

  • Spectrophotometric Monitoring: The rate of color formation is monitored spectrophotometrically at a wavelength of 412 nm.[1] The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of a control reaction.

G cluster_workflow Ellman's Method for AChE Inhibition A Acetylthiocholine (Substrate) C Thiocholine + Acetate A->C Hydrolysis B AChE (Enzyme) E Yellow Anion (Measured at 412 nm) C->E D DTNB F Test Compound F->B Inhibition

Caption: Workflow for the acetylcholinesterase inhibition assay using Ellman's method.

Inferred SAR for 3-Chloro-4-(methylsulfonyl)thiophene Derivatives

Based on the data from related benzothiophene structures, we can infer a logical SAR pathway for derivatives of this compound. The core scaffold presents multiple sites for chemical modification, each expected to influence the final biological activity of the molecule.

G cluster_mods Potential Modification Sites cluster_activity Predicted Biological Outcomes Core 3-Chloro-4-(methylsulfonyl) thiophene-2-carbonyl chloride R1 Position 2 (Carbonyl Chloride) R2 Position 5 (Thiophene Ring) R3 Methylsulfonyl Group Act1 Antimicrobial Activity R1->Act1 Amide/Ester Formation (Hydrophobicity/Aromaticity) Act2 Anticancer Activity R1->Act2 Aroyl/Heterocyclic Groups (Electronic Effects) Act3 Enzyme Inhibition R1->Act3 Specific Binding Moieties R2->Act1 Substituent Effects R3->Act2 Solubility/PK Properties

Caption: Inferred SAR pathways for derivatives of the target thiophene scaffold.

Conclusion and Future Directions

While direct experimental data on the SAR of molecules derived from this compound is limited, a comparative analysis of related benzothiophene structures provides a strong foundation for rational drug design. The evidence suggests that modifications at the 2-position of the thiophene ring are likely to be a critical determinant of both antimicrobial and anticancer activity. Future research should focus on the systematic synthesis and biological evaluation of derivatives of this specific scaffold to confirm these inferred SAR trends. Such studies would enable a direct and accurate comparison of their activities, leading to a clearer understanding of their therapeutic potential.

References

Stability Under Scrutiny: A Comparative Analysis of Sulfonylated Thiophenes and Other Key Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stability of a molecule is a critical determinant of its therapeutic potential. This guide provides a comparative benchmark of the stability of sulfonylated thiophenes against other commonly utilized heterocycles in medicinal chemistry: pyridines, pyrazoles, and thiazoles. By examining their metabolic, chemical, and photostability, this document aims to furnish an objective, data-supported resource for informed decision-making in the early stages of drug discovery.

The introduction of a sulfonyl group to a heterocyclic core can significantly modulate a compound's physicochemical properties, including its stability. Understanding how different heterocyclic scaffolds accommodate this functional group is paramount for designing robust drug candidates. This guide synthesizes available experimental data to draw comparisons and provide a clear overview of the stability profiles of these important structural motifs.

Comparative Stability Data

The following tables summarize the available quantitative data on the metabolic, chemical, and photostability of sulfonylated heterocycles. It is important to note that direct head-to-head comparative studies across all these scaffolds under identical conditions are limited. Therefore, the data presented is a collation from various sources, and comparisons should be interpreted with consideration of the different experimental setups.

Table 1: Metabolic Stability in Liver Microsomes
Heterocycle CoreCompound TypeIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)SpeciesReference
Thiophene Sulfonylated Thiophene DerivativeData not available in a directly comparable formatData not available--
Pyridine Sulfonylated Pyridine Derivative> 60< 10Human[1]
Pyridine Pyridinyl quinoline-4-carboxamide> 30 (for some analogs)ModerateHuman[2]
General Heterocycles Various N-heterocyclesVariableVariableHuman, Rat, Mouse[3][4]

Note: The lack of directly comparable public data for sulfonylated thiophenes highlights a key knowledge gap. The data for pyridines suggests that the sulfonyl group can be compatible with high metabolic stability. General trends suggest that six-membered rings like pyridine can often exhibit greater metabolic stability than some five-membered heterocycles, though this is highly dependent on the specific substitution pattern and the metabolic enzymes involved.[5][6]

Table 2: Chemical Stability Under Forced Degradation
Heterocycle CoreStress Condition% Degradation / Half-LifeObservationsReference
Thiophene Oxidative (H₂O₂)Data not availableThiophene rings can be susceptible to oxidative degradation.[7]
Pyridine Acidic (HCl)StablePyridine rings are generally stable to acidic conditions.[8]
Pyrazole Data not availableData not available--
Thiazole Data not availableData not available--

Note: Comprehensive, directly comparable quantitative data on the chemical stability of these specific sulfonylated heterocycles is sparse in the public domain. General chemical principles suggest that the electron-withdrawing nature of the sulfonyl group can influence the reactivity of the heterocyclic ring.

Table 3: Photostability
Heterocycle CoreCompound TypeQuantum Yield (Φ)ObservationsReference
Thiophene Thiophene-substituted photochromic compound-Exhibits photochromic behavior, suggesting susceptibility to light-induced transformations.[9]
Thiazole Sulfathiazole0.079Undergoes phototransformation under simulated sunlight.[10]
Thiazole Thiazole-substituted photochromic compound-Exhibits photochromic behavior.[9]

Note: The quantum yield is a measure of the efficiency of a photochemical process. A higher quantum yield indicates lower photostability. The available data suggests that both thiophene and thiazole rings can be photosensitive, a critical consideration for drug formulation and storage.

Experimental Protocols

Detailed and robust experimental protocols are the bedrock of reliable stability data. Below are methodologies for the key experiments cited in this guide.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a standard method to assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes, which are abundant in liver microsomes.[11][12][13]

1. Reagents and Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (e.g., human, rat, mouse) from a commercial vendor

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Positive control compounds with known metabolic fates (e.g., testosterone, verapamil)

  • Acetonitrile (ACN) for reaction termination

  • Internal standard (for LC-MS/MS analysis)

2. Procedure:

  • Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer to the desired final concentration (e.g., 1 µM).

  • Pre-warm the liver microsome suspension and the NADPH regenerating system to 37°C.

  • In a microcentrifuge tube or a 96-well plate, combine the phosphate buffer, liver microsome suspension (final protein concentration typically 0.5-1 mg/mL), and the test compound working solution.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately terminate the reaction by adding a volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Transfer the supernatant to a new plate or vials for analysis.

10. Analysis:

  • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Chemical Stability Assessment by HPLC

This method evaluates the stability of a compound under various stress conditions to identify potential degradation pathways and liabilities.

1. Reagents and Materials:

  • Test compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 N) for acidic stress

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 N) for basic stress

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%) for oxidative stress

  • High-purity water

  • HPLC system with a suitable detector (e.g., UV-Vis or DAD)

  • Appropriate HPLC column (e.g., C18) and mobile phase

2. Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • For each stress condition, dilute the stock solution with the respective stress agent (e.g., 0.1 N HCl) to a known concentration.

  • Incubate the solutions under controlled conditions (e.g., specific temperature and time). For example:

    • Acidic/Basic Hydrolysis: Incubate at a specific temperature (e.g., 60°C) for a set period.

    • Oxidation: Incubate at room temperature for a set period.

  • At various time points, withdraw samples, neutralize them if necessary (for acid and base stress), and dilute to a suitable concentration for HPLC analysis.

  • Prepare an unstressed control sample by diluting the stock solution with the mobile phase.

6. Analysis:

  • Analyze the samples by HPLC.

  • Compare the peak area of the parent compound in the stressed samples to the control sample to determine the percentage of degradation.

  • Monitor for the appearance of new peaks, which indicate the formation of degradation products.

  • The degradation rate can be determined by plotting the concentration of the parent compound against time.

Photostability Testing

This protocol is based on the ICH Q1B guideline and assesses the stability of a compound upon exposure to light.

1. Equipment:

  • A photostability chamber equipped with a light source that provides both visible and near-UV light (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).

  • A calibrated radiometer or lux meter to measure light exposure.

2. Procedure:

  • Prepare samples of the test compound, both as a solid and in solution.

  • Place the samples in chemically inert, transparent containers.

  • Prepare control samples protected from light (e.g., wrapped in aluminum foil).

  • Expose the test samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • At the end of the exposure period, visually inspect the samples for any changes in appearance.

  • Analyze the exposed samples and the control samples using a suitable analytical method, such as HPLC, to determine the extent of degradation and identify any photoproducts.

7. Analysis:

  • Compare the analytical results of the exposed samples to the control samples to quantify the photodegradation.

  • If significant degradation is observed, further studies can be conducted to determine the quantum yield of the photodegradation process.

Visualizing Experimental Workflows and Relationships

To further clarify the experimental processes and the logical relationships in stability assessment, the following diagrams are provided.

Metabolic_Stability_Workflow cluster_preparation Sample Preparation cluster_incubation Incubation cluster_quenching Reaction Quenching cluster_analysis Analysis Compound Test Compound (1 µM) Incubate Incubate at 37°C (0, 5, 15, 30, 60 min) Compound->Incubate Microsomes Liver Microsomes (0.5 mg/mL) Microsomes->Incubate NADPH NADPH Regenerating System NADPH->Incubate Quench Add Acetonitrile + Internal Standard Incubate->Quench Time Points Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Calculate t½ and CLint LCMS->Data

Caption: Workflow for the in vitro metabolic stability assay.

Stability_Comparison_Logic cluster_stability Stability Assessment Thiophene Sulfonylated Thiophene Metabolic Metabolic Stability Thiophene->Metabolic Generally Moderate (Ring-size effect) Chemical Chemical Stability Thiophene->Chemical Susceptible to Oxidation Photo Photostability Thiophene->Photo Potential Photosensitivity Pyridine Sulfonylated Pyridine Pyridine->Metabolic Often High (Ring-size & N-position) Pyridine->Chemical Generally Robust Pyrazole Sulfonylated Pyrazole Pyrazole->Metabolic Variable Thiazole Sulfonylated Thiazole Thiazole->Metabolic Variable Thiazole->Photo Demonstrated Photosensitivity

Caption: Logical relationships in heterocycle stability.

References

Safety Operating Guide

Proper Disposal of 3-Chloro-4-(Methylsulfonyl)Thiophene-2-Carbonyl Chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 3-Chloro-4-(Methylsulfonyl)Thiophene-2-Carbonyl Chloride as a corrosive and water-reactive substance. Disposal requires careful chemical neutralization before collection as hazardous waste. Never dispose of it directly down the drain.

This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Immediate Safety & Hazard Profile

This compound is a reactive chemical that poses several hazards. It is harmful if swallowed, causes severe skin irritation and serious eye damage, and is toxic if inhaled. The presence of an acyl chloride functional group makes it highly reactive towards water and other nucleophiles, releasing corrosive hydrogen chloride gas upon hydrolysis. The sulfonyl group and chlorinated thiophene ring also contribute to its chemical reactivity and potential toxicity.

Key Hazard Information:

Hazard StatementClassification
Harmful if swallowedAcute toxicity, Oral (Category 4)
Causes skin irritationSkin irritation (Category 2)
Causes serious eye damageSerious eye damage (Category 1)
Toxic if inhaledAcute toxicity, Inhalation (Category 3)
May cause respiratory irritationSpecific target organ toxicity - single exposure (Category 3)

Personal Protective Equipment (PPE)

Due to the corrosive and toxic nature of this compound, stringent personal protective measures are mandatory during handling and disposal.

PPE CategorySpecific RequirementsRationale
Eye/Face Protection Chemical safety goggles and a face shield.Protects against splashes of the chemical and its reaction products, which can cause severe eye damage.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), a flame-retardant lab coat, and closed-toe shoes.Prevents skin contact, which can cause severe irritation and burns.
Respiratory Protection All handling and disposal steps must be performed in a certified chemical fume hood.Prevents inhalation of toxic and corrosive vapors.[1]

Disposal Procedures

The disposal of this compound involves two main stages: neutralization of small, residual quantities (e.g., from cleaning glassware) and the packaging of bulk quantities for professional disposal.

Neutralization of Small Quantities

This procedure should only be performed by trained personnel in a controlled laboratory setting to render small amounts of the chemical less hazardous before final collection.

Experimental Protocol:

  • Preparation: In a chemical fume hood, prepare a large beaker containing a stirred, dilute solution of sodium bicarbonate (5-10%) or sodium hydroxide (2 M) in water. Place the beaker in an ice bath to cool and to manage the heat generated during the exothermic reaction.

  • Slow Addition: Carefully and slowly add the residual this compound dropwise to the cooled, stirred basic solution. The acyl chloride will react with the base in a neutralization reaction.

  • Monitoring: Control the rate of addition to prevent excessive foaming and temperature increase. Ensure the solution remains basic throughout the addition by periodically checking the pH with litmus paper or a pH meter.

  • Completion and Final Disposal: Once the addition is complete and the reaction has subsided, continue stirring for at least 30 minutes to ensure complete neutralization. Test the pH of the aqueous layer to confirm it is neutral or slightly basic (pH 7-9). If it is still acidic, add more base. The neutralized aqueous solution should then be transferred to a designated "Aqueous Hazardous Waste" container for your institution.

Disposal of Bulk Quantities

Bulk quantities of this compound must be disposed of as hazardous waste without attempting neutralization.

  • Container and Labeling: Ensure the original container is tightly sealed, or transfer the material to a compatible, properly sealed, and clearly labeled hazardous waste container. The label should include the full chemical name, associated hazards (Corrosive, Water-Reactive), and the date.

  • Storage: Store the sealed container in a designated, well-ventilated hazardous waste storage area, away from incompatible materials such as water, bases, and oxidizing agents.

  • Professional Disposal: Arrange for collection by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.

Spill Management

In the event of a small spill, immediate and correct action is crucial.

  • Evacuate: Clear all non-essential personnel from the immediate area.

  • Control: Ensure the fume hood is operational to manage vapors.

  • Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth. Do not use combustible materials like paper towels or sawdust.

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol, acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Inform your laboratory supervisor and institutional EHS office about the spill.

DisposalWorkflow Disposal Workflow for this compound cluster_assessment Initial Assessment cluster_neutralization Small Quantity (Residual) Disposal cluster_bulk Bulk Quantity Disposal assess_quantity Assess Quantity: Residual or Bulk? prep_base Prepare cold, dilute sodium bicarbonate solution in a fume hood assess_quantity->prep_base Residual package Package in a sealed, labeled hazardous waste container assess_quantity->package Bulk add_slowly Slowly add chemical to basic solution with stirring prep_base->add_slowly monitor_ph Monitor pH and temperature add_slowly->monitor_ph final_waste Transfer neutralized solution to Aqueous Hazardous Waste monitor_ph->final_waste store Store in a designated hazardous waste area package->store professional_disposal Arrange for professional waste disposal store->professional_disposal

Caption: A workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 3-Chloro-4-(Methylsulfonyl)Thiophene-2-Carbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for handling 3-Chloro-4-(Methylsulfonyl)Thiophene-2-Carbonyl Chloride in a laboratory setting. Adherence to these procedures is essential for ensuring the safety of researchers and the integrity of experimental work.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that is harmful if swallowed, causes skin irritation, and can result in serious eye damage.[1][2] It may also be toxic if inhaled and cause respiratory irritation.[1] Due to its reactive nature as a carbonyl chloride and sulfonyl chloride, it is also expected to be corrosive and moisture-sensitive.[3][4] Therefore, stringent safety measures, including the use of appropriate Personal Protective Equipment (PPE), are mandatory.

Table 1: Required Personal Protective Equipment

Protection TypeSpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shieldProvides maximum protection from splashes of the corrosive material. A face shield alone is not sufficient.[5][6][7]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)Protects hands from direct contact with the corrosive and skin-irritating substance.[5] Gloves must be inspected before use.
Body Protection Chemical-resistant apron or coveralls over a lab coatProtects skin and clothing from spills and splashes.[5][8]
Respiratory Protection Use in a certified chemical fume hood. A respirator may be necessary if vapors or aerosols are generated.[5][6]Protects against inhalation of toxic and corrosive vapors.[1][9]

Safe Handling and Operational Workflow

All handling of this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6][9] Avoid contact with skin, eyes, and clothing.[10] Do not eat, drink, or smoke in the handling area.[11]

prep Preparation handling Handling in Fume Hood prep->handling Don appropriate PPE storage Storage handling->storage After use cleanup Decontamination handling->cleanup Post-experiment

Figure 1. General workflow for handling this compound.

Experimental Protocol:

  • Preparation : Before handling the chemical, ensure that an emergency eyewash station and safety shower are readily accessible.[7] Prepare all necessary equipment and reagents within the chemical fume hood.

  • Handling :

    • Always wear the PPE detailed in Table 1.

    • Conduct all transfers and reactions within a certified chemical fume hood to avoid inhaling corrosive vapors.[6][7]

    • Avoid contact with water and other moisture sources, as the compound is likely to react and release corrosive hydrogen chloride gas.

    • Use non-sparking tools and avoid sources of ignition.[12]

  • Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[13] Store away from incompatible materials such as strong bases, alcohols, and oxidizing agents.

  • Decontamination : After handling, thoroughly wash hands and any affected skin with soap and water. Decontaminate all equipment and work surfaces.

Spill, Exposure, and Disposal Procedures

Emergency Procedures:

  • In case of skin contact : Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[7] Seek medical attention.

  • In case of eye contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.

  • If inhaled : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • If swallowed : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

  • Spill : In the event of a spill, evacuate the area.[9] Absorb the spill with an inert, non-combustible material like sand or vermiculite.[9] Do not use combustible materials.[9] Collect the absorbed material in a sealed container for hazardous waste disposal.

Waste Disposal Plan:

Waste containing this compound must be treated as hazardous waste. Acyl and sulfonyl halides can be neutralized by careful and slow addition to a basic solution.

collect_waste Collect Waste in Labeled Container neutralize Neutralization collect_waste->neutralize In a fume hood dispose Final Disposal neutralize->dispose Check local regulations

Figure 2. Workflow for the disposal of this compound waste.

Disposal Protocol:

  • Collection : Collect all waste containing the chemical, including contaminated materials, in a clearly labeled, sealed container.

  • Neutralization :

    • Work in a chemical fume hood.

    • Prepare a basic solution, such as sodium bicarbonate or sodium hydroxide, in a separate container.

    • Slowly and carefully add the waste containing the sulfonyl chloride to the basic solution with constant stirring.[9] This reaction is exothermic.

    • Monitor the pH to ensure the solution remains basic.[9]

  • Final Disposal : Once the reaction is complete and the solution is neutralized, it can be disposed of in accordance with local, state, and federal regulations.[9] Contaminated materials that cannot be neutralized should be disposed of as hazardous waste through an approved waste disposal service.[9]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.